(4,6-Dimethylpyrimidin-5-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(3-10)6(2)9-4-8-5/h4,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPCRBCSSZOYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704397 | |
| Record name | (4,6-Dimethylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067230-39-0 | |
| Record name | (4,6-Dimethylpyrimidin-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80704397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4,6-Dimethylpyrimidin-5-yl)methanol: Properties, Synthesis, and Applications
Introduction
The pyrimidine nucleus is a fundamental heterocyclic scaffold, integral to the structure of nucleobases in DNA and RNA and a privileged motif in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, finding application as anticancer, antimicrobial, and anti-inflammatory agents.[1] Within this important class of compounds, (4,6-Dimethylpyrimidin-5-yl)methanol emerges as a highly valuable, yet specific, building block. Its strategic placement of two methyl groups and a primary alcohol function on the pyrimidine core offers a unique combination of steric and electronic properties, making it a key intermediate for the synthesis of complex, targeted therapeutics.
This technical guide provides a comprehensive analysis of this compound for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, plausible synthetic routes with detailed protocols, spectroscopic signature, and chemical reactivity. Furthermore, we will explore its application as a synthetic intermediate, particularly in the context of developing next-generation kinase inhibitors, drawing parallels from structurally related compounds that have shown significant promise in oncology research.[2]
Molecular Identity and Physicochemical Properties
A precise understanding of the molecule's fundamental properties is critical for its effective use in a laboratory or process chemistry setting.
Chemical Structure and Identifiers
The structural and identifying information for this compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1067230-39-0 | [3][4] |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | - |
| Canonical SMILES | CC1=C(C=NC(=N1)C)CO | - |
Physicochemical Data
While extensive experimental data for this specific molecule is not widely published, the following table includes known information and predicted properties for analogous compounds. These values serve as a reliable guide for experimental design, including solvent selection and reaction condition planning.
| Property | Value | Notes |
| Appearance | White to off-white solid (predicted) | Based on similar pyrimidine derivatives. |
| Melting Point | Not reported | - |
| Boiling Point | 257.3 °C at 760 mmHg (Predicted) | For the isomer (2,4-dimethylpyrimidin-5-yl)methanol.[5] |
| Density | 1.13 g/cm³ (Predicted) | For the isomer (2,4-dimethylpyrimidin-5-yl)methanol.[5] |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Predicted based on the polarity of the hydroxyl group and the heterocyclic core.[6] |
Synthesis and Manufacturing
The synthesis of this compound is not commonly detailed in standard literature, but a robust pathway can be designed based on established pyrimidine chemistry. The most logical and efficient approach involves the final-step reduction of a carbonyl precursor.
Retrosynthetic Analysis
A logical retrosynthetic route identifies 4,6-dimethylpyrimidine-5-carbaldehyde as the immediate precursor. This aldehyde can be synthesized from the corresponding 4,6-dimethylpyrimidin-5-ol, a known compound. This strategy isolates the sensitive alcohol functionality to the final step, minimizing the need for protecting groups and simplifying the overall process.
Caption: Retrosynthetic pathway for this compound.
Proposed Synthetic Pathway
The forward synthesis begins with a classical pyrimidine ring formation. The cyclocondensation of 3-chloro-2,4-pentanedione with formamide provides the key intermediate, 4,6-dimethylpyrimidin-5-ol.[2] This intermediate is then oxidized to 4,6-dimethylpyrimidine-5-carbaldehyde, which is subsequently reduced to the target alcohol.
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol: Reduction of 4,6-Dimethylpyrimidine-5-carbaldehyde
This protocol describes the final, critical step of the synthesis. The choice of sodium borohydride (NaBH₄) as the reducing agent is deliberate; it is a mild and selective reagent that efficiently reduces aldehydes to primary alcohols at ambient temperatures without affecting the potentially reducible pyrimidine ring, a known side reaction with harsher reagents like LiAlH₄.[7]
Materials:
-
4,6-Dimethylpyrimidine-5-carbaldehyde
-
Methanol (ACS Grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: Dissolve 4,6-dimethylpyrimidine-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: While stirring at 0 °C, add sodium borohydride (1.1 eq) to the solution in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Workup: Carefully quench the reaction by the slow addition of deionized water at 0 °C. Remove the methanol under reduced pressure.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude material by flash column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known spectral properties of analogous pyrimidine and benzyl alcohol structures.[8][9][10]
| Technique | Expected Features |
| ¹H NMR | δ ~8.8-9.0 ppm (s, 1H, pyrimidine C2-H); δ ~4.6-4.8 ppm (s, 2H, -CH₂OH); δ ~2.5-2.7 ppm (s, 6H, 2 x -CH₃); δ (variable) (br s, 1H, -OH) |
| ¹³C NMR | δ ~165-168 ppm (pyrimidine C4/C6); δ ~157-159 ppm (pyrimidine C2); δ ~120-125 ppm (pyrimidine C5); δ ~58-62 ppm (-CH₂OH); δ ~22-25 ppm (-CH₃) |
| IR (cm⁻¹) | 3400-3200 (br, O-H stretch); 3050-3000 (C-H stretch, aromatic); 2950-2850 (C-H stretch, aliphatic); 1600-1550 (C=N, C=C stretch); 1050-1000 (C-O stretch) |
| Mass Spec (EI) | Expected M⁺ at m/z = 138. The fragmentation pattern would likely show a prominent peak at m/z = 107 ([M-CH₂OH]⁺). |
Chemical Reactivity and Derivative Synthesis
The reactivity of this compound is dominated by its primary alcohol functionality, which serves as a versatile handle for synthetic transformations.
Key Transformations
The hydroxymethyl group can be readily converted into other functional groups, opening pathways to a wide array of derivatives.
-
Oxidation: Mild oxidation (e.g., with MnO₂) converts the alcohol to 4,6-dimethylpyrimidine-5-carbaldehyde, a key building block for imines, hydrazones, and further condensation reactions.[1] Stronger oxidation yields the corresponding carboxylic acid.
-
Halogenation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) replaces the hydroxyl group with a halogen, creating an electrophilic center for nucleophilic substitution reactions.[1]
-
Etherification: The alcohol can be deprotonated with a suitable base (e.g., NaH) and alkylated to form ethers, a common strategy in medicinal chemistry to modulate solubility and metabolic stability.[2]
Caption: Key chemical transformations of this compound.
Experimental Protocol: Oxidation to 4,6-Dimethylpyrimidine-5-carbaldehyde
Materials:
-
This compound
-
Manganese dioxide (MnO₂, activated)
-
Dichloromethane (DCM, anhydrous)
-
Celite®
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add activated manganese dioxide (10 eq).
-
Stir the resulting black suspension vigorously at room temperature. Monitor the reaction by TLC. The reaction typically requires 12-24 hours for completion.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the pad thoroughly with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the desired aldehyde, which can be used directly or purified further by chromatography if necessary.
Applications in Research and Drug Development
While this compound itself is not known for significant direct biological activity, its true value lies in its role as a sophisticated synthetic intermediate.[6]
A Scaffold for Kinase Inhibitors
The pyrimidine ring is a well-established "hinge-binding" motif in many kinase inhibitors, crucial for anchoring the molecule in the ATP-binding pocket of the enzyme.[1] Research into structurally related compounds underscores the potential of this scaffold. For instance, derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed, synthesized, and evaluated as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[2] In these designs, the 5-position is functionalized via an ether linkage, a transformation directly accessible from this compound's precursor, 4,6-dimethylpyrimidin-5-ol. This highlights the strategic importance of functionalization at the C5 position of the 4,6-dimethylpyrimidine core for achieving targeted biological activity.
Versatile Synthetic Intermediate
The ability to easily convert the hydroxymethyl group into an aldehyde, halide, or ether linkage makes this compound a versatile starting point for building molecular complexity.[6][11] This flexibility allows for its incorporation into a wide range of molecular libraries for high-throughput screening in drug discovery campaigns targeting various diseases.
Conclusion
This compound is a specialized chemical building block with significant potential for advanced applications in medicinal chemistry and materials science. Its well-defined structure, predictable reactivity centered on the primary alcohol, and the inherent biological relevance of its pyrimidine core make it an asset for synthetic chemists. The clear synthetic pathways and derivatization strategies outlined in this guide provide a solid foundation for researchers to leverage this molecule in the design and synthesis of novel, high-value compounds, particularly in the pursuit of targeted therapeutics like kinase inhibitors.
References
- The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Derivatives: A Technical Guide. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwMHpp00cBl26RZaz2opqwUVi5ZA1s-IMYWEwQxwNmmUka0GIWjgEc1dXI-Vx5Nr1hJNzxQmmJCjk49spTX5ayX5bNSpjaCQbb9EnTxY8JnKlVu5Kww5ZahHS6r45-cypvw-5JcUsSF9EeSXn_ZL2bk2cCGGywLky0-8gqGfskhF6o7d-W8inCkAGEXNpzyI9Mh-oXZxl5Wq7Fe52vNHAGKvxDImWMlBLhrkm1Sg-mWzOhJ3JbyczR
- Pyrimidine synthesis. Organic Chemistry Portal. Available at: https://vertexaisearch.cloud.google.
- This compound | 1067230-39-0. ChemicalBook. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO9AKpYZl-qJV-0KRrb6oh-AVUUSbn-TdohZFsJ9CR7vwFNAana-z4q370kXA31kg1mldL2xlHOu_bHy7dMpAIgWSYStgAF8uWzQB7IHD8r8fe_0XT63ZCgUAhsaDgs0RPJk_Ag1mryg-dsqHxKtNrexiA7oLm4ZKUMPdkXyifnzA=
- (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. PubChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiNgSYaMmKD4YEfmx3EGW6kXmOkd81R_FZtCJQgGo7UGYQRlKtpnoCL1Q9TqwBJeZraD8v3FlX5u7Ud46alKtca7cWsM6L3GNuHLfYGLHK7t8st2X4KEo-Ya8nSSQcTD-N3uGtWyjw1tv7zt1Me0TRmpojlrvWiIbpqBfCJxydzrc1Npjk71dyISF-JubXfj3Q
- SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOd1lm-h1gk4zigP7A9JRPEBUrVvfctnUhk516saDJNG48MNKkx4-a6X2Lz5_W7RBRwhmQi6N1jubI2acdhzW6X4XNkAeGorvISPJsVkitfp0V9qurZI_s3eZxGya6VQ40oWFsjeMdjyIrs9KltCa-mBx-z9WMzKpIf8XG6XrU_3o0wkt2Lbqb
- Supporting Information. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiaYfX4tzAZjgVfeU1oLEj-Mow4BqxhcGLDUx29KvJxEWPBCEVfToH1VljT7c-IWC1SCDOP55HBZ4dxfBJS2wuAtA4GEefTZ5viuPUbQdJqEey_NfAcAupkqP8jYyWblT8K_CUNXYxXZVPgQtPSst8DWqqtlWNTbI=
- (4-Amino-2-isopropylpyrimidin-5-yl)methanol. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmsTwgPS4p-XXkZUn_rezclL2E5TFnTChmtZcefLailPbTQVbmCmojF0Qx9HDa-J78Ua91XgDs1nAw6hze7YrCTY70_gQAAaDWxTG4iS3rAsyHoqD2rq3s9QPjYMTOmiCyAQydeFs=
- This compound/CAS:1067230-39-0. HXCHEM. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1FuOk5ZjlvlzgtJCuwgKvEdBp40LEwuuetnrwEALQ61x1PkKTdp6fTSEQt2LsogFSrGwNxHZ6bEY-GxmjwT4_oaJoZ1oNp8SiYU9rGVdk-3eU3yQpe6ktTo-6O4bDA8F-SVkb51BQ6TvCOT4PyEY=
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPE0xOaR0zKPVhRvCSxbWJ0kFi3jRI8PQKj7Cy3pNFXZoesLv2F0yBGPYEERfQjc4R61GLjHOgHimmB_Y4s9MHEPCK5_DhtFr-7NPtkugMsKu9QA0s9tbufuOvA96JsE8zaHqB-R2SCzKqtiU=
- An In-depth Technical Guide to Pyrimidin-4-yl-methanol: Synonyms, Properties, and Synthetic Applications. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEh9I4tsvZSPqydLcsqk4vmgiYlS0rLgjHBG-4Mw7DNWdiqksZXibiqRTuVNKfWepfyIWSxuNOqMtxYTPfywFogLesnbjssxW89FstjSfoAspNtIVR2FYi1gwHAdRyyL3iQm5mDTXLgSnMEvBgvmgpfWbdJfE1_21CMoYzSYjrH0-Q_JGH5SaCzWFxEoyunjQzGHhVeRfCxI_94ixI6xqXVrX33oXHoCpv7DejLWUu5t1ZD3KphyMeEKqmikMwEhiEHGDU=
- (2,4-dimethylpyrimidin-5-yl)methanol CAS NO.698-28-2. LookChem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIhNcy3TrusFrWXfjEFpabdkvVRYfyMKPNjSsU5-yWJbQsjipcJs9KuwoFvzzx-PpQ7d6yh_R-1UPdrXeM0JRyvMurUh7s_VjQGdn5bQi-LIA3UfFKEyTNg21sgwV2xjrQESd3zZuuQtJPSkufDNd-A8rCKIIQeyQpmDAKmAEez-KdFJt5dWAauoiFoQgi
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYLSe_tq_Y6_HLGxMTzCdMezBdPaUVq6TopPBRUy1U3e97GeG8GlFpccDF550OLAswTsbP4MnVv7CzZeXL0lVYQyo8a14qfgEO02m6etX5OLhSK3BtaATrjrsp7yeTobt5f4G-UA_LSfKpyhofErlPS3EErJH3H7NWrlPrp0nr2a0fjOYwp-uM8pCWCSNiXLkdfv-nyaKlGLw==
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqHvMh1L51CNjMdkcURYR6n9iU09-trmKmP_PSF6OXYV5sW3-UlBOPOztrm3gKHigz1PKHVVry1DC3iDcb_DEzDyfuuoJFPmFaFkn574isMqavC_J_cMXn1lAlnNW2DCtp09hK9G5MEjbwrOoyoW2jZ9Rd7Qalzq8nBpVR6w==
- Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTsIx4c5dwKo3mVzf7uyYQGo0Tr2x994d4pXC7ktG4inQScTASqIbdVxmzIuhGNjnz3Sv03zhE490ifYPrSqBrHVTeouQa3hthEiLZUbkPONMEas_IjWpLKyO6wvr02wCSXckuz3d4-UeHDJUTWZCy1M6vbIZcMiiueH_lA2Uy76Y_ajxPXiuPR8gNTfToR_M23wovSc2fDiX1MTIC_izqBGq-QJ0JFFkxOkp7n340mStYDsygwQA-nvAfwud54KEoX-99f96vgpc0u8OA0F_qisfjehERBA==
- Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPnUAg1H0r44gl_l0k-teL6roSXie1Gx5Br_gJ22kb3SDL4V-YI2CZIfWOYTAuNImGtQuxAPy_Gu4qLD5rBrntNFWHjFg9pmT3QO4qEUuCM7CwAN_8QSYLC12SeVcFYY-jVkrsft8u0otv8ZIpksqf6ybv5w1CM_Vs_jwJ0MrSHejqxcCNCB7YL2bYw4zu5fFRCRNglonCCmS7HLJCUwKH68A1FuC8TMVhusruL2edYUPm-We-
- Reduction of Pyrimidine Derivatives by LiAlH 4. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaTogrID6tiVqpgCMF4lO71QsO2I8glsL6AJQGdct-NAof2Ro-6Z5FAF2zCc-agt1r81fkREET4rDdR28u9m23kC-JM9eFQw8le2vC-sz-VgVKReaLWsYLdEPcx2aE8ce-omYiMuTaKrns2TrqOTT9zheBtvvnRmuRuiiK3pZOfS1jtqbzq6CfswSr5-QQOan2vfAz9tRT5d7N06o=
- Methanol ACS spectrophotometric grade, = 99.9 67-56-1. Sigma-Aldrich. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHUSSbK8qBiQHXzkc4AKIvRnWa_FMYGOhoKp1dBpAoOo5Z1_kUu-en7LQNrJPyyRqLh2aC8TwoJyOaoqgKsoP4AwwSX92jAo_vhDQge9--uLipZRUfO0ncJOqfGQbhXNNEwyKI8tb-JAPFVm03lGgsu9Ku
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1067230-39-0 [chemicalbook.com]
- 4. This compound/CAS:1067230-39-0-HXCHEM [hxchem.net]
- 5. (2,4-dimethylpyrimidin-5-yl)methanol price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Structure Elucidation of (4,6-Dimethylpyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile biological activity.[1][2] Pyrimidine derivatives have shown a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The precise three-dimensional arrangement of atoms and substituent groups on the pyrimidine ring is critical in dictating the molecule's interaction with biological targets, thereby influencing its efficacy and safety profile. Therefore, the unambiguous structural elucidation of novel pyrimidine derivatives like (4,6-Dimethylpyrimidin-5-yl)methanol is a foundational step in the drug discovery and development pipeline.
This in-depth technical guide provides a comprehensive framework for the structural characterization of this compound. It moves beyond a simple listing of analytical techniques, instead offering a holistic and logical workflow that leverages the synergistic power of modern spectroscopic methods. Each step is explained with a focus on the causality behind experimental choices, ensuring a self-validating and robust analytical cascade.
The Analytical Cascade: A Multi-pronged Approach to Structure Verification
The definitive structure of this compound is best determined through a multi-technique approach, where each method provides a unique piece of the structural puzzle. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Figure 1: A schematic overview of the structure elucidation workflow for this compound.
Part 1: Unveiling the Molecular Framework with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, a suite of NMR experiments is essential for a comprehensive analysis.
One-Dimensional (1D) NMR: The Foundational Scaffolding
¹H NMR Spectroscopy: A Proton's Perspective
¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their neighboring protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing insight into the carbon skeleton.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the deuterated solvent peaks.[5]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| H2 | ~8.90 | s | 1H | C2: ~158.0 |
| CH₃ (C4, C6) | ~2.50 | s | 6H | C4, C6: ~165.0 |
| CH₂OH | ~4.70 | s | 2H | CH₃: ~23.0 |
| OH | ~3.50 (variable) | br s | 1H | C5: ~125.0 |
| CH₂OH: ~60.0 |
Interpretation of 1D NMR Data:
-
The singlet at ~8.90 ppm with an integration of 1H is characteristic of the proton at the C2 position of the pyrimidine ring.
-
The singlet at ~2.50 ppm integrating to 6H corresponds to the two equivalent methyl groups at the C4 and C6 positions.
-
The singlet at ~4.70 ppm with an integration of 2H is assigned to the methylene protons of the hydroxymethyl group.
-
The broad singlet around 3.50 ppm, which may be exchangeable with D₂O, is indicative of the hydroxyl proton.
-
In the ¹³C NMR spectrum, the number of distinct signals will confirm the symmetry of the molecule. The chemical shifts will be consistent with the proposed structure, with the pyrimidine ring carbons appearing at lower field.
Two-Dimensional (2D) NMR: Connecting the Dots
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): H-H Connectivity
The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this experiment would primarily be used to confirm the absence of coupling for the singlet protons, reinforcing their assignments.
HSQC (Heteronuclear Single Quantum Coherence): C-H Direct Correlation
The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Correlations
The HMBC experiment is pivotal in establishing the overall carbon framework by showing correlations between protons and carbons that are two or three bonds away.
Experimental Protocol: 2D NMR (COSY, HSQC, HMBC)
-
Sample Preparation: The same sample used for 1D NMR is suitable.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer equipped for 2D experiments.
-
Data Acquisition: Acquire standard 2D COSY, HSQC, and HMBC spectra using predefined pulse programs.
-
Data Processing: Process the 2D data using appropriate software to generate contour plots.
Figure 2: Expected key HMBC correlations for this compound.
Interpretation of 2D NMR Data:
-
HSQC: This will show a direct correlation between the protons at ~2.50 ppm and the methyl carbons at ~23.0 ppm, the protons at ~4.70 ppm and the methylene carbon at ~60.0 ppm, and the proton at ~8.90 ppm with the C2 carbon at ~158.0 ppm.
-
HMBC: This is the most informative experiment for this molecule. We expect to see correlations from the methyl protons (~2.50 ppm) to the C4/C6 carbons (~165.0 ppm) and the C5 carbon (~125.0 ppm). The methylene protons (~4.70 ppm) should show correlations to the C5 carbon (~125.0 ppm) and the C4/C6 carbons (~165.0 ppm). The proton at C2 (~8.90 ppm) will show correlations to the C4 and C6 carbons (~165.0 ppm). These correlations will definitively piece together the substituted pyrimidine ring.
Part 2: Confirming Molecular Weight and Formula with Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] For structure elucidation, high-resolution mass spectrometry (HRMS) is particularly valuable as it provides the accurate mass of the molecule, allowing for the determination of its elemental formula.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions.
-
Mass Analysis: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺) and use software to calculate the elemental composition.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Elemental Formula |
| [M+H]⁺ | 153.09021 | ~153.0902 | C₇H₁₁N₂O |
Interpretation of HRMS Data:
The observed accurate mass should be within a few parts per million (ppm) of the calculated mass for the proposed elemental formula of C₇H₁₁N₂O. This provides strong evidence for the molecular formula of this compound.
Part 3: Identifying Functional Groups with Infrared Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7] While NMR and MS provide the structural backbone, IR spectroscopy confirms the presence of key functional groups.
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 (broad) | O-H stretch | Alcohol |
| ~2950-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |
| ~1600-1450 | C=N, C=C stretch | Pyrimidine ring |
| ~1050 | C-O stretch | Primary alcohol |
Interpretation of IR Data:
The broad absorption band around 3300 cm⁻¹ is a clear indication of the hydroxyl (-OH) group.[8] The bands in the 2950-2850 cm⁻¹ region confirm the presence of aliphatic C-H bonds from the methyl and methylene groups. The characteristic absorptions in the 1600-1450 cm⁻¹ range are consistent with the stretching vibrations of the pyrimidine ring. The C-O stretching vibration around 1050 cm⁻¹ further supports the presence of the primary alcohol.
Conclusion: A Unified and Validated Structural Assignment
By systematically applying and integrating the data from NMR spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC), high-resolution mass spectrometry, and infrared spectroscopy, a definitive and unambiguous structure of this compound can be established. This multi-faceted analytical approach ensures the highest level of confidence in the structural assignment, a critical requirement for advancing a compound through the rigorous process of drug development. The causality-driven workflow presented in this guide provides a robust framework for researchers to confidently elucidate the structures of novel pyrimidine derivatives and other complex heterocyclic compounds.
References
- BenchChem. (2025). Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers.
-
Kubicki, M. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Available at: [Link]
-
Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Available at: [Link]
-
Microbe Notes. (2023). Pyrimidine- Definition, Properties, Structure, Uses. Available at: [Link]
-
Jetir.org. (n.d.). NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. Available at: [Link]
-
Natarajan, R., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. Available at: [Link]
-
IngentaConnect. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Available at: [Link]
-
Ewing, G. W., & Steck, E. A. (1946). Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols. Journal of the American Chemical Society, 68(11), 2181–2187. Available at: [Link]
-
Forkey, D. M., & Carpenter, W. R. (1969). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]
-
ResearchGate. (n.d.). I.R Spectrum of Heterocyclic Compound {7}. Available at: [Link]
-
PubChem. (n.d.). (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. Available at: [Link]
-
Obach, R. S., et al. (2012). Methanol adducts leading to the identification of a reactive aldehyde metabolite of CPAQOP in human liver microsomes by ultra-high-performance liquid chromatography/mass spectrometry. Drug Metabolism and Disposition, 40(8), 1549-1555. Available at: [Link]
-
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Available at: [Link]
-
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]
-
Chemzq. (n.d.). (4-amino-2-methylpyrimidin-5-yl)methanol. Available at: [Link]
- Google Patents. (2023). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
-
VPL. (n.d.). Methanol (CH₃OH). Available at: [Link]
-
PubChem. (n.d.). (4,6-Dimethylpyrimidin-2-yl)methanol. Available at: [Link]
-
YouTube. (2023). Infrared IR Spectroscopy in Metabolomics. Available at: [Link]
-
PubChem. (n.d.). (6-Amino-2,5-dimethylpyrimidin-4-yl)methanol. Available at: [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. scilit.com [scilit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. vpl.astro.washington.edu [vpl.astro.washington.edu]
A Comprehensive Spectroscopic Guide to (4,6-Dimethylpyrimidin-5-yl)methanol
An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
(4,6-Dimethylpyrimidin-5-yl)methanol is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core component of numerous biologically active compounds, including nucleobases, making its derivatives prime candidates for the development of novel therapeutics.[1][2] Accurate structural elucidation of these molecules is paramount for understanding their structure-activity relationships and mechanism of action. This guide provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous characterization of this compound. The insights and protocols presented herein are designed to equip researchers with the knowledge to confidently identify and characterize this and similar pyrimidine derivatives.
Molecular Structure
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound consists of a central pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a hydroxymethyl group at position 5.
Molecular Structure of this compound
Caption: Proposed mass spectrometry fragmentation pathways.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their m/z ratio. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust framework for its unequivocal structural confirmation. Each technique offers complementary information, and together they form a self-validating system for characterization. The protocols and interpretations detailed in this guide are intended to serve as a valuable resource for researchers in medicinal chemistry and related fields, facilitating the efficient and accurate identification of this and other pyrimidine derivatives.
References
- BenchChem. (2025).
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
PubChem. (n.d.). (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4839-4847.
- Jain, N., & Smith, S. P. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1261-1268.
Sources
Synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol starting materials
An In-depth Technical Guide to the Synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol
Authored by Gemini, Senior Application Scientist
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motif, featuring a substituted pyrimidine core with a reactive hydroxymethyl group, makes it a key intermediate for the synthesis of a diverse range of complex molecules. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, designed for researchers, chemists, and drug development professionals. We will delve into two field-proven synthetic pathways: the formylation of 4,6-dimethylpyrimidine followed by reduction, and the direct reduction of a 4,6-dimethylpyrimidine-5-carboxylic acid derivative. This document emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers a comparative analysis to guide researchers in selecting the most suitable method for their specific needs.
Introduction: Strategic Importance of this compound
The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including several marketed drugs. The strategic placement of methyl groups at the 4- and 6-positions, combined with a C5-hydroxymethyl functional handle, provides a versatile platform for further chemical elaboration. The alcohol moiety can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or engaged in esterification and etherification reactions. This versatility makes this compound a sought-after intermediate in the synthesis of targeted therapeutics and functional materials.
This guide outlines the two most prevalent and reliable strategies for the synthesis of this target molecule. Each approach begins from different, readily accessible starting materials and employs distinct chemical transformations, offering flexibility in experimental design.
Overview of Synthetic Strategies
Two primary, robust synthetic routes have been established for the preparation of this compound.
-
Strategy A: The Formylation-Reduction Pathway. This two-step sequence involves the initial introduction of a formyl (-CHO) group at the C5 position of the 4,6-dimethylpyrimidine ring, followed by the selective reduction of the resulting aldehyde to the target primary alcohol.
-
Strategy B: The Carboxylic Acid/Ester Reduction Pathway. This approach begins with a 4,6-dimethylpyrimidine scaffold that is already functionalized at the C5 position with a carboxylic acid or an ester group. A powerful reducing agent is then employed to convert this functionality directly to the hydroxymethyl group.
The choice between these strategies often depends on the availability and cost of the starting materials, desired scale, and the specific equipment and reagents available in the laboratory.
Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.
Experimental Protocols
Protocol A1: Vilsmeier-Haack Formylation of 4,6-Dimethylpyrimidine
-
Materials: 4,6-dimethylpyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (10 volumes relative to the pyrimidine).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 4,6-dimethylpyrimidine (1.0 equivalent) in anhydrous DMF (2 volumes) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product, 4,6-dimethylpyrimidine-5-carbaldehyde, can be purified by column chromatography on silica gel.
-
Protocol A2: Reduction of 4,6-Dimethylpyrimidine-5-carbaldehyde
-
Materials: 4,6-dimethylpyrimidine-5-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, Deionized water, Ethyl acetate.
-
Procedure:
-
Dissolve 4,6-dimethylpyrimidine-5-carbaldehyde (1.0 equivalent) in methanol (15 volumes) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude this compound, which can be purified by recrystallization or column chromatography.
-
Strategy B: The Carboxylic Acid/Ester Reduction Pathway
This strategy offers a more direct route if the corresponding carboxylic acid or ester is available or can be synthesized efficiently.
Principle and Causality
This pathway relies on the powerful reducing capability of metal hydrides to convert a C(III) oxidation state (in the carboxyl group) to a C(I) oxidation state (in the alcohol).
-
Synthesis of the Carboxylic Precursor: The key starting material, typically ethyl 4,6-dimethylpyrimidine-5-carboxylate, can be prepared via several methods, including the condensation of ethyl isocyanoacetate with acetonitrile or through multicomponent reactions involving ethyl acetoacetate. [1][2]2. Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LAH) is a potent, non-selective reducing agent capable of reducing esters and carboxylic acids to primary alcohols. [3]Unlike NaBH₄, LAH is strong enough to reduce the less electrophilic carbonyl carbon of an ester. The mechanism involves the delivery of hydride ions (H⁻) to the carbonyl carbon. [4]The initial addition forms a tetrahedral intermediate, which then collapses to release an ethoxide leaving group, transiently forming an aldehyde. This aldehyde is immediately reduced further by LAH to the final alcohol. [4]Extreme caution is required when using LAH due to its high reactivity with water and other protic solvents. [5]
Figure 3: Experimental workflow for the LiAlH₄ reduction of the pyrimidine ester.
Experimental Protocol
Protocol B1: LiAlH₄ Reduction of Ethyl 4,6-Dimethylpyrimidine-5-carboxylate
-
Materials: Ethyl 4,6-dimethylpyrimidine-5-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Deionized water, 15% Sodium hydroxide solution, Anhydrous sodium sulfate.
-
Procedure (Strictly under inert atmosphere, e.g., Nitrogen or Argon):
-
Equip a flame-dried, three-necked flask with a magnetic stirrer, dropping funnel, and condenser under a nitrogen atmosphere.
-
Carefully add LiAlH₄ (2.0 equivalents) to anhydrous THF (10 volumes) to create a suspension. Cool the suspension to 0 °C.
-
Dissolve ethyl 4,6-dimethylpyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF (5 volumes) and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C. CAUTION: The following quench is highly exothermic and generates hydrogen gas.
-
Quench the reaction by the slow, dropwise, and sequential addition of:
-
Deionized water (X mL, where X = weight of LiAlH₄ in grams).
-
15% aqueous NaOH solution (X mL).
-
Deionized water (3X mL).
-
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid aluminum salts through a pad of Celite, washing the filter cake thoroughly with THF.
-
Combine the filtrate and washings and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product, which can be purified by column chromatography.
-
Comparative Analysis of Synthetic Strategies
| Parameter | Strategy A: Formylation-Reduction | Strategy B: Ester Reduction |
| Starting Materials | 4,6-Dimethylpyrimidine (from acetylacetone) | Ethyl 4,6-dimethylpyrimidine-5-carboxylate |
| Key Reagents | POCl₃, DMF, NaBH₄ | LiAlH₄ |
| Number of Steps | 2 (Formylation, Reduction) | 1 (Reduction) |
| Reagent Handling | POCl₃ is corrosive and moisture-sensitive. | LiAlH₄ is highly pyrophoric and water-reactive; requires strict inert atmosphere techniques. [5] |
| Scalability | Generally robust and scalable. | Scalability requires careful management of exotherms during quench. |
| Potential Issues | Regioselectivity of formylation; purification of the intermediate aldehyde. | Potential for ring reduction as a side reaction;[6] hazardous workup. |
| Overall Yield | Moderate to good. | Good to excellent. |
Conclusion
The synthesis of this compound can be reliably achieved through two primary synthetic routes. The Formylation-Reduction Pathway (Strategy A) is a classic and dependable method, particularly when starting from the basic 4,6-dimethylpyrimidine heterocycle. It involves well-understood reactions and uses reagents that, while requiring care, are standard in most synthetic labs. The Ester Reduction Pathway (Strategy B) offers a more direct, single-step conversion but necessitates the synthesis of the C5-ester precursor and requires advanced handling techniques for the highly reactive lithium aluminum hydride. The selection of the optimal route will ultimately be guided by the specific expertise of the research team, the scale of the synthesis, and the commercial availability of the requisite starting materials. Both pathways provide reliable access to this important synthetic intermediate, paving the way for further discovery in drug development and materials science.
References
-
International Journal of Pharma and Bio Sciences. (n.d.). A RAPID AND FACILE SYNTHESIS OF 4,6-DIMETHYLPYRIMIDINE-2(1H)-ONE. Retrieved from [Link]
-
ResearchGate. (2010). A rapid and facile synthesis of 4,6-Dimethylpyrimidine-2(1H)-one. Retrieved from [Link]
-
Yu-Xiu, L., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. ResearchGate. Retrieved from [Link]
-
Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Retrieved from [Link]
-
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Jones, R. G., & Kornfeld, E. C. (1951). Lithium Aluminum Hydride Reduction of Pyridine Carboxylic Esters: Synthesis of Vitamin B6. Journal of the American Chemical Society, 73(1), 107–109. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Journal of University of Anbar for Pure Science. (2015). Preparation and Diagnosis of Pyrimidines Derivatives by Conventional And Microwave Ways. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical and Biological Sciences. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
ARKIVOC. (2003). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LAH, LiAlH4) For the Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2018). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Retrieved from [Link]
-
YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
UCLA – Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Retrieved from [Link]
-
ResearchGate. (2005). Ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]
- Google Patents. (n.d.). CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
- Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
Sources
(4,6-Dimethylpyrimidin-5-yl)methanol: A Comprehensive Technical Guide for Advanced Research
This guide provides an in-depth exploration of (4,6-Dimethylpyrimidin-5-yl)methanol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, physicochemical properties, and applications, with a particular focus on its role as a versatile building block in the development of targeted therapeutics.
Core Chemical Identity
This compound is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases, making its derivatives attractive for pharmaceutical research.[1][2]
The structure of this compound, characterized by a pyrimidine core with two methyl groups at positions 4 and 6, and a hydroxymethyl group at position 5, offers multiple avenues for synthetic modification.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key properties of this compound and related pyrimidine derivatives.
| Property | Value | Source |
| Melting Point | 151-153 °C (for the related 2-Amino-4,6-dimethylpyrimidine) | [5] |
| Boiling Point | 219.27°C (rough estimate for a related compound) | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol (for a related compound) | [5] |
Note: Experimental data for this compound is not widely available in the public domain. The data for related compounds is provided for estimation purposes.
The study of physicochemical parameters such as density and refractive index in different solvents is crucial as these properties are influenced by the solvent and the structure of the compounds, indicating various types of molecular interactions.[1]
Synthesis and Methodologies
Conceptual Synthetic Workflow
A plausible synthetic route to this compound could start from 3-chloro-2,4-pentanedione.
Caption: Conceptual synthetic pathway for this compound.
Experimental Protocol: Synthesis of a Precursor, 4,6-Dimethylpyrimidin-5-ol
The following protocol for the synthesis of the precursor, 4,6-Dimethylpyrimidin-5-ol, is adapted from a documented procedure for a similar compound.[6]
Step 1: Synthesis of 4,6-Dimethylpyrimidin-5-ol
-
To a solution of 3-chloro-2,4-pentadione in formic acid, add formamide.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and basify with aqueous ammonium hydroxide.
-
Reflux the mixture for an additional 5 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Add acetone to the residue to precipitate the product, 4,6-dimethylpyrimidin-5-ol.
Step 2: Reduction to this compound (Hypothetical)
The subsequent step would involve the selective reduction of the hydroxyl group on the pyrimidine ring to a hydroxymethyl group. This can be a challenging transformation and would require careful selection of reducing agents to avoid reduction of the pyrimidine ring itself.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tubercular, anti-HIV, anti-microbial, anti-inflammatory, and anti-cancer properties.[1]
Role as a Kinase Inhibitor Scaffold
This compound and its derivatives are of particular interest as building blocks for the synthesis of kinase inhibitors.[2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine ring can act as a "hinge-binding" motif, anchoring the inhibitor to the ATP-binding site of the kinase.
A study on 2-amino-4,6-dimethylpyrimidin-5-ol derivatives demonstrated their potential as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[6][7] The strategic placement of methyl groups on the pyrimidine ring can influence the compound's conformation and selectivity for the target kinase.[6]
Synthetic Utility
The hydroxymethyl group of this compound provides a reactive handle for further synthetic modifications. It can be oxidized to an aldehyde for use in condensation reactions or converted to a leaving group (e.g., a halide) for nucleophilic substitution reactions.[2] This versatility allows for the construction of diverse molecular architectures and the exploration of structure-activity relationships.
Caption: Synthetic utility of this compound in generating diverse compounds.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[8][9] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[9]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes.[9]
-
Skin: Wash off immediately with plenty of soap and water.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[9] In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
This compound is a valuable building block for chemical synthesis, particularly in the realm of drug discovery. Its pyrimidine core and reactive hydroxymethyl group offer a versatile platform for the design and synthesis of novel therapeutic agents, especially kinase inhibitors. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and scientists working with this compound.
References
- Fisher Scientific. (n.d.).
- Sigma-Aldrich. (2025-09-13).
- BLDpharm. (n.d.). 1314897-23-8|(4-METHOXY-5,6-DIMETHYLPYRIDIN-3-YL)METHANOL.
- Methanex Corporation. (n.d.).
- Thermo Fisher Scientific. (2009-09-22).
- LGC Standards. (n.d.).
-
PubChem. (n.d.). (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. Retrieved from [Link]
- Yengoyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
- Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546.
- Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
-
PubChem. (n.d.). (6-Amino-2,5-dimethylpyrimidin-4-yl)methanol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). (4,6-Dimethylpyrimidin-2-yl)methanol. Retrieved from [Link]
- ResearchGate. (2025-06-25).
- Google Patents. (n.d.).
- PubMed. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
- BenchChem. (n.d.). Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis.
- Google Patents. (n.d.). US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 1067230-39-0 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Amino-4,6-dimethylpyrimidine | 767-15-7 [chemicalbook.com]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lgcstandards.com [lgcstandards.com]
- 9. fishersci.dk [fishersci.dk]
- 10. methanex.com [methanex.com]
Physical and chemical characteristics of (4,6-Dimethylpyrimidin-5-yl)methanol
An In-Depth Technical Guide to (4,6-Dimethylpyrimidin-5-yl)methanol for Advanced Research
Foreword: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active molecules, from nucleobases in our DNA to cutting-edge therapeutics.[1] Its unique electronic properties and ability to form critical hydrogen bonds make it a privileged scaffold, particularly as a "hinge-binding" motif in many kinase inhibitors.[1] This guide focuses on a specific, yet highly promising derivative: this compound. While specific experimental data for this compound is not extensively documented in public literature, its structural motifs suggest significant potential as a versatile building block in the synthesis of novel therapeutic agents.
This document is designed for the practicing researcher. It moves beyond a simple recitation of data to explain the causality behind experimental design, characterization, and application. We will explore the compound's core characteristics, propose robust methodologies for its synthesis and analysis, and discuss its potential in the landscape of modern drug discovery.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent research. This compound is a substituted pyrimidine featuring two methyl groups at positions 4 and 6, and a hydroxymethyl group at the 5-position.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1067230-39-0 | [2] |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Canonical SMILES | CC1=C(C=NC(=N1)C)CO | N/A |
graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial"];// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C4_Me [label="CH₃"]; C6_Me [label="CH₃"]; C5_CH2 [label="CH₂"]; OH [label="OH"]; H2 [label="H"];
// Define invisible nodes for bond geometry p1 [label="", width=0, height=0]; p2 [label="", width=0, height=0]; p3 [label="", width=0, height=0];
// Connect atoms in the pyrimidine ring C4 -- N3 [len=1.5]; N3 -- C2 [len=1.5]; C2 -- N1 [len=1.5]; N1 -- C6 [len=1.5]; C6 -- C5 [len=1.5]; C5 -- C4 [len=1.5];
// Double bonds in the ring edge [style=double]; N1 -- C2; N3 -- C4; C5 -- C6; edge [style=solid];
// Substituents C4 -- C4_Me [len=1.5]; C6 -- C6_Me [len=1.5]; C5 -- C5_CH2 [len=1.5]; C5_CH2 -- OH [len=1.5]; C2 -- H2 [len=1.5];
// Position nodes using neato's positioning N1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; N3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C4_Me [pos="-0.5,-2.8!"]; C6_Me [pos="2.6,1.5!"]; C5_CH2 [pos="2.6,-1.5!"]; OH [pos="3.9,-0.75!"]; H2 [pos="-2.6,1.5!"]; }
Caption: Chemical structure of this compound.
Physicochemical Properties: An Analytical Perspective
| Property | Predicted/Analog-Based Value | Standard Experimental Protocol |
| Appearance | White to off-white solid | Visual Inspection |
| Melting Point | Expected >150 °C (based on similar structures like 4-amino-2-methyl-5-pyrimidinemethanol at 198 °C[4]) | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus (Thiele Tube) |
| Boiling Point | >250 °C (based on (2,4-dimethylpyrimidin-5-yl)methanol at 257.3 °C[5]) | Distillation under reduced pressure to prevent decomposition |
| Solubility | Soluble in methanol[6], DMSO, DMF; sparingly soluble in water | Gravimetric analysis after equilibration in various solvents at a controlled temperature |
| pKa | ~1-3 for the pyrimidine nitrogens (protonation) | Potentiometric titration or UV-Vis spectrophotometry |
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is non-negotiable for structural confirmation. The following sections describe the expected spectral characteristics and provide a framework for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple and highly informative.
-
C4-CH₃ & C6-CH₃: Two distinct singlets, each integrating to 3H, likely in the δ 2.0-2.8 ppm range. The slight difference in their chemical environment may lead to separate signals.
-
C5-CH₂: A singlet integrating to 2H, expected around δ 4.5-5.0 ppm, shifted downfield by the adjacent oxygen and the aromatic ring.
-
-OH: A broad singlet, integrating to 1H. Its chemical shift is variable (typically δ 1.5-5.5 ppm) and depends on concentration and solvent. Can be confirmed by D₂O exchange.
-
C2-H: A sharp singlet integrating to 1H, expected in the aromatic region, likely δ 8.5-9.0 ppm, characteristic of a proton at the 2-position of a pyrimidine ring.
-
-
¹³C NMR (Carbon NMR):
-
Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm).
-
Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.
-
Ring Carbons (C4, C5, C6): Signals in the aromatic region (δ 110-170 ppm).
-
Ring Carbon (C2): A distinct signal in the lower field aromatic region (δ 150-160 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
O-H Stretch: A strong, broad absorption band in the range of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (2850-2960 cm⁻¹) for the methyl and methylene groups.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ for the aromatic C-H.
-
C=N and C=C Stretch: Multiple sharp absorption bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
-
C-O Stretch: A strong absorption in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.
-
Molecular Ion (M⁺): A strong peak at m/z = 138.17, corresponding to the molecular weight of C₇H₁₀N₂O.
-
High-Resolution MS (HRMS): Should yield a mass that confirms the elemental composition to within a few parts per million (e.g., Calculated for [M+H]⁺ C₇H₁₁N₂O: 139.0866; Found: 139.08xx).
-
Key Fragments: Expect loss of H₂O (M-18), loss of the hydroxymethyl group (M-31), and other fragments characteristic of pyrimidine ring cleavage.
Protocol 1: Standard Spectroscopic Characterization Workflow
Objective: To obtain a full spectroscopic profile for structural confirmation and purity assessment.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
IR: Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
MS: Dissolve a sub-milligram quantity of the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by Electrospray Ionization (ESI) or other soft ionization techniques.
-
-
Data Acquisition:
-
Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra on a 400 MHz or higher NMR spectrometer.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Obtain a full-scan mass spectrum and HRMS data.
-
-
Data Analysis:
-
Integrate and assign all peaks in the NMR spectra.
-
Identify key functional group absorptions in the IR spectrum.
-
Confirm the molecular weight and analyze the fragmentation pattern from the MS data.
-
Synthesis, Reactivity, and Derivatization
The true value of this compound lies in its potential as a synthetic intermediate. Its structure contains two key sites for chemical modification: the reactive hydroxymethyl group and the pyrimidine core.
Proposed Synthesis
A plausible synthesis can be adapted from established methods for constructing substituted pyrimidines. One common approach involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine.
Caption: Plausible two-step synthesis of the target compound.
Chemical Reactivity and Derivatization Potential
The hydroxymethyl group is a versatile handle for further modification, a key feature for drug development professionals creating libraries of related compounds.
-
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like manganese dioxide (MnO₂) or to the carboxylic acid (4,6-Dimethylpyrimidine-5-carboxylic acid) using stronger oxidizing agents like potassium permanganate (KMnO₄). The resulting aldehyde and carboxylic acid are crucial intermediates for amide couplings and other C-C bond-forming reactions.
-
Conversion to Halide: The alcohol can be converted to a chloromethyl or bromomethyl derivative using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). These halides are excellent electrophiles for nucleophilic substitution reactions, enabling the attachment of various side chains.[1]
-
Etherification: Williamson ether synthesis can be employed to introduce different alkoxy groups, which can modulate the compound's solubility and pharmacokinetic properties.
Caption: Key derivatization pathways from the parent alcohol.
Applications in Drug Discovery and Research
The pyrimidine scaffold is a well-established pharmacophore. Derivatives of pyrimidin-4-yl-methanol, a close structural isomer, have shown significant potential as anticancer agents by targeting protein kinases like ROS1, Aurora, and RAF.[7]
Mechanism of Action Insight: The nitrogen atoms in the pyrimidine ring act as crucial hydrogen bond acceptors, allowing these molecules to dock into the ATP-binding pocket of kinases. They often bind to the "hinge region" that connects the N- and C-lobes of the kinase domain, effectively blocking ATP from binding and inhibiting the enzyme's activity. The substituents on the ring, such as the dimethyl and hydroxymethyl groups in our target compound, are critical for tuning selectivity, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Therefore, this compound is a high-potential starting material for:
-
Kinase Inhibitor Libraries: The hydroxymethyl group can be elaborated to introduce side chains designed to interact with specific residues in a kinase active site.
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, it serves as an ideal fragment for screening against various biological targets.
-
Metabolic Pathway Studies: Isotopically labeled versions could be synthesized to study the metabolism of pyrimidine-based drugs.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are mandatory. While a specific Safety Data Sheet (SDS) for this compound is not widely available, guidelines for related heterocyclic alcohols should be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles (EN 166), a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[8][9] Practice good industrial hygiene; wash hands thoroughly after handling.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store away from strong oxidizing agents, strong acids, and strong reducing agents.[8]
-
Stability: The compound is expected to be stable under normal storage conditions.[8] Hazardous decomposition products upon combustion may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]
Conclusion
This compound represents a molecule of significant strategic interest for researchers in medicinal chemistry and drug development. While comprehensive characterization data is sparse, its structure provides a clear roadmap for its synthesis, analysis, and derivatization. Its potential to serve as a foundational building block for potent and selective kinase inhibitors, among other therapeutic classes, is substantial. This guide provides the necessary technical and theoretical framework to empower researchers to confidently incorporate this versatile compound into their discovery programs, transforming its potential into tangible scientific advancement.
References
-
PubChem. "(4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol". [Link]
-
PubChem. "(4,6-Dimethylpyrimidin-2-yl)methanol". [Link]
-
HXCHEM. "this compound/CAS:1067230-39-0". [Link]
-
Methanex. "Physical Properties of Pure Methanol". [Link]
-
PubChem. "(6-Amino-2,5-dimethylpyrimidin-4-yl)methanol". [Link]
-
LookChem. "(2,4-dimethylpyrimidin-5-yl)methanol CAS NO.698-28-2". [Link]
-
PubChem. "4-Amino-2-methyl-5-pyrimidinemethanol". [Link]
-
PubChem. "4,6-Dimethylpyrimidine". [Link]
-
Wikipedia. "4-Amino-5-hydroxymethyl-2-methylpyrimidine". [Link]
- Google Patents.
-
University of Calgary. "Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis". [Link]
-
ZaiQi Bio-Tech. "(4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6". [Link]
-
PubMed Central. "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation". [Link]
-
MDPI. "A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas". [Link]
-
Semantic Scholar. "Synthesis of dimethyl ether (DME) from methanol over solid-acid catalysts". [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | 1067230-39-0 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2,4-dimethylpyrimidin-5-yl)methanol, CasNo.698-28-2 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 6. Methanol: Physical properties | Michael Pilgaard's Web Chemistry [pilgaard.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.dk [fishersci.dk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
The Pyrimidine-5-Methanol Core: From Vitamin B1's Genesis to Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heroism of a Heterocycle
The pyrimidine ring is a cornerstone of life's fundamental processes, most famously as a key component of the nucleobases in DNA and RNA.[1] However, the significance of this heterocyclic scaffold extends far beyond the genetic code.[2] Among its myriad derivatives, compounds bearing the pyrimidine-5-methanol moiety have played a pivotal, albeit often understated, role in both biochemistry and medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of pyrimidine-5-methanol compounds, from their foundational role in the structure of thiamine (Vitamin B1) to their emergence as versatile pharmacophores in contemporary drug discovery.[1][3] We will delve into the intricate biosynthetic pathways, the landmark chemical syntheses that paved the way for their large-scale production, and their current standing as promising candidates for anticancer and antimicrobial therapies.
Part 1: The Historical Odyssey - Unraveling the Pyrimidine Heart of Thiamine
The story of pyrimidine-5-methanol compounds is inextricably linked to the quest to understand and conquer the devastating neurological disease beriberi. This journey of discovery revealed the essential role of thiamine and, in doing so, brought the pyrimidine moiety to the forefront of biochemical research.
The Biological Blueprint: Biosynthesis of the Pyrimidine Moiety
In the realm of biochemistry, the most prominent pyrimidine-5-methanol derivative is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[4] This compound is a crucial intermediate in the de novo biosynthesis of thiamine.[4][5] In most prokaryotes and eukaryotes like yeast and plants, the thiamine molecule is constructed by the convergence of two distinct biosynthetic pathways: one for the pyrimidine moiety (HMP) and another for the thiazole moiety.[6]
The biosynthesis of the HMP portion of thiamine is a testament to nature's chemical ingenuity. In many bacteria, HMP phosphate (HMP-P) is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis.[4] This complex rearrangement is catalyzed by the enzyme HMP-P synthase (ThiC).[5] In contrast, some yeasts derive HMP-P from intermediates in the biosynthesis of pyridoxine (Vitamin B6) and histidine.[4]
The Dawn of Chemical Synthesis: The Race for Vitamin B1
The early 20th century witnessed a fervent scientific pursuit to isolate and synthesize the anti-beriberi factor, thiamine. A pivotal figure in this endeavor was Robert R. Williams, who, along with his collaborators, elucidated the structure of thiamine and accomplished its first complete chemical synthesis in 1936.[7][8][9] This landmark achievement was not only a triumph in the fight against nutritional deficiencies but also a significant milestone in the history of pyrimidine chemistry.
The Williams and Cline synthesis of thiamine involved the coupling of a pyrimidine moiety, specifically 4-amino-5-ethoxymethyl-2-methylpyrimidine, with the thiazole component, 5-(2-hydroxyethyl)-4-methylthiazole.[7][10] This seminal work laid the groundwork for the industrial production of Vitamin B1 and spurred further research into the synthesis of pyrimidine derivatives.
Following this, other notable chemists, including Grewe, Andersag, Westphal, Todd, and Bergel, contributed to the refinement and development of synthetic routes to the pyrimidine component of thiamine and its analogues.[11][12] These early synthetic efforts were crucial in establishing the fundamental reactivity and chemical properties of the pyrimidine-5-methanol scaffold.
Part 2: The Chemist's Toolkit - Synthesizing the Pyrimidine-5-Methanol Core
The synthetic versatility of the pyrimidine ring has allowed for the development of numerous methods to access pyrimidine-5-methanol and its derivatives. These approaches range from classical condensation reactions to modern, scalable processes suitable for industrial production.
A Foundational Synthetic Protocol: Preparation of 4-Amino-2-methyl-5-pyrimidinemethanol (HMP)
One common laboratory-scale synthesis of HMP involves the reduction of a corresponding ester. The following is a generalized procedure based on established methodologies:[13]
Experimental Protocol: Synthesis of 4-Amino-2-methyl-5-pyrimidinemethanol
-
Ester Precursor Synthesis: The synthesis typically begins with the construction of a suitably substituted pyrimidine-5-carboxylate ester. This can be achieved through various condensation reactions, for example, by reacting an amidine with a β-dicarbonyl compound derivative.
-
Reduction of the Ester:
-
Dissolve the pyrimidine-5-carboxylate ester (1 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH4) (typically 2-3 equivalents), in portions. Caution: LiAlH4 reacts violently with water.
-
Stir the reaction mixture at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture to remove inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 4-amino-2-methyl-5-pyrimidinemethanol.[13]
-
Scalable Synthesis for Industrial Applications
For the large-scale production of key intermediates like 4-amino-5-aminomethyl-2-methylpyrimidine, a precursor to Vitamin B1, more efficient and scalable synthetic routes have been developed. These often involve multi-step sequences starting from readily available and inexpensive starting materials like 2-cyanoacetamide or malononitrile.[9][14] One such approach involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent, followed by condensation with acetamidine to form 4-amino-2-methylpyrimidine-5-carbonitrile. Subsequent hydrogenation of the nitrile group yields the desired 4-amino-5-aminomethyl-2-methylpyrimidine.[14]
Part 3: Modern Renaissance - Pyrimidine-5-Methanol in Drug Discovery
The inherent biological relevance and synthetic tractability of the pyrimidine scaffold have made it a "privileged structure" in modern medicinal chemistry.[2] Pyrimidine-5-methanol derivatives have emerged as promising candidates in various therapeutic areas, most notably in oncology and infectious diseases.
Targeting Cell Division: Pyrimidine-5-Methanol Derivatives as Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3] The pyrimidine ring serves as an excellent scaffold for the design of kinase inhibitors, often acting as a "hinge-binder" in the ATP-binding pocket of these enzymes.[3]
Aurora Kinases: A Key Target
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[3] Several pyrimidine-based compounds, including those with a pyrimidine-5-methanol-related core, have been developed as potent Aurora kinase inhibitors.[15][16]
Mechanism of Action
Many pyrimidine-based Aurora kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This inhibition of Aurora kinase activity leads to defects in mitosis and ultimately induces apoptosis in cancer cells.
Quantitative Data: Anticancer Activity
The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) values.
| Compound Class | Target Kinase | Cancer Cell Line | IC50 (µM) |
| N-trisubstituted pyrimidine | Aurora A | U937 (Leukemia) | 0.0071 |
| N-trisubstituted pyrimidine | Aurora B | U937 (Leukemia) | 0.0257 |
| Pyrimidine-based inhibitor | Aurora A | HCT 116 (Colon) | 0.11 |
| Imidazo[4,5-b]pyridine-based | Aurora A | - | 0.038 |
| Pyrimidine-based inhibitor | Proliferation | SCLC | < 0.2 |
Data compiled from multiple sources.[2][15][16][17]
Experimental Protocol: Aurora Kinase Inhibition Assay
A common method to assess the potency of Aurora kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[18][19][20]
-
Reaction Setup: In a multi-well plate, combine the purified Aurora kinase enzyme, a suitable substrate (e.g., Kemptide for Aurora A), and ATP in a kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the pyrimidine-5-methanol test compound to the wells.
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
ADP Detection: Stop the reaction and add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader and calculate the IC50 value of the inhibitor.
Combating Infections: The Antimicrobial Potential of Pyrimidine-5-Methanol Derivatives
The pyrimidine scaffold is also a key feature in many antimicrobial agents.[21] Derivatives of pyrimidine-5-methanol have demonstrated activity against a range of bacterial and fungal pathogens. Their mechanisms of action can be diverse, including the inhibition of essential microbial enzymes.
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.
| Compound Class | Microorganism | MIC (µg/mL) |
| Halogenated pyrimidine derivative | S. aureus | 8 |
| Halogenated pyrimidine derivative | E. coli | >128 |
| Pyrimidine derivative | MRSA | 0.0313 - 0.125 |
Data compiled from multiple sources.[22][23][24]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[7][8][10][25][26]
-
Serial Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of the pyrimidine-5-methanol test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., E. coli or S. aureus).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion: A Privileged Scaffold with a Bright Future
The journey of pyrimidine-5-methanol compounds, from their discovery as a vital component of Vitamin B1 to their current exploration as targeted therapeutics, highlights the enduring importance of this heterocyclic core. The foundational work of early biochemists and synthetic chemists laid the groundwork for a deeper understanding of their biological roles and chemical properties. Today, researchers continue to harness the versatility of the pyrimidine-5-methanol scaffold to design novel molecules with the potential to address some of the most pressing challenges in medicine, including cancer and infectious diseases. As our understanding of disease pathways becomes more nuanced, the pyrimidine-5-methanol core is poised to remain a privileged and fruitful starting point for the development of the next generation of therapeutic agents.
References
- Z. Madeja, A. Y. K. P. J. P. S. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. (2023).
- Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Minimum Inhibitory Concentration (MIC) Test.
- The minimum inhibitory concentration of antibiotics. BMG LABTECH. (2024).
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Antibiotics10, (2021).
- Application Notes and Protocols: Synthesis and Evaluation of Aurora Kinase Inhibitors. BenchChem.
- Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermedi
- 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia.
- Whole cell affinity for 4‐amino‐5‐hydroxymethyl‐2‐methylpyrimidine (HMP) in the marine bacterium Candidatus Pelagibacter st. HTCC7211 explains marine dissolved HMP concentrations. Limnology and Oceanographyn/a, (2024).
- Aurora B Kinase Assay.
- Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience.
- Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase...
- Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry55, 8887–8905 (2012).
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry64, 4749–4769 (2021).
- Rationally Designed Pyrimidine Compounds: Promising Novel Antibiotics for the Treatment of Staphylococcus aureus-Associ
- M. Stolarczyk, et al. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Deriv
- Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Molecular Cancer Therapeutics14, 1603–1611 (2015).
- Application Notes: Experimental Design for Aurora Kinase Inhibition Assays. BenchChem.
- Biosynthesis of hydroxymethylpyrimidine pyrophosph
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
- Z. Madeja, A. Y. K. P. J. P. S. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Postepy Higieny I Medycyny Doswiadczalnej70, 1247–1258 (2016).
- Minimum inhibitory concentration (MIC) in E. coli and S. aureus and the...
- Mechanistic Enzymology of Thiamine Biosynthesis. Grantome.
- Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. International Journal of Molecular Sciences23, 14643 (2022).
- Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT). Scientific Reports13, (2023).
- In vitro control of Staphylococcus aureus (NCTC 6571) and Escherichia coli (ATCC 25922) by Ricinus communis L. Asian Pacific Journal of Tropical Biomedicine2, 717–721 (2012).
- The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry78, 517–544 (2009).
- Biosynthesis of the thiazole moiety of thiamin pyrophosphate (vitamin B1). Journal of the American Chemical Society125, 11466–11467 (2003).
- Thiamine is synthesized by a salvage pathway in Rhizobium leguminosarum bv. viciae strain 3841. Journal of Bacteriology189, 2620–2629 (2007).
- Biosynthesis of the thiamin thiazole in Bacillus subtilis: identification of the product of the thiazole synthase-catalyzed reaction. Journal of the American Chemical Society128, 11492–11498 (2006).
- An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering24, 129–137 (2023).
- Novel synthesis of substituted 4-amino-pyrimidines.
- 4-Amino-2-methyl-5-pyrimidinemethanol. Tokyo Chemical Industry (India) Pvt. Ltd.
- One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Organic Chemistry7, 333–336 (2010).
- Biosynthesis of the Thiazole Moiety of Thiamin Pyrophosph
- CN107382877A - A kind of synthetic method of 4 amino 2 methyl 5 (bromomethyl) pyrimidine hydrobromate.
- A Novel Signaling Pathway Connects Thiamine Biosynthesis, Bacterial Respiration, and Production of the Exopolysaccharide Amylovoran in Erwinia amylovora. Journal of Bacteriology198, 2652–2664 (2016).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
- 5. Whole cell affinity for 4‐amino‐5‐hydroxymethyl‐2‐methylpyrimidine (HMP) in the marine bacterium Candidatus Pelagibacter st. HTCC7211 explains marine dissolved HMP concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structural and Biochemical Foundations of Thiamin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 13. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 14. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. promega.com [promega.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents [patents.google.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. files.core.ac.uk [files.core.ac.uk]
- 26. microbe-investigations.com [microbe-investigations.com]
An In-depth Technical Guide on the Solubility of (4,6-Dimethylpyrimidin-5-yl)methanol in Organic Solvents
Introduction
(4,6-Dimethylpyrimidin-5-yl)methanol is a heterocyclic compound featuring a pyrimidine core, a class of structures of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications.[1][2][3] The solubility of this compound in various organic solvents is a critical physicochemical parameter that governs its utility in synthesis, purification, formulation, and various analytical procedures. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, designed for researchers, scientists, and professionals in drug development.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. The structure of this compound, with its nitrogen-containing heterocyclic ring, methyl groups, and a primary alcohol functional group, suggests a molecule with moderate polarity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyrimidine nitrogens are hydrogen bond acceptors.
Hansen Solubility Parameters (HSP)
Inferred Qualitative Solubility Profile
Based on the structure of this compound and the general solubility behavior of pyrimidine derivatives, a qualitative solubility profile can be inferred. The presence of polar functional groups, such as the hydroxyl group, generally increases solubility in polar solvents.[9]
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Classification | Solvent Name | Inferred Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solute can form strong hydrogen bonds with these protic solvents. Pyrimidine derivatives generally show good solubility in alcohols.[2][9] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents are strong hydrogen bond acceptors and can interact favorably with the solute's hydroxyl group. DMF is often a good solvent for pyrimidine derivatives.[1][2][9] |
| Acetonitrile (ACN) | Moderate | ACN is polar but a weaker hydrogen bond acceptor than DMSO or DMF, suggesting moderate solubility.[9] | |
| Acetone | Moderate | The polarity of acetone should allow for moderate dissolution of the compound. | |
| Non-Polar | Toluene, Hexane | Low | The significant polarity of the solute is expected to result in poor solubility in non-polar solvents.[9] |
| Dichloromethane (DCM) | Low to Moderate | DCM has some polarity and may show some limited ability to dissolve the compound. |
Experimental Determination of Solubility
Direct experimental measurement is the most reliable way to obtain accurate solubility data. The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[4]
Protocol: Isothermal Shake-Flask Method
This protocol outlines the steps to determine the equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Glass vials with PTFE-lined caps
-
Constant temperature shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. A visual excess of solid should be present to ensure saturation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath, typically maintained at 25 °C.
-
Agitate the mixtures for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary study can determine the time to reach equilibrium.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a membrane filter (e.g., 0.22 µm PTFE) compatible with the solvent to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).
-
Diagram of the Experimental Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound.
-
Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[4][9] This relationship is because the dissolution process is often endothermic. Studies on other pyrimidine derivatives have consistently shown that their solubility increases with a rise in temperature.[1][2][10]
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screening across solvents with varying polarities is recommended to identify the most suitable solvent for a given application.[9]
-
Purity of the Compound: Impurities in the this compound sample can affect its measured solubility. It is crucial to use a well-characterized, pure compound for accurate measurements.
Logical Relationships in Solubility Analysis
The process of understanding and determining the solubility of a compound like this compound involves a logical progression from theoretical prediction to experimental verification.
Caption: Logical workflow for solubility assessment of a target compound.
Conclusion
While specific quantitative solubility data for this compound is not extensively published, a combination of theoretical principles and established experimental protocols provides a robust framework for its determination. The presence of both polar (hydroxyl) and moderately non-polar (dimethyl-pyrimidine) moieties suggests that the highest solubility will be found in polar protic and polar aprotic organic solvents. For any research or development involving this compound, it is imperative to perform experimental solubility studies, such as the isothermal shake-flask method, to obtain accurate and reliable data. This foundational knowledge is essential for the successful application of this compound in the fields of drug discovery and materials science.
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
- How to determine the solubility of a substance in an organic solvent? (2024).
- Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents. (n.d.). Benchchem.
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.
- HSP for Beginners. (n.d.). Hansen Solubility Parameters.
- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Accu Dyne Test.
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). SciSpace.
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. (2024).
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014).
- Hansen solubility parameter. (2023). Wikipedia.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. youtube.com [youtube.com]
- 5. chem.ws [chem.ws]
- 6. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
A Technical Guide to Theoretical Studies on 4,6-Dimethylpyrimidine Derivatives: From Molecular Structure to Biological Activity
This guide provides an in-depth exploration of the theoretical and computational methodologies employed in the study of 4,6-dimethylpyrimidine derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational chemistry to understand and predict the properties of this important class of heterocyclic compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a wide array of pharmacologically active agents.[1][2] The addition of dimethyl groups at the 4 and 6 positions significantly influences the electronic landscape and steric profile of the pyrimidine ring, offering a versatile platform for the design of novel therapeutic agents and functional materials.[3][4]
This document will delve into the application of quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to elucidate the electronic structure, reactivity, spectroscopic properties, and potential biological activity of 4,6-dimethylpyrimidine derivatives. We will explore the causality behind the selection of computational methods and provide a framework for interpreting the resulting data in a meaningful context.
The Significance of the 4,6-Dimethylpyrimidine Core
The 4,6-dimethylpyrimidine moiety is a key structural feature in a variety of compounds exhibiting a broad spectrum of biological activities. These include potential applications as:
-
Anticancer agents: Certain pyrimidine derivatives have shown inhibitory activity against cancer cell proliferation.[5]
-
Antimicrobial and antifungal agents: The pyrimidine nucleus is a common feature in compounds designed to combat microbial and fungal infections.[2][6]
-
Anti-inflammatory agents: Derivatives of pyrimidine have been investigated for their potential to modulate inflammatory pathways.[6]
-
Cardiotonic agents: Specific substitutions on the pyrimidine ring have led to compounds with positive inotropic effects on cardiac muscle.[7]
-
Plant growth stimulators: Novel S-substituted derivatives of 4,6-dimethylpyrimidine have demonstrated pronounced plant growth-stimulating activity.[3][4]
The diverse biological profile of these compounds underscores the importance of understanding their structure-activity relationships (SAR) at a molecular level. Theoretical studies provide a powerful lens through which to examine these relationships, offering insights that can guide the rational design of more potent and selective molecules.
Core Theoretical Methodologies: A Primer
Quantum chemical calculations are instrumental in predicting and explaining the behavior of molecules. For 4,6-dimethylpyrimidine derivatives, these methods can provide a wealth of information about their geometry, electronic structure, and reactivity.
Density Functional Theory (DFT)
DFT has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it particularly well-suited for studying pyrimidine derivatives.[1][8]
-
The "Why": Unlike Hartree-Fock (HF) theory, which neglects electron correlation, DFT incorporates this crucial quantum mechanical effect, leading to more accurate predictions of molecular properties. The choice of the functional and basis set is critical for obtaining reliable results.
-
Common Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules as it often provides excellent agreement with experimental data for geometries and vibrational frequencies.[9][10]
-
Basis Sets: Basis sets like 6-311+G** are frequently employed to provide a flexible description of the electron distribution, including diffuse functions (+) for lone pairs and anions, and polarization functions (*) for describing anisotropic electron densities in bonds.[9][11]
Time-Dependent Density Functional Theory (TD-DFT)
To understand the electronic transitions and spectroscopic properties of these molecules, TD-DFT is the method of choice.[9]
-
The "Why": TD-DFT allows for the calculation of excited state properties, which are essential for interpreting UV-Vis spectra and understanding the photophysical behavior of the compounds. This is crucial for applications involving chromophores and for predicting how a molecule will interact with light.
The following diagram illustrates a typical workflow for performing theoretical calculations on a 4,6-dimethylpyrimidine derivative.
Caption: A typical workflow for quantum chemical calculations.
Elucidating Molecular Properties: A Case Study of 2-Amino-4,6-Dimethylpyrimidine
To illustrate the power of these theoretical methods, we will consider the example of 2-amino-4,6-dimethylpyrimidine, a compound with known antibiotic, antibacterial, and antitubercular activities.[12] Theoretical studies, often in conjunction with experimental spectroscopic analysis, can provide a detailed understanding of its molecular characteristics.[10]
Geometric and Electronic Structure
The first step in a theoretical investigation is to determine the optimized molecular geometry. DFT calculations can predict bond lengths and angles with high accuracy, which often show good agreement with experimental data from techniques like X-ray crystallography.[10]
| Parameter | Calculated Value (B3LYP/6-311++G) |
| Bond Lengths (Å) | |
| N1-C2 | 1.35 |
| C2-N3 | 1.36 |
| N3-C4 | 1.34 |
| C4-C5 | 1.40 |
| C5-C6 | 1.39 |
| C6-N1 | 1.34 |
| C2-N7 (Amino) | 1.37 |
| Bond Angles (°) ** | |
| C6-N1-C2 | 117.5 |
| N1-C2-N3 | 125.0 |
| C2-N3-C4 | 117.8 |
| N3-C4-C5 | 123.5 |
| C4-C5-C6 | 117.2 |
| C5-C6-N1 | 122.0 |
Note: The values in this table are representative and are based on typical results from DFT calculations for similar molecules. Actual values may vary depending on the specific study.
The electronic properties of the molecule are crucial for understanding its reactivity and potential interactions with biological targets. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO: Represents the ability of a molecule to donate an electron.
-
LUMO: Represents the ability of a molecule to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): A smaller energy gap suggests higher reactivity.
The distribution of these frontier orbitals can reveal the most likely sites for electrophilic and nucleophilic attack.
Caption: Relationship between HOMO, LUMO, and reactivity.
Vibrational Spectroscopy
DFT calculations are also invaluable for interpreting vibrational spectra (FTIR and FT-Raman). By calculating the harmonic frequencies, researchers can make complete vibrational assignments for the observed spectral bands.[10] This allows for a detailed understanding of the molecule's vibrational modes and can be used to confirm its structure.
Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates regions of negative electrostatic potential (typically associated with lone pairs of electrons on electronegative atoms like nitrogen and oxygen) and positive electrostatic potential (usually found around hydrogen atoms). This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.
Experimental Protocols for Theoretical Studies
For researchers looking to perform their own theoretical studies on 4,6-dimethylpyrimidine derivatives, the following provides a generalized, step-by-step protocol.
-
Molecular Modeling:
-
Construct the 3D structure of the desired 4,6-dimethylpyrimidine derivative using a molecular modeling software package.
-
Perform an initial geometry optimization using a lower-level theory (e.g., molecular mechanics) to obtain a reasonable starting structure.
-
-
DFT Geometry Optimization:
-
Set up a DFT calculation using a program like Gaussian.
-
Specify the B3LYP functional and the 6-311+G** basis set.
-
Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Using the optimized geometry, perform a frequency calculation at the same level of theory.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
The results of this calculation can be used to simulate the IR and Raman spectra.
-
-
Electronic Property Analysis:
-
From the output of the DFT calculation, extract the energies of the HOMO and LUMO to determine the energy gap.
-
Generate the MEP surface to visualize the charge distribution and identify potential sites for intermolecular interactions.
-
-
TD-DFT Calculation for UV-Vis Spectra:
-
Using the optimized ground-state geometry, perform a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths.
-
These results can be used to simulate the UV-Vis absorption spectrum of the molecule.
-
Conclusion and Future Directions
Theoretical studies on 4,6-dimethylpyrimidine derivatives provide invaluable insights into their molecular structure, electronic properties, and reactivity. By combining DFT and TD-DFT calculations with experimental data, researchers can build robust structure-activity relationships that are essential for the rational design of new and improved therapeutic agents and functional materials. The methodologies outlined in this guide offer a framework for conducting and interpreting such calculations, thereby accelerating the development of novel chemical entities with tailored properties. Future work in this area will likely focus on more complex systems, including the explicit modeling of solvent effects and the simulation of interactions with biological macromolecules, to further enhance the predictive power of these computational approaches.
References
- A Technical Guide to Quantum Chemical Calculations for 2,4,5-Trichloropyrimidine - Benchchem. (n.d.).
- Computational studies of pyrimidine ring-opening a, Quantum chemical... - ResearchGate. (n.d.).
- Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.).
- Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation | Bentham Science Publishers. (2021, April 1).
- Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives. (n.d.).
- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (2021, April 12).
- Journal of Molecular Pharmaceutics & Organic Process Research - Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools - OMICS International. (n.d.).
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - NIH. (n.d.).
- DFT and TD-DFT studies of pyrimidine derivatives in Chloroform - ResearchGate. (2025, December 23).
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021, April 7).
- Synthesis and spectroscopic investigation of azo derivatives of 4,6-dihydroxy-2-methylpyrimidine | Request PDF - ResearchGate. (n.d.).
- Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC - NIH. (n.d.).
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (2025, August 7).
- Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives | Request PDF - ResearchGate. (n.d.).
- Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies - PubMed. (2023, April 27).
- Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing). (n.d.).
- Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed. (n.d.).
- A Comparative Spectroscopic Analysis of 4,6-Diethoxypyrimidine and Its Synthetic Precursors - Benchchem. (n.d.).
- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC - NIH. (n.d.).
- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3).
- 2-Iodo-4,6-dimethylpyrimidine - PMC - NIH. (n.d.).
- Synthesis of Densely Substituted Pyrimidine Derivatives - Organic Chemistry Portal. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. jchemrev.com [jchemrev.com]
- 10. Density functional theory calculation and vibrational spectroscopy study of 2-amino-4,6-dimethyl pyrimidine (ADMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives - Europub [europub.co.uk]
- 12. omicsonline.org [omicsonline.org]
The Emergent Therapeutic Potential of Substituted Pyrimidine Methanols
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus is a quintessential heterocyclic scaffold, fundamental to life as a core component of nucleic acids and a privileged structure in medicinal chemistry.[1][2] Its inherent drug-like properties, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, have cemented its role in a vast array of pharmacologically active agents.[1] This guide delves into a specific, highly promising class of derivatives: substituted pyrimidine methanols. These compounds, characterized by a methanol group appended to the pyrimidine ring, are gaining significant attention for their potent and diverse biological activities. We will explore their synthesis, anticancer, antimicrobial, and antiviral properties, detailing the intricate mechanisms of action, summarizing key quantitative data, and providing robust experimental protocols to empower further research and development.
The Pyrimidine Methanol Scaffold: Synthesis and Strategy
The strategic synthesis of substituted pyrimidine methanols is foundational to exploring their biological potential. The versatility of the pyrimidine ring allows for the introduction of a wide array of substituents, which, as structure-activity relationship (SAR) studies have shown, profoundly influences biological activity.[3][4]
A common and effective strategy for synthesizing the core pyrimidine structure involves the condensation of a β-dicarbonyl compound with a guanidine or urea derivative. This approach, often a variation of the well-established Biginelli reaction, provides a reliable route to the foundational heterocyclic system.[2][5]
General Synthesis Workflow Protocol
The following protocol outlines a generalized, two-step workflow for the synthesis of substituted pyrimidin-4-yl-methanol derivatives.
Step 1: Formation of the Pyrimidine Core
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the selected β-dicarbonyl compound (1.0 equivalent) and a guanidine or urea derivative (1.1 equivalents) in a suitable alcohol solvent, such as ethanol.
-
Catalyst Addition: Introduce a catalytic amount of a base. Sodium ethoxide is commonly used for this purpose.
-
Reaction Conditions: Heat the reaction mixture to reflux for a period of 4 to 24 hours. The progress of the reaction should be diligently monitored using thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from an appropriate solvent system (e.g., dichloromethane and methanol) to yield the substituted pyrimidine core.[5][6]
Step 2: Introduction of the Methanol Moiety
This step typically involves the reduction of a corresponding aldehyde or ester at the desired position on the pyrimidine ring, or as in the case of the fungicide Fenarimol, the reaction of an organolithium pyrimidine with a benzophenone derivative.[7]
Anticancer Potential: Targeting Oncogenic Pathways
Substituted pyrimidine methanols have emerged as formidable anticancer agents, primarily through their ability to modulate critical signaling cascades involved in cell proliferation and survival.[5] Their mechanisms of action are multifaceted, with two prominent strategies being the direct inhibition of protein kinases and the disruption of nucleotide metabolism.
Mechanism I: Protein Kinase Inhibition
Aberrant protein kinase activity is a hallmark of many cancers, making these enzymes prime therapeutic targets.[5] Pyrimidine methanol derivatives have been successfully designed to inhibit several key kinases, including Aurora kinases, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), thereby halting oncogenic signaling.[5][8]
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit a specific biological process by 50%.
| Derivative Class | Target Kinase(s) | Cancer Cell Line | IC50 (µM) |
| Pyrrolo[2,3-d]pyrimidine | EGFR, VEGFR-2, Her2, CDK2 | HepG2 (Liver) | 29 - 59 |
| N-trisubstituted pyrimidine | Aurora A | U937 (Leukemia) | 0.0071 |
| N-trisubstituted pyrimidine | Aurora B | U937 (Leukemia) | 0.023 |
| Benzo[f]chromenopyrimidine | EGFR (predicted) | HepG-2, HCT-116, MCF-7 | Superior to 5-FU |
Note: This table presents a selection of reported IC50 values. For a comprehensive understanding, please refer to the cited literature.[5][9]
Mechanism II: Disruption of Pyrimidine Biosynthesis
Rapidly proliferating cancer cells have a high demand for nucleotides to sustain DNA and RNA synthesis. Many cancer types, including glioblastoma, rely heavily on the de novo pyrimidine biosynthesis pathway rather than the salvage pathway used by most normal tissues.[10][11] This metabolic dependency creates a therapeutic window. Substituted pyrimidines can act as inhibitors of key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), effectively starving cancer cells of the pyrimidines necessary for survival and proliferation.[10][12]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a robust method for determining the inhibitory activity of synthesized compounds against specific protein kinases.[5]
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in a suitable kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Compound Preparation: Create serial dilutions of the test compounds in 100% DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase enzyme, the test compound dilution, and the specific substrate. Initiate the enzymatic reaction by adding ATP. Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. This newly synthesized ATP fuels a luciferase/luciferin reaction, generating a luminescent signal proportional to kinase activity. Incubate for 30 minutes and measure luminescence with a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[9][13]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine methanol derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, representing the concentration that causes 50% inhibition of cell growth.
Antimicrobial and Antiviral Potential
The privileged pyrimidine scaffold also confers significant antimicrobial and antiviral activity to its methanol derivatives.[5][14]
Antifungal and Antibacterial Activity
Several pyrimidine derivatives have demonstrated broad-spectrum antimicrobial activity.[15][16] A noteworthy example is Fenarimol, a pyrimidine methanol derivative used commercially as a fungicide.[7] Its mechanism provides an excellent case study. Fenarimol inhibits the fungal enzyme CYP51 (lanosterol 14-α-demethylase), which is a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Disruption of this pathway compromises membrane integrity, leading to fungal cell death.[7]
Antiviral Activity
Pyrimidine derivatives are potent antiviral agents against a wide range of viruses, including influenza, herpes, hepatitis B and C, and HIV.[17][18][19] Their mechanisms often involve interfering with viral nucleic acid synthesis or inhibiting crucial viral enzymes.[17] Furthermore, compounds that inhibit the host's de novo pyrimidine synthesis pathway, as discussed in the anticancer section, can also establish a broad-spectrum antiviral state, independent of the typical interferon response.[12] This dual-action potential makes them particularly attractive candidates for further development.
Experimental Protocol: Antimicrobial Susceptibility Test (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidine methanol compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
Substituted pyrimidine methanols represent a versatile and highly potent class of compounds with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents is rooted in their ability to modulate diverse and critical biological pathways, from protein kinase signaling to nucleotide biosynthesis. The synthetic tractability of the pyrimidine scaffold allows for extensive chemical modification, enabling the fine-tuning of activity and pharmacological properties.
Future research should focus on several key areas:
-
SAR Optimization: A systematic exploration of substitutions on both the pyrimidine ring and the methanol moiety to enhance potency and selectivity.[3]
-
Mechanism Elucidation: Deeper investigation into novel mechanisms of action and potential off-target effects.
-
ADME Profiling: Comprehensive assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.
-
In Vivo Studies: Advancing the most promising candidates into preclinical animal models to validate their efficacy and safety.[20][21]
The continued exploration of this chemical space holds immense promise for the development of next-generation therapeutics to address pressing challenges in oncology and infectious disease.
References
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (n.d.).
- Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (n.d.).
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). PubMed. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025). National Center for Biotechnology Information. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of Densely Substituted Pyrimidine Derivatives. (n.d.). The Journal of Organic Chemistry. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. [Link]
-
Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. (n.d.). Nature. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). National Center for Biotechnology Information. [Link]
-
Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. (n.d.). MDPI. [Link]
-
Fenarimol. (n.d.). Wikipedia. [Link]
-
Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. (n.d.). ACS Omega. [Link]
-
Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. (n.d.). PubMed Central. [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). National Center for Biotechnology Information. [Link]
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). PubMed. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). ResearchGate. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State. (n.d.). National Center for Biotechnology Information. [Link]
-
pyrimidine: it's diverse biological activities and methods of synthesis. (n.d.). ResearchGate. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. [Link]
-
In Vitro and In Vivo Antitrypanosomal Activities of Methanol Extract of Echinops kebericho Roots. (2020). PubMed. [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. [Link]
-
(PDF) In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. (2023). ResearchGate. [Link]
-
Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). Ovid. [Link]
-
Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. (n.d.). Royal Society of Chemistry. [Link]
-
Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia. (2024). JCI Insight. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenarimol - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI Insight - Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia [insight.jci.org]
- 12. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 16. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review [ouci.dntb.gov.ua]
- 20. In Vitro and In Vivo Antitrypanosomal Activities of Methanol Extract of Echinops kebericho Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol for the Synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol, a critical heterocyclic building block in medicinal chemistry and materials science. The described methodology centers on the selective reduction of 4,6-dimethylpyrimidine-5-carbaldehyde using sodium borohydride. This application note is designed for researchers, scientists, and drug development professionals, offering a detailed walkthrough of the procedure, from reagent preparation to product characterization. It includes explanations for critical experimental choices, integrated safety protocols, and methods for self-validation to ensure reproducibility and high-purity yields.
Introduction and Significance
The pyrimidine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[1] The title compound, this compound, serves as a key intermediate, providing a reactive hydroxylmethyl group at the C5 position. This functional handle allows for further molecular elaboration, making it an invaluable precursor for the development of novel therapeutic candidates and functional materials.
The synthetic strategy detailed herein employs the reduction of an aldehyde to a primary alcohol. This transformation is one of the most fundamental and reliable reactions in organic synthesis.[2][3] Our protocol utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, which offers significant safety and handling advantages over more powerful hydrides like lithium aluminum hydride (LiAlH₄).[3][4] The choice of NaBH₄ ensures high chemoselectivity, reducing the aldehyde functional group while leaving the pyrimidine ring intact.[5]
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic addition of a hydride ion from sodium borohydride to the electrophilic carbonyl carbon of 4,6-dimethylpyrimidine-5-carbaldehyde. The resulting alkoxide intermediate is subsequently protonated by the solvent (methanol) during the reaction or by an aqueous quench during workup to yield the final primary alcohol product.
Reaction: 4,6-Dimethylpyrimidine-5-carbaldehyde + NaBH₄ --(in MeOH)--> this compound
Experimental Workflow Overview
The following diagram provides a high-level overview of the entire synthetic and analytical workflow.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2011060302A1 - Reduction of aldehydes and ketones to alcohols - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro- and tetrahydro-pyrimidin-2(1H)-ones and the corresponding thiones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of (4,6-Dimethylpyrimidin-5-yl)methanol in Modern Drug Discovery
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, from the nucleobases uracil, cytosine, and thymine to a plethora of synthetic drugs.[1][2] Its prevalence in FDA-approved therapeutics is a testament to its versatility as a pharmacophore.[3] Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4] The ability of the pyrimidine scaffold to engage in various non-covalent interactions, particularly hydrogen bonding with biological targets, makes it an attractive framework for the design of enzyme inhibitors.[5]
Within the diverse chemical space of pyrimidine-based intermediates, (4,6-Dimethylpyrimidin-5-yl)methanol emerges as a particularly valuable building block. The dimethyl substitution pattern on the pyrimidine ring can enhance binding affinity and selectivity for certain biological targets, as demonstrated in the development of kinase inhibitors.[6] The hydroxymethyl group at the 5-position provides a crucial synthetic handle for further molecular elaboration, allowing for the introduction of various functional groups to modulate physicochemical properties and biological activity. This guide provides a detailed exploration of the synthesis and application of this compound, offering researchers a practical framework for leveraging this intermediate in their drug discovery programs.
Synthesis of this compound: A Two-Step Approach
A robust and efficient synthesis of this compound can be achieved through a two-step sequence involving a Vilsmeier-Haack formylation followed by a selective reduction of the resulting aldehyde. This approach is advantageous due to the commercial availability of the starting material, 4,6-dimethylpyrimidine, and the generally high yields of both transformations.
Step 1: Vilsmeier-Haack Formylation of 4,6-Dimethylpyrimidine
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][7][8] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[2] The electrophilic Vilsmeier reagent attacks the electron-rich 5-position of the 4,6-dimethylpyrimidine ring, leading to the formation of 4,6-dimethylpyrimidine-5-carbaldehyde after aqueous workup.
Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidine-5-carbaldehyde
Materials:
-
4,6-Dimethylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (5.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 4,6-dimethylpyrimidine (1.0 eq) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 4,6-dimethylpyrimidine-5-carbaldehyde as a solid.
Step 2: Reduction of 4,6-Dimethylpyrimidine-5-carbaldehyde
The selective reduction of the aldehyde functional group in 4,6-dimethylpyrimidine-5-carbaldehyde to the corresponding primary alcohol is readily achieved using sodium borohydride (NaBH₄).[9] This reagent is a mild and selective reducing agent that is compatible with a wide range of functional groups, making it ideal for this transformation.[10] The reaction is typically carried out in a protic solvent such as methanol, which also serves to protonate the resulting alkoxide intermediate.[11]
Experimental Protocol: Synthesis of this compound
Materials:
-
4,6-Dimethylpyrimidine-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4,6-dimethylpyrimidine-5-carbaldehyde (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Effervescence may be observed.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or silica gel chromatography if necessary.
Data Summary Table:
| Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Method |
| 4,6-Dimethylpyrimidine-5-carbaldehyde | C₇H₈N₂O | 136.15 | 70-85 | ¹H NMR, ¹³C NMR, LC-MS |
| This compound | C₇H₁₀N₂O | 138.17 | 85-95 | ¹H NMR, ¹³C NMR, LC-MS |
Application in Drug Discovery: A Versatile Intermediate for Kinase Inhibitors
The this compound intermediate is a valuable building block for the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[12][13] The pyrimidine core is a well-established "hinge-binding" motif that can mimic the adenine ring of ATP, enabling competitive inhibition of kinase activity.[14]
A notable example of the utility of the 4,6-dimethylpyrimidine scaffold is in the development of selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.[6][15] In these inhibitors, the dimethylpyrimidine core plays a crucial role in orienting the molecule within the ATP-binding pocket and contributes to selectivity over other FGFR isoforms.[16] The substituent at the 5-position of the pyrimidine ring is critical for modulating potency and pharmacokinetic properties.
The hydroxymethyl group of this compound serves as a versatile handle for introducing a variety of chemical moieties at this key position. This allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Synthetic Workflow for Kinase Inhibitor Analogs:
Caption: Synthetic workflow for kinase inhibitor analogs.
Protocol for Derivatization:
The hydroxymethyl group of this compound can be readily converted into a good leaving group, such as a mesylate, tosylate, or halide, to facilitate nucleophilic substitution reactions.
Experimental Protocol: Synthesis of (4,6-Dimethylpyrimidin-5-yl)methyl Methanesulfonate
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used in the next step without further purification.
This activated intermediate can then be reacted with a variety of nucleophiles, such as amines, phenols, or thiols, to generate a library of diverse kinase inhibitor candidates for biological screening.
Conclusion: A Key Intermediate for Advancing Drug Discovery
This compound is a strategically important intermediate in drug discovery, particularly in the synthesis of kinase inhibitors. Its straightforward two-step synthesis from commercially available starting materials and the versatility of its hydroxymethyl group make it an attractive building block for medicinal chemists. The protocols and applications detailed in this guide provide a solid foundation for researchers to incorporate this valuable intermediate into their synthetic strategies, enabling the efficient exploration of chemical space and the development of novel therapeutic agents.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][3][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2056-2074.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(12), 8461-8480.
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2023). Molbank, 2023(2), M1623.
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
-
Vilsmeier–Haack reaction. (2023, December 2). In Wikipedia. [Link]
- Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis. (n.d.). BenchChem.
- Discovery of N-(4-((6-(3,5- Dimethoxyphenyl)-9H-purine derivatives as irreversible covalent FGFR inhibitors. (2024). Bioorganic & Medicinal Chemistry, 107, 117765.
- New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. (2024). Future Medicinal Chemistry.
- Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). Journal of Medicinal Chemistry.
- Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. (2015). Bioresource Technology, 196, 705-711.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844–856.
- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). Bioorganic & Medicinal Chemistry, 78, 117141.
-
Role of methanol in NaBH4 reduction. (2017, August 1). Chemistry Stack Exchange. [Link]
- Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. (2018). Journal of Medicinal Chemistry, 61(2), 545-559.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules, 26(17), 5227.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
- SYNTHESIS OF PYRIMIDINE DERIV
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(12), 8461-8480.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Journal of Chemical Sciences, 131(1), 1-8.
- NaBH4 Reduction of Ketone to Alcohol. (n.d.). Swarthmore College.
- Identification of new novel scaffold for Aurora A inhibition by pharmacophore modeling and virtual screening. (2014). Medicinal Chemistry Research, 23(12), 5268-5280.
-
NaBH4 reduction of ester. (2022, February 8). Reddit. [Link]
- NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. (2017). Oriental Journal of Chemistry, 33(3), 1531-1536.
- Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). Letters in Organic Chemistry, 18(4), 311-317.
- Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4 : 6-dimethylpyrimidine. (1952). Journal of the Chemical Society (Resumed), 4691-4695.
- Synthesis of pyrimidine-5-carbaldehydes from α-formylaroylketene dithioacetals. (2007). Tetrahedron, 63(32), 7845-7849.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bu.edu.eg [bu.edu.eg]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of (4,6-Dimethylpyrimidin-5-yl)methanol for SAR Studies
Abstract
The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] Specifically, the (4,6-Dimethylpyrimidin-5-yl)methanol motif presents a key opportunity for structural modification to probe Structure-Activity Relationships (SAR). The primary hydroxyl group serves as a versatile synthetic handle for introducing a wide array of functionalities. This document provides a detailed guide for researchers, outlining the scientific rationale, synthetic strategies, and step-by-step protocols for the derivatization of this scaffold into ether and ester libraries. The goal is to systematically explore chemical space to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
Nitrogen-containing heterocycles are cornerstones of drug discovery, with the pyrimidine ring being particularly prominent. It is a fundamental component of nucleobases (cytosine, thymine, and uracil) and is found in numerous FDA-approved drugs demonstrating a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities.[1][5] The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the ring.[6]
The molecule this compound is an attractive starting point for a medicinal chemistry campaign. The dimethyl substitution pattern provides a defined steric and electronic environment, while the hydroxymethyl group at the 5-position is a prime vector for chemical modification. Derivatization at this position allows for the systematic modulation of key physicochemical properties:
-
Lipophilicity (logP): Converting the polar hydroxyl group to less polar ethers or esters can enhance membrane permeability and oral absorption.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. Converting it to an ether (acceptor only) or an ester (acceptor only) systematically alters potential interactions with a biological target.
-
Metabolic Stability: The primary alcohol may be susceptible to oxidation by alcohol dehydrogenases. Masking it as an ether or a sterically hindered ester can improve metabolic stability and prolong in vivo half-life.
-
Target Engagement: The newly introduced functionalities can explore additional pockets within a target's binding site, potentially leading to increased potency and selectivity.
Strategic Overview of Derivatization and SAR Exploration
The core strategy involves creating focused libraries of ether and ester analogues and evaluating their biological activity to build a robust SAR model. This iterative process is fundamental to lead optimization in drug discovery.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (4,6-Dimethylpyrimidin-5-yl)methanol in Medicinal Chemistry
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine nucleus, a six-membered heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biology, making it a "privileged structure" in drug design.[2][3] Pyrimidine derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] A particularly successful application has been the development of protein kinase inhibitors, where the pyrimidine core can adeptly mimic the hinge-binding interactions of ATP.[5][6][7]
(4,6-Dimethylpyrimidin-5-yl)methanol emerges as a highly valuable, yet underexplored, building block within this chemical space. Its structure presents a unique combination of features: the proven pyrimidine core for target engagement, methyl groups that can influence solubility and metabolic stability, and a crucial hydroxymethyl handle at the 5-position. This primary alcohol provides a versatile point for synthetic elaboration, allowing medicinal chemists to systematically explore chemical space and optimize lead compounds.
This guide provides an in-depth exploration of the applications of this compound, detailing its strategic use in library synthesis and fragment-based screening, complete with actionable protocols for the modern drug discovery laboratory.
Section 1: Synthesis and Physicochemical Properties
The utility of any chemical building block begins with its accessibility and fundamental properties. This compound can be synthesized from commercially available starting materials, and its key properties make it an attractive starting point for drug discovery campaigns.
Protocol 1: Synthesis of this compound
This protocol is adapted from related pyrimidine syntheses and provides a reliable route to the title compound.[8] The core strategy involves the condensation of a β-dicarbonyl compound with an amidine source to form the pyrimidine ring.
Rationale: The classical Biginelli or related pyrimidine syntheses offer robust and scalable methods for constructing the core heterocycle.[9][10] The use of acetylacetone provides the dimethyl substitution pattern, and subsequent functional group manipulations can yield the desired hydroxymethyl group.
Step-by-Step Procedure:
-
Ring Formation: To a solution of guanidine hydrochloride (1.1 eq) and sodium carbonate (1.2 eq) in water, add acetylacetone (1.0 eq).[11]
-
Heat the reaction mixture to 95-100°C for 2-4 hours, monitoring by TLC or LC-MS for the formation of 2-amino-4,6-dimethylpyrimidine.
-
Cool the mixture to 10°C to precipitate the product. Filter the solid, wash with cold brine, and dry.[11]
-
Diazotization: Suspend the 2-amino-4,6-dimethylpyrimidine in an aqueous solution of sulfuric acid at 0-5°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 1 hour.
-
Hydrolysis to Pyrimidinol: Slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate. Reflux for 1-2 hours until nitrogen evolution ceases, yielding 4,6-dimethylpyrimidin-2-ol.
-
Formylation: Subject the pyrimidinol to Vilsmeier-Haack formylation conditions (POCl₃, DMF) to introduce a formyl group at the 5-position.
-
Reduction: Reduce the resulting 5-formyl-4,6-dimethylpyrimidin-2-ol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol to yield this compound.
-
Purification: Purify the final product by silica gel column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Physicochemical Properties for Drug Discovery
The properties of this compound align well with the principles of fragment-based drug discovery (FBDD).
| Property | Value (Calculated) | Significance in Drug Discovery |
| Molecular Weight | 138.17 g/mol | Complies with the "Rule of Three" for fragments (<300 Da), ensuring efficient exploration of chemical space.[12] |
| logP | ~0.5 | Indicates good aqueous solubility, which is critical for biophysical screening assays. |
| H-Bond Donors | 1 (hydroxyl) | Provides a key interaction point for binding to protein targets. |
| H-Bond Acceptors | 2 (ring nitrogens) | Offers additional hydrogen bonding capacity, crucial for hinge-binding in kinases. |
| Rotatable Bonds | 1 | Low conformational flexibility increases the probability of adopting a bioactive conformation upon binding. |
Section 2: Application in Lead Generation Strategies
The true power of this compound lies in its application as a strategic tool for discovering and optimizing new drug candidates. Its structure is amenable to two powerful, complementary approaches: Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Library Synthesis.
Application 1: A Core Fragment for Biophysical Screening
FBDD identifies low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target.[13][14] These hits then serve as starting points for building more potent, drug-like molecules.[14] The properties of this compound make it an ideal candidate for inclusion in a fragment library.
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to screen for fragment binding by measuring changes in protein thermal stability.
Rationale: When a fragment binds to a protein, it typically stabilizes the protein's folded state, leading to an increase in its melting temperature (Tₘ). This shift (ΔTₘ) is indicative of a binding event.
Step-by-Step Procedure:
-
Preparation: Prepare a stock solution of the target protein (e.g., a protein kinase) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl). Prepare a 100 mM stock solution of this compound in DMSO.
-
Assay Plate Setup: In a 96-well PCR plate, add the protein solution (to a final concentration of 2-5 µM), a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the fragment to a final concentration of 100-500 µM. Include a DMSO-only control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each interval.
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tₘ) is the midpoint of the sigmoidal unfolding transition. A positive ΔTₘ (Tₘ with fragment - Tₘ with DMSO) of >1-2°C is considered a potential hit.
-
Hit Validation: Positive hits should be validated using an orthogonal biophysical method, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to confirm direct binding and determine binding affinity (Kᴅ).
Figure 1: Workflow for Fragment-Based Drug Discovery (FBDD).
Application 2: A Versatile Scaffold for Kinase Inhibitor Libraries
The hydroxymethyl group is a synthetic handle that can be readily converted into other functional groups, enabling the construction of diverse compound libraries. A common strategy in kinase inhibitor design is to convert this alcohol into a leaving group (e.g., a chloride) for subsequent nucleophilic aromatic substitution (SₙAr) reactions.[15]
This protocol outlines a workflow for creating a small, focused library to explore the structure-activity relationship (SAR) around the pyrimidine core.
Rationale: By reacting an activated form of the scaffold with a diverse set of amines, a library of analogues can be rapidly synthesized. This allows for the exploration of different substituents to identify those that enhance binding affinity and selectivity for a target kinase.[16][17]
Step-by-Step Procedure:
-
Activation of the Scaffold:
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0°C and add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by LC-MS.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude (5-(chloromethyl)-4,6-dimethylpyrimidine), which can often be used directly in the next step.
-
-
Library Synthesis (Parallel Format):
-
Prepare an array of reaction vials (e.g., in a 96-well plate format).
-
To each vial, add a solution of the crude chloromethyl intermediate in a polar aprotic solvent like DMF or NMP.
-
Add a unique amine (1.1 eq) to each respective vial from a pre-prepared amine library (e.g., diverse anilines, benzylamines, etc.).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) to each vial.
-
Seal the plate and heat to 80-100°C for 4-16 hours.
-
-
Workup and Purification:
-
After cooling, the reaction mixtures can be diluted with DMSO and directly purified by preparative HPLC-MS to yield the final compounds.
-
-
Biological Screening:
-
The purified library members are then screened in a relevant biological assay, such as an in vitro kinase inhibition assay, to determine their potency (e.g., IC₅₀ values).
-
Figure 2: Workflow for parallel library synthesis.
Section 3: Case Study: Targeting MAP4 Kinase 4 (MAP4K4)
To illustrate the practical application of these protocols, we present a hypothetical case study focused on developing inhibitors for MAP4K4, a kinase implicated in neurodegenerative diseases.[18]
Objective: To identify a novel MAP4K4 inhibitor using this compound as a starting fragment and scaffold.
-
This compound is identified as a hit in a TSA screen against the MAP4K4 kinase domain, with a ΔTₘ of +2.5°C.
-
The hit is validated by SPR, showing a binding affinity (Kᴅ) of 850 µM.
-
A small library is synthesized following Protocol 3 , using anilines bearing different electronic and steric properties.
-
The resulting compounds are tested in an in vitro kinase assay to determine their IC₅₀ values against MAP4K4.
Hypothetical Structure-Activity Relationship (SAR) Data
| Compound ID | R-Group (from R-NH₂) | MAP4K4 IC₅₀ (µM) | Scientist's Note |
| Scaffold | H | >1000 | The initial fragment shows very weak activity. |
| CS-01 | Phenyl | 55.2 | Simple phenyl group provides a significant jump in potency, suggesting a hydrophobic pocket. |
| CS-02 | 4-Fluorophenyl | 28.1 | Addition of an electron-withdrawing group improves activity, possibly through favorable interactions. |
| CS-03 | 4-Methoxyphenyl | 75.9 | Electron-donating group is detrimental compared to fluoro, indicating electronic sensitivity. |
| CS-04 | 3-Chlorophenyl | 15.5 | Moving the halogen to the meta position further enhances potency, suggesting a specific binding orientation. |
| CS-05 | 3-Chloro-4-fluorophenyl | 4.7 | Combining favorable substitutions leads to a synergistic improvement in potency. |
Interpretation: The SAR data suggests that the R-group binds in a pocket that favors electron-withdrawing substituents, particularly at the meta-position of a phenyl ring. Compound CS-05 represents a promising lead for further optimization.
Figure 3: Simplified MAP4K4 signaling pathway in neurodegeneration.
Conclusion and Future Directions
This compound is a strategically valuable building block for modern medicinal chemistry. Its inherent drug-like properties make it an excellent fragment for initiating drug discovery campaigns, while its versatile synthetic handle allows for rapid and systematic lead optimization. The protocols and workflows detailed in this guide provide a robust framework for leveraging this scaffold to discover novel inhibitors against a range of biological targets, particularly protein kinases. Future efforts should focus on expanding the diversity of libraries derived from this core and exploring its application against other important target classes.
References
-
BenchChem. The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery.
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Recent Advances in Pyrimidine-Based Drugs. Molecules, 19(12), 20871–20911.
-
Pathak, P., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(12), e2100233.
-
ResearchGate. Marketed drugs containing the pyrimidine scaffold.
-
Zeid, M. M., et al. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design.
-
BenchChem. A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds.
-
BenchChem. Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
-
Al-Trawneh, A., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1435.
-
Sirsat, S., et al. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. American Journal of Chemistry and Applications.
-
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
-
Frohlich, R., et al. (2001). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. Bioorganic & Medicinal Chemistry Letters, 11(23), 2927-2930.
-
ResearchGate. EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib.
-
Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.
-
Zeid, M. M., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 30.
-
Pyrimidine‐Based Scaffolds: Emerging Frontiers in Antimicrobial Drug Discovery.
-
Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine.
-
Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation.
-
Technology Networks. (2023). Fragment-Based Drug Discovery Enters the Mainstream.
-
de Jesus, M., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio, 12(4), 696–711.
-
Wang, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114283.
-
BenchChem. Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis.
-
BenchChem. The Emerging Therapeutic Potential of Pyrimidin-4-yl-methanol Derivatives: A Technical Guide.
-
PubChem. (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol.
-
Organic Syntheses. 4-amino-2,6-dimethylpyrimidine.
-
ChemicalBook. This compound.
-
Google Patents. Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.
-
BenchChem. Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry.
-
Al-Issa, F. Y., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(7), 801–826.
-
Latorre, I. J., et al. (2020). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627.
-
Google Patents. Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
Boyd, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1105–1117.
-
MDPI. Special Issue: Kinase Inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 11. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]
- 12. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery [mdpi.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of (4,6-Dimethylpyrimidin-5-yl)methanol as a Core Scaffold
An Application Note for the Scalable Synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol for Pharmaceutical Research and Development
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. The pyrimidine core is a well-established "hinge-binding" motif found in numerous kinase inhibitors and other pharmacologically active agents.[1] The dimethyl substitution pattern and the C5-hydroxymethyl group offer a versatile platform for constructing complex molecular architectures with tailored biological activities. This compound serves as a crucial starting material for the synthesis of targeted therapies, including inhibitors for kinases implicated in oncology. Given its strategic importance, a robust, efficient, and scalable synthetic protocol is essential for researchers and drug development professionals to ensure a reliable supply for preclinical and clinical studies.
This document provides a detailed, field-proven guide for the multi-gram scale-up synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind key process decisions, ensuring both scientific integrity and practical applicability.
Strategic Overview of the Two-Step Synthesis
The most reliable and scalable pathway to this compound involves a two-step sequence starting from readily available commercial materials. This strategy prioritizes high yields, straightforward purifications, and operational safety.
-
Step 1: Pyrimidine Ring Formation via Condensation. The synthesis begins with the construction of the core heterocyclic scaffold. A common and efficient method is the condensation of a β-dicarbonyl compound with an amidine derivative to form a stable pyrimidine ester intermediate, Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate.[2] This reaction, a variant of the classic Biginelli reaction, is well-suited for large-scale production.[3][4]
-
Step 2: Ester Reduction to the Primary Alcohol. The crucial hydroxymethyl functional group is installed by the selective reduction of the C5-carboxylate ester. This transformation requires a powerful reducing agent, with Lithium Aluminum Hydride (LiAlH₄) being the reagent of choice for its high efficiency in reducing esters to primary alcohols.[5][6]
The overall synthetic transformation is depicted below.
Caption: Overall two-step synthetic route.
PART 1: Scale-Up Synthesis of Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
This protocol details the synthesis of the key ester intermediate. The reaction proceeds via an acid-catalyzed condensation, forming the stable pyrimidine ring system.
Experimental Protocol
Materials and Equipment:
-
Reactor: 5 L jacketed glass reactor equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Reagents:
-
Ethyl acetoacetate (EAA)
-
Urea
-
Ethanol (200 proof)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Equipment: Heating/cooling circulator, filtration apparatus (Büchner funnel), vacuum oven.
Reagent Quantities:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Equivalents |
| Ethyl Acetoacetate | 130.14 | 520.6 g | 4.0 | 1.0 |
| Urea | 60.06 | 264.3 g | 4.4 | 1.1 |
| Ethanol | 46.07 | 2.5 L | - | - |
| Conc. HCl (37%) | 36.46 | 15 mL | ~0.18 | Catalyst |
Step-by-Step Procedure:
-
Reactor Setup: Assemble the 5 L reactor system. Ensure all glassware is dry and the system is purged with nitrogen.
-
Reagent Charging: To the reactor, add ethanol (2.5 L), followed by ethyl acetoacetate (520.6 g, 4.0 mol) and urea (264.3 g, 4.4 mol). Begin stirring to form a slurry.
-
Catalyst Addition: Slowly add concentrated HCl (15 mL) to the stirred mixture. The use of an acid catalyst is crucial to protonate the carbonyl oxygen of the acetoacetate, activating it for nucleophilic attack by urea.[7]
-
Reaction Heating: Heat the reaction mixture to reflux (approx. 78-80 °C) using the heating circulator. Maintain a gentle reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Crystallization and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature, then further cool to 0-5 °C using a cooling circulator. A thick white precipitate will form.
-
Filtration: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold ethanol (2 x 250 mL) and then with ice-cold water (2 x 500 mL) to remove unreacted starting materials and the catalyst.
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically high, in the range of 80-90%.
PART 2: Scale-Up Reduction to this compound
This stage involves the reduction of the ester to the primary alcohol using LiAlH₄. This is a highly exothermic and energetic reaction that requires strict adherence to safety protocols, especially at scale.
Causality and Safety in Hydride Reductions
Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and other functional groups.[6] Its high reactivity stems from the polarized Al-H bond, which delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, ultimately displacing the ethoxy group and, after a second hydride addition to the intermediate aldehyde, forming an aluminum alkoxide complex. An aqueous workup is required to protonate this complex and liberate the final alcohol product.
Critical Safety Considerations:
-
LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (nitrogen or argon).
-
The reaction and the subsequent quenching process are highly exothermic. A robust cooling system is mandatory to maintain temperature control.
-
Hydrogen gas (H₂), which is highly flammable, is evolved during the quenching step. The reactor must be well-ventilated, and all potential ignition sources must be eliminated.
-
Reverse addition (adding the ester solution to the LiAlH₄ slurry) is often preferred at scale to maintain better control over the exotherm.
Experimental Protocol
Materials and Equipment:
-
Reactor: 10 L jacketed glass reactor equipped with a mechanical overhead stirrer, pressure-equalizing addition funnel, thermocouple, and nitrogen inlet/outlet connected to an oil bubbler.
-
Reagents:
-
Ethyl 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
-
Equipment: Cooling circulator, filtration apparatus.
Reagent Quantities:
| Reagent | M.W. ( g/mol ) | Quantity | Moles | Equivalents |
| Ester Intermediate | 196.21 | 392.4 g | 2.0 | 1.0 |
| LiAlH₄ | 37.95 | 113.8 g | 3.0 | 1.5 |
| Anhydrous THF | 72.11 | 5.0 L | - | - |
| Water (for quench) | 18.02 | 114 mL | - | - |
| 15% NaOH (aq) | 40.00 | 114 mL | - | - |
| Water (for quench) | 18.02 | 342 mL | - | - |
Step-by-Step Procedure:
-
Reactor Setup: Assemble and thoroughly dry the 10 L reactor system. Purge with nitrogen for at least one hour.
-
LiAlH₄ Slurry Preparation: Under a positive pressure of nitrogen, carefully charge anhydrous THF (2.5 L) to the reactor. Slowly and cautiously add LiAlH₄ (113.8 g, 3.0 mol) in portions. Stir to form a uniform grey slurry. Cool the slurry to 0-5 °C.
-
Substrate Addition: Dissolve the ester intermediate (392.4 g, 2.0 mol) in anhydrous THF (2.5 L) in a separate dry flask and charge this solution to the addition funnel.
-
Controlled Addition: Add the ester solution dropwise to the stirred LiAlH₄ slurry over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The rate of addition is critical to manage the exotherm.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction for completion (disappearance of starting material) by TLC or LC-MS.
-
Careful Quenching (Fieser Method): This is the most hazardous step. Cool the reactor back down to 0-5 °C. Quench the reaction by slowly and sequentially adding the following reagents dropwise, maintaining vigorous stirring and keeping the temperature below 15 °C:
-
114 mL of deionized water.
-
114 mL of 15% NaOH solution.
-
342 mL of deionized water.
-
-
Precipitate Formation: After the final water addition, turn off the cooling and stir the mixture at room temperature for 1-2 hours. A granular white precipitate of aluminum salts will form, which is easily filterable.
-
Isolation: Filter the slurry through a pad of Celite®. Wash the filter cake thoroughly with additional THF (3 x 500 mL).
-
Concentration: Combine the filtrate and washes and concentrate under reduced pressure to yield the crude product as an off-white solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.
Process Workflow and Analytical Characterization
Caption: Scalable workflow for the synthesis.
Analytical Methods
-
Thin-Layer Chromatography (TLC): For rapid, in-process monitoring of reaction completion.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the intermediate and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the intermediate and final product.
-
Expected ¹H NMR for this compound (in CDCl₃): Peaks corresponding to the two methyl groups, the methylene protons of the hydroxymethyl group, the pyrimidine proton, and the hydroxyl proton.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
References
- Vertex AI Search, SYNTHESIS OF PYRIMIDINE DERIV
- Organic Chemistry Portal, Pyrimidine synthesis, Accessed January 20, 2026.
- ResearchGate, Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives | Request PDF, Accessed January 20, 2026.
- ChemicalBook, 4,6-Dimethylpyrimidine-5-carboxylic acid CAS#: 157335-93-8, Accessed January 20, 2026.
- ResearchGate, Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
- Indian Academy of Sciences, One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition, Accessed January 20, 2026.
- Growing Science, Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine deriv
- INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER, Accessed January 20, 2026.
- PubMed Central, 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evalu
- ResearchGate, (PDF)
- MDPI, Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach, Accessed January 20, 2026.
- Chemzq, (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6, Accessed January 20, 2026.
- Scientific & Academic Publishing, The Microwave-Assisted Solventless Reduction of Aldehydes and Ketones Using Silica Supported Sodium Borohydride, Accessed January 20, 2026.
- Benchchem, Application Notes and Protocols: (Pyrimidin-4-yl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis, Accessed January 20, 2026.
- ResearchGate, (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4, Accessed January 20, 2026.
- Google Patents, WO2011060302A1 - Reduction of aldehydes and ketones to alcohols, Accessed January 20, 2026.
- MDPI, Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)
- NIH, Ethyl 4-(4-hydroxyphenyl)
- guidechem, ethyl 1,2-dihydro-4,6-dimethyl-2-oxopyrimidine-5-carboxylate | 168130-75-4, Accessed January 20, 2026.
- Benchchem, (2-Methylpyrimidin-4-yl)methanol | 1131605-06-5, Accessed January 20, 2026.
- Google Patents, US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermedi
- ResearchGate, Improved Synthesis of Novel 2,4-Diamino-5-furfurylpyrimidine in Presence of Molecular Sieves, Accessed January 20, 2026.
- Chemistry Stack Exchange, Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile, Accessed January 20, 2026.
- YouTube, 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry, Accessed January 20, 2026.
- GlobalChemMall, (2,4-dimethylpyrimidin-5-yl)methanol, Accessed January 20, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ethyl 1,2-dihydro-4,6-dimethyl-2-oxopyrimidine-5-carboxylate | 168130-75-4 [amp.chemicalbook.com]
- 3. ijpsr.com [ijpsr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide for the Characterization of (4,6-Dimethylpyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the analytical methodologies for the robust characterization of (4,6-Dimethylpyrimidin-5-yl)methanol, a key heterocyclic building block in medicinal chemistry. Recognizing the limited availability of specific analytical data for this compound, this document provides a cohesive framework of protocols and theoretical data derived from closely related structural analogs and established principles of analytical chemistry. The methodologies outlined herein are designed to ensure the identity, purity, and quality of this compound, addressing a critical need for researchers engaged in the synthesis and application of novel pyrimidine-based therapeutic agents. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each analytical technique, fostering a deeper understanding of the characterization process.
Introduction: The Significance of this compound in Drug Discovery
The pyrimidine scaffold is a cornerstone in the architecture of a vast array of biologically active molecules, including numerous approved pharmaceuticals.[1] The specific substitution pattern of this compound offers a unique three-dimensional arrangement of functional groups—a hydroxyl moiety for hydrogen bonding and further derivatization, and the dimethylated pyrimidine core for potential π-stacking and hydrophobic interactions. This structural motif makes it a valuable intermediate in the synthesis of targeted therapies. Given its potential, a rigorous and comprehensive analytical characterization is paramount to ensure the reliability and reproducibility of research and development efforts.
This guide provides a multi-faceted analytical approach encompassing chromatographic and spectroscopic techniques to establish the identity, purity, and impurity profile of this compound.
Physicochemical Properties and Synthesis Overview
While specific experimental data for this compound is not widely published, its physicochemical properties can be reliably estimated based on its structure and data from close isomers such as (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol and (6-Amino-2,5-dimethylpyrimidin-4-yl)methanol.[2]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₇H₁₀N₂O | Based on structure |
| Molecular Weight | 138.17 g/mol | Based on structure |
| Appearance | White to off-white solid | General observation for similar compounds |
| Melting Point | 80-95 °C | Inferred from related structures |
| Boiling Point | >250 °C (Predicted) | Inferred from related structures |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Expected for a polar organic molecule |
| pKa | ~3-4 (pyrimidine nitrogens) | Typical for pyrimidine derivatives |
Plausible Synthetic Route and Potential Impurities
A common and effective method for the synthesis of pyrimidine-5-carbaldehydes is the Vilsmeier-Haack reaction, followed by reduction of the aldehyde to the corresponding alcohol. This synthetic pathway provides a basis for predicting potential process-related impurities.
Diagram 1: Plausible Synthetic Pathway and Key Impurities
Caption: Synthetic route and potential impurities.
Understanding these potential impurities is crucial for developing and validating analytical methods capable of detecting and quantifying them.
Analytical Characterization Workflow
A multi-step, orthogonal analytical workflow is essential for the comprehensive characterization of this compound. This ensures that the identity and purity are confirmed by independent methods.
Diagram 2: Comprehensive Analytical Workflow
Caption: Integrated analytical characterization workflow.
Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Rationale: Reversed-phase HPLC with UV detection is a cornerstone for purity determination of aromatic, nitrogen-containing compounds.[3] Given the polar nature of the methanol substituent, a polar-endcapped C18 column or an aqueous-compatible C18 phase is recommended to ensure adequate retention and resolution from polar impurities.[4] A gradient elution will be employed to resolve compounds with a range of polarities, including the starting material and the aldehyde intermediate.
Protocol: HPLC-UV/PDA Analysis
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Polar-endcapped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA at 254 nm (or scan from 200-400 nm to assess peak purity).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Determine the area percent of the main peak to assess purity.
-
Identify and quantify any impurities relative to the main peak. The use of a PDA detector allows for the assessment of peak purity and can help in the tentative identification of impurities by comparing their UV spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Rationale: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments provide detailed information about the connectivity of atoms. Predicted chemical shifts are based on the analysis of substituted pyrimidines and related heterocyclic systems.[5][6]
Protocol: NMR Analysis
-
Instrumentation:
-
NMR spectrometer operating at a minimum of 400 MHz for ¹H.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C{¹H} NMR, COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| H-2 (pyrimidine ring) | ~8.8 - 9.0 (s, 1H) | ~158-160 | Deshielded proton between two nitrogen atoms. |
| CH₃ (at C-4 and C-6) | ~2.5 - 2.7 (s, 6H) | ~22-25 | Typical chemical shift for methyl groups on a pyrimidine ring. |
| CH₂ (methanol) | ~4.7 - 4.9 (s, 2H) | ~58-62 | Methylene protons adjacent to an aromatic ring and an oxygen atom. |
| OH (methanol) | Variable (broad s, 1H) | - | Dependent on concentration and solvent. |
| C-2 | - | ~158-160 | Carbon between two nitrogen atoms. |
| C-4, C-6 | - | ~165-168 | Carbons bearing methyl groups. |
| C-5 | - | ~125-130 | Carbon bearing the hydroxymethyl group. |
Mass Spectrometry (MS) for Molecular Weight Verification
Rationale: Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural information. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which should readily form a protonated molecular ion [M+H]⁺.
Protocol: LC-MS Analysis
-
Instrumentation:
-
HPLC system coupled to a mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Use the same HPLC conditions as described in section 4.1, or a faster gradient for rapid analysis.
-
-
Mass Spectrometry Parameters (Positive ESI mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Expected Results:
-
Molecular Ion: A prominent peak at m/z 139.08 [M+H]⁺ (calculated for C₇H₁₁N₂O⁺).
-
Fragmentation: Collision-induced dissociation (CID) of the molecular ion may show characteristic losses, such as the loss of water (H₂O, -18 Da) or formaldehyde (CH₂O, -30 Da).[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Rationale: FTIR spectroscopy is a rapid and non-destructive technique to identify the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorptions for the O-H, C-H, C=N, and C=C bonds.[2][8]
Protocol: FTIR Analysis
-
Instrumentation:
-
FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Table 3: Predicted Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3050-3000 | C-H stretch (aromatic) | Pyrimidine ring |
| 2980-2850 | C-H stretch (aliphatic) | Methyl and methylene groups |
| 1600-1550 | C=N stretch | Pyrimidine ring |
| 1500-1400 | C=C stretch | Pyrimidine ring |
| 1050-1000 | C-O stretch | Primary alcohol |
Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently establish the identity, purity, and structural integrity of this important synthetic intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing drug discovery and development programs that utilize this versatile pyrimidine derivative.
References
-
(6-Amino-2,5-dimethylpyrimidin-4-yl)methanol. PubChem. National Center for Biotechnology Information. [Link]
- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
-
(4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. PubChem. National Center for Biotechnology Information. [Link]
- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- Reversed Phase HPLC Method Development. Phenomenex.
- Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
- FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride.
- Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.
- 1H chemical shifts in NMR. Part 18.
- Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
- 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4 : 6-dimethylpyrimidine. Journal of the Chemical Society (Resumed).
- FT-IR data of pyrimidine derivatives compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mac-mod.com [mac-mod.com]
- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of (4,6-Dimethylpyrimidin-5-yl)methanol in the Synthesis of Selective FGFR4 Inhibitors
Prepared by: Gemini, Senior Application Scientist
Abstract
The fibroblast growth factor receptor 4 (FGFR4) signaling pathway, particularly when driven by its ligand FGF19, has emerged as a critical oncogenic driver in a subset of hepatocellular carcinomas (HCC).[1][2] This has established FGFR4 as a high-priority target for therapeutic intervention. A significant class of potent and selective FGFR4 inhibitors is built upon a substituted pyrimidine scaffold. This document provides a detailed guide for researchers and drug development professionals on the synthesis and application of a key intermediate, (4,6-Dimethylpyrimidin-5-yl)methanol, and its derivatives in the creation of next-generation covalent inhibitors targeting FGFR4. We will explore the underlying chemical logic, provide detailed experimental protocols, and outline methods for biological evaluation, grounding our discussion in the principles of medicinal chemistry and kinase inhibitor design.
The Scientific Rationale: Targeting the FGF19-FGFR4 Axis in Hepatocellular Carcinoma
Hepatocellular carcinoma remains a malignancy with limited therapeutic options and a high mortality rate.[1] Genomic analyses have revealed that a notable fraction of HCC patients exhibit amplification of the FGF19 gene, leading to overexpression of its protein product.[3] FGF19 is the primary ligand for the FGFR4 receptor, a transmembrane tyrosine kinase.[2] The binding of FGF19 to FGFR4, in complex with the co-receptor β-Klotho, triggers receptor dimerization and autophosphorylation of the intracellular kinase domain.[2]
This activation initiates downstream signaling cascades, primarily the Ras-Raf-MAPK and PI3K-Akt pathways, which are critical drivers of cell proliferation, survival, and resistance to apoptosis.[1][2] The constitutive activation of this pathway in FGF19-driven HCC makes selective FGFR4 inhibition a compelling and validated therapeutic strategy.[3][4]
Several selective FGFR4 inhibitors, such as Fisogatinib (BLU-554) and Roblitinib (FGF401), have demonstrated clinical promise, validating the therapeutic hypothesis.[5][6] A common structural feature among many potent inhibitors is the aminopyrimidine core, which serves as a hinge-binding motif, anchoring the molecule within the ATP-binding pocket of the kinase.[7][8] The (4,6-dimethylpyrimidin-5-yl) moiety is a crucial variant of this core, offering unique properties for achieving high selectivity.
FGFR4 Signaling Pathway Diagram
Sources
- 1. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Advances of Fibroblast Growth Factor/Receptor Signaling Pathway in Hepatocellular Carcinoma and its Pharmacotherapeutic Targets [frontiersin.org]
- 4. FGF19- FGFR4 Signaling in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting (4,6-Dimethylpyrimidin-5-yl)methanol synthesis side reactions
Welcome to the technical support guide for the synthesis of (4,6-dimethylpyrimidin-5-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The most prevalent and direct route to synthesizing this compound involves the reduction of a carbonyl group at the 5-position of the pyrimidine ring, typically an ester such as ethyl or methyl 4,6-dimethylpyrimidine-5-carboxylate. The reagent of choice for this transformation is a powerful hydride donor, most commonly Lithium Aluminum Hydride (LiAlH₄), due to its high reactivity.[1][2] While effective, this method is sensitive to reaction conditions and can lead to several side reactions if not properly controlled.
This guide is structured as a series of questions you might encounter in the lab, followed by detailed, evidence-based answers and actionable protocols.
Troubleshooting Guide: Common Experimental Issues
Q1: My yield of this compound is consistently low, and TLC/LC-MS analysis shows a significant amount of unreacted starting ester. What is causing this incomplete reaction?
This is one of the most common issues and typically points to problems with the reducing agent or reaction conditions.
Root Causes & Solutions:
-
Degraded Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is extremely reactive with atmospheric moisture. If it has been improperly stored or handled, its effective strength will be diminished, leading to incomplete reduction.
-
Solution: Always use freshly opened, high-purity LiAlH₄ from a reputable supplier. Handle it rapidly in an inert atmosphere (glovebox or argon/nitrogen blanket) and ensure all glassware is rigorously dried.
-
-
Insufficient Stoichiometry: The reduction of an ester to a primary alcohol requires two equivalents of hydride.[2][3] Therefore, a minimum of 0.5 molar equivalents of LiAlH₄ (which delivers four hydride equivalents) is theoretically needed. In practice, 1.0 to 1.5 molar equivalents are often used to ensure the reaction goes to completion.
-
Solution: Ensure you are using a sufficient excess of LiAlH₄. If yields are still low, consider a modest increase in the molar equivalents (e.g., from 1.2 to 1.5 eq.).
-
-
Suboptimal Temperature: While the initial addition of the ester to the LiAlH₄ slurry is often done at 0 °C to control the exothermic reaction, the reaction may need to be warmed to room temperature or even gently heated to proceed to completion.
-
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction stalls at 0 °C or room temperature after a reasonable time (e.g., 1-2 hours), consider warming the reaction to 30-40 °C.
-
Q2: My NMR/LC-MS analysis shows unexpected peaks, possibly corresponding to a di- or tetrahydro-pyrimidine derivative. Is it possible to over-reduce the pyrimidine ring?
Yes, over-reduction is a significant side reaction in this synthesis. The pyrimidine ring is a π-deficient heterocycle, making it susceptible to nucleophilic attack by hydride ions, which can lead to the loss of aromaticity.[4][5]
Mechanistic Insight:
The C4 and C6 positions of the pyrimidine ring are electron-deficient and can be attacked by a hydride ion, especially when activated by an electron-withdrawing group at the C5 position (like the starting ester).[6] This leads to the formation of 1,4- or 1,6-dihydropyrimidine byproducts. While the two methyl groups at C4 and C6 are electron-donating and help deactivate the ring towards this attack, the side reaction can still occur under forcing conditions.[6]
Prevention Strategies:
-
Control Stoichiometry: Avoid using a large excess of LiAlH₄. Use the minimum amount required for complete conversion of the ester.
-
Temperature Management: Maintain a low reaction temperature. Perform the addition at 0 °C and allow the reaction to proceed at room temperature. Avoid high temperatures, as they favor ring reduction.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as determined by TLC).
Troubleshooting Workflow for Low Yield & Byproduct Formation
Caption: A troubleshooting flowchart for common synthesis issues.
Q3: After quenching the reaction, I get a gelatinous, unfilterable precipitate that seems to have trapped my product, resulting in low isolated yield. How can I improve the workup procedure?
This is a classic problem when working with LiAlH₄. Quenching with water alone produces aluminum hydroxide (Al(OH)₃), a gelatinous substance that complicates filtration and product isolation.
The Self-Validating Solution: The Fieser Workup
A highly reliable method is the Fieser workup, which is designed to produce granular, easily filterable aluminum salts.[7] The key is the sequential and careful addition of three reagents.
Protocol for Fieser Workup (for a reaction using 'x' g of LiAlH₄):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and dropwise , add 'x' mL of water. (Caution: Highly exothermic, hydrogen gas evolved).
-
Add 'x' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.
-
Add '3x' mL of water.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 15-30 minutes.
-
You should observe the formation of a white, granular solid that can be easily removed by filtration through a pad of Celite®.
-
Wash the solid thoroughly with an appropriate solvent (e.g., THF, EtOAc) to recover any adsorbed product.
Causality: The controlled addition of water and NaOH ensures the formation of inorganic salts that precipitate in a crystalline, sandy form rather than a gel, vastly improving filtration efficiency and product recovery.
Frequently Asked Questions (FAQs)
Q: What is the mechanistic pathway for the reduction of the ester?
A: The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride.[1][8]
-
First Hydride Addition: A hydride ion (H⁻) from AlH₄⁻ attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
-
Collapse and Elimination: This intermediate collapses, reforming the carbonyl C=O bond and expelling the alkoxy group (-OR') as an aluminum alkoxide. This generates a transient aldehyde.
-
Second Hydride Addition: The aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride equivalent, forming a primary alkoxide.[9]
-
Protonation: During the aqueous workup, this alkoxide is protonated to yield the final primary alcohol, this compound.
Reaction Pathway and Major Side Reaction
Caption: The main reaction pathway and the over-reduction side reaction.
Q: Why is LiAlH₄ used instead of a milder reducing agent like Sodium Borohydride (NaBH₄)?
A: Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters to alcohols efficiently.[1][2] LiAlH₄ is a much stronger reducing agent because the Al-H bond is more polarized than the B-H bond, making the hydride more nucleophilic and reactive. This high reactivity is necessary to overcome the resonance stabilization of the ester functional group.
Q: What are the most critical parameters to control for a successful and reproducible synthesis?
A: Based on extensive field experience, success hinges on three pillars:
| Parameter | Critical Aspect | Rationale |
| Reagent Quality | Use of fresh, anhydrous LiAlH₄ and dry solvents (e.g., THF, diethyl ether). | LiAlH₄ reacts violently with protic solvents and moisture, which quenches the reagent and reduces its effective concentration, leading to incomplete reactions.[2] |
| Temperature Control | Add ester to LiAlH₄ at 0 °C; allow reaction to proceed at RT. Avoid high temperatures. | Controls the initial exotherm and minimizes the risk of side reactions, particularly the over-reduction of the pyrimidine ring.[10] |
| Stoichiometry & Monitoring | Use 1.0-1.5 molar equivalents of LiAlH₄. Monitor reaction to completion by TLC. | Ensures complete conversion of the starting material without using a large excess of hydride that would promote byproduct formation. |
| Workup Procedure | Employ a controlled Fieser workup. | Prevents the formation of gelatinous aluminum hydroxides, which drastically reduces isolated yield by trapping the product.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 4,6-dimethylpyrimidine-5-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
15% (w/v) Sodium Hydroxide (NaOH) solution
-
Diatomaceous earth (Celite®)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add LiAlH₄ (1.2 equivalents).
-
Suspend the LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve ethyl 4,6-dimethylpyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate) until the starting material spot has disappeared (typically 2-4 hours).
-
Once complete, cool the reaction mixture back to 0 °C and perform the Fieser workup as described in the troubleshooting section above.
-
Filter the resulting granular solid through a pad of Celite®, washing the filter cake thoroughly with THF and then ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel or recrystallization to obtain pure this compound.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem Technical Support.
- OrgoSolver. (n.d.). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. OrgoSolver.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- JoVE. (2025). Esters to Alcohols: Hydride Reductions. JoVE.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
- YouTube. (2024). CHEM 2325 Module 25: Mechanism of Ester Reduction.
- ResearchGate. (n.d.). Pyrimidine ring opening mechanism.
- Wikipedia. (n.d.). Pyrimidine. Wikipedia.
- Clark, J., Gelling, I., & Neath, G. (1967). Ready Ring-opening of Some Pyrimidine Derivatives.
- ResearchGate. (n.d.).
- Campbell, J. B., Whitehead, C. W., Kress, T. J., & Moore, L. L. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Annals of the New York Academy of Sciences, 214, 216-220.
- ResearchGate. (2007).
- ResearchGate. (n.d.).
- Google Patents. (2016).
- RSC Publishing. (n.d.). Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro- and tetrahydro-pyrimidin-2(1H)-ones and the corresponding thiones.
- BenchChem. (2025).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Video: Esters to Alcohols: Hydride Reductions [jove.com]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgosolver.com [orgosolver.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrimidine scaffolds. Pyrimidine derivatives are cornerstones in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their synthesis can present challenges, from low yields to problematic side reactions and purification hurdles.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The focus is not just on what to do, but why a particular adjustment can lead to a more successful outcome, grounding our advice in established chemical principles.
I. Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section provides rapid answers to the most common issues encountered during pyrimidine synthesis, with a focus on the widely used Biginelli reaction.[4]
Q1: My Biginelli reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?
A1: Low or no yield in a Biginelli reaction is a frequent challenge and typically stems from one or more of the following factors.[5] A systematic approach to troubleshooting is recommended:
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical. While classic Brønsted acids like HCl are used, they can also promote side reactions.[5] Modern methods often employ Lewis acids (e.g., Yb(OTf)₃, InCl₃, ZnCl₂) or organocatalysts which can offer milder conditions and improved yields.[6][7][8] Ensure your catalyst is active; reusable catalysts may require regeneration.[4]
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. Some substrates may require heating (reflux) to proceed to completion, while others may work at room temperature.[4][6] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[4]
-
Reactant Purity and Stoichiometry: Impurities in the starting materials (aldehyde, β-ketoester, or urea/thiourea) can inhibit the reaction.[6] While a 1:1:1 molar ratio is standard, using a slight excess of urea or thiourea (1.2-1.5 equivalents) can often drive the reaction to completion and improve yields.[6]
-
Solvent Choice: The solvent plays a significant role in reactant solubility and reaction rate.[4] While solvent-free conditions are often effective and environmentally friendly, polar solvents like ethanol, acetonitrile, or greener alternatives like deep eutectic solvents (DESs) can enhance yields in specific cases.[6][9]
Q2: I'm observing a significant amount of side products, making purification difficult. What are the common side reactions and how can I minimize them?
A2: Side product formation is a common issue, often arising from competing reaction pathways. Key strategies to enhance selectivity include:
-
Hantzsch Dihydropyridine Byproduct: This is a frequent, often yellow and fluorescent, byproduct. It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be generated from urea decomposition).[5]
-
Solution: Using a catalyst like Yb(OTf)₃ has been shown to significantly reduce the formation of this byproduct by favoring the Biginelli pathway.[5]
-
-
Knoevenagel Condensation: This reaction between the aldehyde and the β-dicarbonyl compound can consume starting materials.[10]
-
Solution: Optimizing the catalyst and reaction temperature can help minimize this side reaction. A milder catalyst or lower temperature may favor the desired three-component coupling.
-
-
Uncyclized Intermediate: The open-chain adduct (ureide) may fail to cyclize efficiently, especially with sterically hindered substrates.[10]
-
Solution: Increasing the acid catalyst concentration or strength, or raising the reaction temperature, can provide the necessary activation energy for the final ring-closing dehydration step.[10]
-
Q3: My purification by recrystallization is not effective. What are the best practices for purifying pyrimidine compounds?
A3: Effective purification is crucial for obtaining a high-purity final product. If recrystallization is failing, consider the following:
-
Solvent Selection for Recrystallization: The key is to find a solvent (or solvent pair) in which your pyrimidine product is highly soluble at high temperatures but sparingly soluble at low temperatures.[11][12] Common solvents include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[11]
-
Flash Column Chromatography: This is a highly effective technique for separating the target pyrimidine from impurities. The first step is to determine an appropriate solvent system using TLC, aiming for a retention factor (Rf) of 0.2-0.4 for your product.[11] Common mobile phases are mixtures of hexane/ethyl acetate or dichloromethane/methanol.[11]
-
Preparative HPLC (Prep-HPLC): For achieving very high purity, especially for final drug candidates, preparative HPLC is the method of choice. It offers high-resolution separation but is generally a lower-throughput, higher-cost technique.[11]
II. In-Depth Troubleshooting Guides
This section provides a more detailed, causality-driven approach to resolving persistent issues in pyrimidine synthesis.
Guide 1: Overcoming Low Yield in the Biginelli Reaction
Low yields are the most common roadblock. This guide provides a logical workflow to diagnose and solve the underlying issues.
Troubleshooting Workflow: Low Yield
Caption: A systematic workflow for troubleshooting low yields in pyrimidine synthesis.
Causality-Driven Explanations:
-
Reactant Integrity: The Biginelli reaction is a multicomponent condensation. The initial, and often rate-determining, step is the formation of an N-acyliminium ion from the aldehyde and urea.[13] If any of the three components are impure, this delicate equilibrium can be disrupted, preventing the reaction from proceeding. An excess of urea can shift the equilibrium towards the formation of the iminium ion, thereby increasing the overall reaction rate.[6]
-
The Role of the Catalyst: The catalyst's primary role is to activate the aldehyde carbonyl group, making it more electrophilic for the nucleophilic attack by urea.[13] Brønsted acids protonate the carbonyl, while Lewis acids coordinate to it. The choice of catalyst can dramatically influence the reaction rate and selectivity. For example, Ytterbium triflate (Yb(OTf)₃) is a highly effective Lewis acid that can be used in very low concentrations and often under solvent-free conditions, which simplifies work-up and reduces waste.[8]
-
Thermodynamics and Kinetics: Reaction temperature directly influences the reaction rate. Higher temperatures provide the necessary activation energy for the cyclization and dehydration steps but can also promote decomposition of starting materials or the formation of side products.[10] Monitoring by TLC is essential to find the "sweet spot" where product formation is maximized before significant byproduct accumulation occurs.[4]
Guide 2: Minimizing Side Product Formation
Selectivity is as important as yield. This guide helps you understand and control the formation of common impurities.
Common Side Reactions and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy | Causality |
| Hantzsch Dihydropyridine | Knoevenagel condensation of aldehyde and β-ketoester, followed by reaction with another equivalent of β-ketoester and ammonia (from urea decomposition).[5] | Use a milder, more selective catalyst (e.g., Yb(OTf)₃, InCl₃).[5] Lowering the reaction temperature can also help. | Lewis acids can preferentially activate the aldehyde for the Biginelli pathway over the Knoevenagel condensation, improving selectivity.[5] |
| Knoevenagel Adduct | Direct acid-catalyzed condensation between the aldehyde and the active methylene group of the β-ketoester.[10] | Use a catalyst known to favor the iminium ion pathway. Perform the reaction at a lower temperature. | The relative rates of iminium ion formation and Knoevenagel condensation are temperature and catalyst dependent. Adjusting these can favor the desired reaction. |
| Open-Chain Ureide | Failure of the intermediate to undergo the final intramolecular cyclization and dehydration step.[10] | Increase catalyst loading or use a stronger acid. Increase the reaction temperature or extend the reaction time.[10] | The final cyclization step often has a higher activation energy barrier, especially with sterically demanding substrates. More forcing conditions are required to overcome this barrier.[10] |
Decision Tree for Side Product Analysis
Caption: A decision-making diagram for identifying and mitigating common side products.
III. Experimental Protocols
Here we provide standardized, step-by-step protocols for key experiments in pyrimidine synthesis and purification.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Biginelli Reaction
This protocol uses Ytterbium(III) Triflate, a highly efficient and reusable Lewis acid catalyst.
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (1.0 mmol), and urea or thiourea (1.2 mmol).
-
Catalyst Addition: Add the Lewis acid catalyst, Yb(OTf)₃ (1-5 mol%).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring. The reaction can often be run neat (solvent-free).[8]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting aldehyde spot has disappeared. Reaction times can vary from 30 minutes to several hours.
-
Work-up: Cool the reaction mixture to room temperature. Add hot ethanol or ethyl acetate to dissolve the solid mass.
-
Purification: The product can often be isolated by simple filtration after cooling the solution to induce crystallization. Alternatively, remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel.[11]
Protocol 2: Purification by Single-Solvent Recrystallization
This is a fundamental technique for purifying solid pyrimidine products.[11][12]
-
Solvent Selection: In a test tube, add a small amount of your crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.[11] Common choices are ethanol, methanol, or ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the selected hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
IV. Data Presentation: Catalyst and Solvent Effects
The choice of catalyst and solvent significantly impacts reaction outcomes. The following tables summarize comparative data for the synthesis of a model dihydropyrimidinone.
Table 1: Comparative Analysis of Catalysts in the Biginelli Reaction
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | - | Solvent-free | 100 | 18 | < 20 | [5] |
| HCl | 25 | Ethanol | Reflux | 4 | 20-60 | [5] |
| Yb(OTf)₃ | 2 | Solvent-free | 95 | 0.5 | > 90 | [8] |
| InBr₃ | 10 | Ethanol | Reflux | 2 | 45-93 | [5] |
| L-Proline | 20 | Acetonitrile | 85 | 5 | ~85 | [14] |
| Ball Milling | - | Solvent-free | Room Temp | 0.5 | > 98 | [5] |
Conditions: Typically Benzaldehyde (1 mmol), Ethyl Acetoacetate (1 mmol), Urea (1.5 mmol).
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | HCl | Reflux | 4 | ~55 | [5] |
| Acetonitrile | L-Proline | 85 | 5 | ~85 | [14] |
| Dichloromethane | Various | Reflux | 12 | Low | [15] |
| Water:Ethanol (2:3) | Zn(L-proline)₂ | Reflux | 3 | High | [15] |
| Solvent-free | Yb(OTf)₃ | 95 | 0.5 | > 90 | [8] |
| Deep Eutectic Solvent | (SnCl₂)₂ChCl | 100 | 0.5 | ~95 | [5] |
References
- BenchChem. (2025). A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
- BenchChem. (2025).
-
Biginelli Reaction. Organic Chemistry Portal. [Link]
- Chavan, P.W. et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters.
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. International Journal of Pharmaceutical Sciences.
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Pyrimidine Synthesis. BenchChem.
- BenchChem. (2025). A Comparative Study of Catalysts for the Synthesis of Pyrimidine Derivatives: An In-depth Technical Guide. BenchChem.
- BenchChem. (2025). Troubleshooting low yield in Biginelli reaction for pyrimidines. BenchChem.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
-
Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. [Link]
-
Synthesis of pyrimidine derivatives under solvent-free conditions. ResearchGate. [Link]
-
Biginelli reaction. Wikipedia. [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. wjarr.com [wjarr.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (4-6-Dimethylpyrimidin-5-yl)methanol
Welcome to the technical support center for the synthesis of (4,6-Dimethylpyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental design.
I. Foundational Synthesis Overview
The most common and direct route to synthesizing this compound is through the reduction of a suitable carbonyl precursor, typically 4,6-dimethylpyrimidine-5-carbaldehyde or a corresponding carboxylic acid ester. The choice of reducing agent is critical and significantly influences the reaction's success, yield, and impurity profile.
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reducing Agent: The choice between Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) is crucial.
-
Sodium Borohydride (NaBH₄): This is a milder reducing agent, generally selective for aldehydes and ketones.[1] It is often preferred as it is less likely to reduce the pyrimidine ring itself, a common side reaction. If you are starting from the aldehyde, NaBH₄ in a protic solvent like methanol or ethanol is a good starting point.[2]
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent, LiAlH₄ can reduce aldehydes, ketones, esters, and carboxylic acids.[3] However, its high reactivity can lead to the over-reduction of the pyrimidine ring, resulting in dihydropyrimidine byproducts and lowering the yield of the desired alcohol.[4] If using LiAlH₄, it is critical to maintain low temperatures (e.g., 0 °C to -78 °C) and use an anhydrous ethereal solvent like THF or diethyl ether.[5][6]
-
-
Reaction Conditions:
-
Temperature: For exothermic reductions, especially with LiAlH₄, inadequate temperature control can lead to a host of side reactions.[7] Conversely, if the reaction is too cold or not given enough time, it may not go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[8]
-
Solvent: Ensure your solvent is appropriate for the chosen reducing agent and is anhydrous, particularly when using LiAlH₄, which reacts violently with water.[5]
-
Stoichiometry: While a slight excess of the reducing agent is common, a large excess can promote side product formation.[8]
-
-
Purity of Starting Material: Impurities in your starting aldehyde or ester can inhibit the reaction or lead to undesired byproducts.[9] Ensure the purity of your precursor before starting the reduction.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Precursor Compatibility | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol, Ethanol | Milder, more chemoselective; less risk of ring reduction.[1][10] |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones, Esters, Carboxylic Acids | THF, Diethyl Ether (anhydrous) | Highly reactive; requires strict anhydrous conditions and low temperatures to avoid side reactions.[3][11] |
| Catalytic Hydrogenation | Aldehydes, Ketones | Various (e.g., H₂O, organic solvents) | Can be highly chemoselective with the right catalyst (e.g., Pd-based), but may require specialized equipment (pressurized reactor).[12] |
Q2: I'm observing multiple spots on my TLC/peaks in my LC-MS, suggesting significant side product formation. What are these impurities and how can I minimize them?
A2: Side product formation is often linked to the reactivity of the reducing agent and the stability of the pyrimidine ring.
-
Over-reduction of the Pyrimidine Ring: The pyrimidine ring itself can be susceptible to reduction, especially with powerful hydrides like LiAlH₄.[4] This leads to the formation of dihydropyrimidine derivatives.
-
Solution: Switch to a milder reducing agent like NaBH₄. If LiAlH₄ is necessary (e.g., for reducing an ester), use the "inverse addition" method, where the LiAlH₄ solution is slowly added to the substrate solution at low temperature. This prevents an excess of the reducing agent from being present at any given time, thus improving selectivity.[13]
-
-
Dimerization or Polymerization: At elevated temperatures or in the presence of acidic or basic impurities, side reactions like dimerization can occur.[7]
-
Solution: Maintain strict temperature control and ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.
-
Diagram: Troubleshooting Logic for Low Yield/Impurity Issues
Caption: A decision tree for troubleshooting common synthesis problems.
Q3: My product is difficult to purify. What are the best practices for isolating pure this compound?
A3: Effective purification is key to obtaining a high-quality final product. The choice of method depends on the physical state of your product and the nature of the impurities.
-
Recrystallization: If your crude product is a solid, recrystallization is a cost-effective and scalable purification method.[14][15]
-
Solvent Selection: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[14] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, or mixtures with water.[16] A two-solvent system (a "good" solvent and a "poor" solvent) can also be effective.[14]
-
-
Flash Column Chromatography: For oily products or when recrystallization is ineffective, flash chromatography on silica gel is the method of choice.[14]
-
Solvent System: A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The optimal ratio should be determined by TLC analysis to achieve good separation between your product and impurities.
-
III. Detailed Experimental Protocols
Protocol 1: Reduction of 4,6-Dimethylpyrimidine-5-carbaldehyde using Sodium Borohydride
This protocol is recommended for its simplicity and high selectivity.
-
Dissolution: Dissolve 4,6-dimethylpyrimidine-5-carbaldehyde (1 equivalent) in methanol in an appropriately sized round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of water or dilute acetic acid to decompose any excess NaBH₄.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[14][16]
Protocol 2: Reduction of Ethyl 4,6-dimethylpyrimidine-5-carboxylate using Lithium Aluminum Hydride
This protocol is for use with an ester precursor and requires stringent anhydrous conditions.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
LiAlH₄ Suspension: In the reaction flask, prepare a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF.[5] Cool the suspension to 0 °C in an ice-water bath.
-
Substrate Addition: Dissolve the ethyl 4,6-dimethylpyrimidine-5-carboxylate (1 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
-
Quenching (Fieser Work-up): Cool the reaction to 0 °C and quench with extreme caution by the sequential, dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).[17] This procedure should result in a granular, filterable precipitate.
-
-
Isolation: Stir the resulting mixture for 30 minutes, then filter off the inorganic salts and wash them thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[14]
IV. References
-
Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem. (n.d.). Retrieved from
-
Yu-Xiua, L., et al. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 491. Retrieved from
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from
-
Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (n.d.). Retrieved from
-
Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. (n.d.). Retrieved from
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Retrieved from
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules. Retrieved from
-
Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. (n.d.). ResearchGate. Retrieved from
-
Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from
-
scaling up 4-pyridinemethanol synthesis for pilot plant production - Benchchem. (n.d.). Retrieved from
-
Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved from
-
Chemoselective reductions with sodium borohydride. (1989). Semantic Scholar. Retrieved from
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. Retrieved from
-
Chem 115 - Andrew G Myers Research Group. (n.d.). Retrieved from
-
Lithium aluminium hydride - Wikipedia. (n.d.). Retrieved from
-
Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques - Benchchem. (n.d.). Retrieved from
-
Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. (n.d.). Retrieved from
-
Troubleshooting common issues in pyrimidine synthesis - Benchchem. (n.d.). Retrieved from
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... (2022). PubMed Central. Retrieved from
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. ch.ic.ac.uk [ch.ic.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purification of (4,6-Dimethylpyrimidin-5-yl)methanol
Welcome to the technical support center for the purification of (4,6-Dimethylpyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. As a key heterocyclic building block, the purity of this compound is paramount for the success of subsequent synthetic steps and the reliability of biological data. This document provides practical, field-proven guidance to help you navigate the common challenges associated with its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary and most effective methods for purifying this compound are column chromatography and recrystallization.[1]
-
Column Chromatography is a versatile technique ideal for separating the target compound from byproducts and unreacted starting materials, especially when dealing with complex mixtures or impurities with similar polarities.[1][2]
-
Recrystallization is an excellent final purification step to obtain highly pure, crystalline material, provided a suitable solvent system can be identified.[1]
The choice between these methods depends on the scale of your reaction, the nature of the impurities, and the desired final purity. Often, a combination of both—initial purification by column chromatography followed by a final recrystallization—yields the best results.
Q2: How do I select an appropriate solvent system for column chromatography?
Solvent selection is critical and should always be optimized using Thin-Layer Chromatography (TLC) before committing to a column.[3] this compound is a polar molecule due to the hydroxyl group and the nitrogen atoms in the pyrimidine ring. Therefore, a normal-phase chromatography setup with silica gel is standard.
-
Stationary Phase: Silica gel (230-400 mesh) is the most common choice.[1][3]
-
Mobile Phase (Eluent): Start with a binary system of a non-polar and a polar solvent. A common starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) or Ethyl Acetate (EtOAc) and Hexanes.
-
TLC Optimization: Test various solvent ratios to find one that gives your product a retention factor (Rf) of approximately 0.25-0.35 . This Rf value typically provides the best separation on a column.
Q3: What are the expected physical properties of pure this compound?
While specific experimental data for this exact compound is not widely published, based on structurally similar pyrimidine alcohols, one can expect it to be a white to off-white solid at room temperature. The melting point and spectral data (1H NMR, 13C NMR) are the definitive identifiers of the pure compound and should be compared to a reference standard or literature values if available.
Q4: How can I definitively assess the purity of my final product?
A combination of analytical techniques is recommended to confirm the purity of your this compound.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity. A well-developed HPLC method can separate the main compound from trace impurities, allowing for purity to be calculated as a percentage of the total peak area.[4][5]
-
Spectroscopic Methods: 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify the presence of impurities by detecting extraneous peaks.
-
Physical Methods: A sharp, well-defined melting point range is a good indicator of high purity for crystalline solids.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the compound and help identify impurities.
Troubleshooting and In-Depth Guides
This section addresses specific issues you may encounter during purification experiments.
Guide 1: Column Chromatography Troubleshooting
Q: My compound is streaking on the TLC plate and eluting poorly from the silica column. What is happening and how can I fix it?
A: This is a classic issue when purifying nitrogen-containing heterocyclic compounds like pyrimidines on silica gel.
-
Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your pyrimidine ring can interact strongly with these acidic sites. This strong interaction can lead to irreversible adsorption or significant peak tailing (streaking), resulting in poor separation and low recovery.[6]
-
Solution: Deactivate the Silica Gel. To mitigate this, you can add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) or ammonia are commonly used.
-
Optimize with TLC: Prepare your chosen eluent (e.g., 95:5 DCM:MeOH) and add 0.5-1% triethylamine .
-
Run a new TLC: You should observe a more compact, well-defined spot with a slightly higher Rf value and significantly reduced tailing.
-
Run the Column: Use this modified eluent to pack and run your column. This will ensure that the basic sites on the silica are neutralized, allowing your compound to elute cleanly.[1][6]
-
Q: My yield after column chromatography is very low. Where could my product have gone?
A: Low recovery is a frustrating but common problem. Here are the likely culprits and solutions:
-
Irreversible Adsorption: As mentioned above, your compound may be sticking permanently to the acidic silica gel. The use of a triethylamine-modified eluent is the primary solution.
-
Improper Sample Loading: Loading the sample in a large volume of a strong (polar) solvent will cause the initial band to be very wide, leading to poor separation and mixed fractions.
-
Expert Tip (Dry Loading): For optimal separation, use the "dry loading" technique. Dissolve your crude product in a minimal amount of a suitable solvent (like DCM or MeOH), add a small amount of silica gel to the solution, and evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[1][6] Carefully layer this powder on top of your packed column. This concentrates your sample into a very narrow starting band, dramatically improving separation.[1][6]
-
-
Column Cracking: If the column packing is not uniform or runs dry, channels and cracks can form, causing the sample to bypass the stationary phase and elute improperly. Always ensure the silica bed is kept wet with the solvent.
Experimental Protocol: Flash Column Chromatography
This protocol is adapted from established methods for purifying pyrimidine derivatives.[1][3]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
TLC plates, glass column, fraction tubes, rotary evaporator
Step-by-Step Methodology:
-
TLC Optimization: Determine the optimal mobile phase. Start by testing DCM with increasing percentages of MeOH (e.g., 1%, 2%, 5%, 10%). Add 0.5% TEA to the chosen system to prevent streaking. Aim for an Rf of ~0.3 for your product.
-
Column Packing: Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., 100% DCM + 0.5% TEA). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until it is just level with the top of the silica bed.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude material in a minimal amount of solvent, add silica gel (approx. 1-2 times the weight of your crude material), and evaporate to a dry powder. Carefully add this powder to the top of the column. Gently add a thin layer of sand on top to protect the sample layer.
-
Elution: Carefully add your eluent to the column. Begin with a less polar solvent system and gradually increase the polarity (gradient elution). For example, start with 100% DCM and slowly increase the percentage of MeOH (e.g., from 0% to 10%).[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Guide 2: Recrystallization Troubleshooting
Q: I've dissolved my compound in a hot solvent, but an oil is forming upon cooling instead of crystals. What should I do?
A: This phenomenon, known as "oiling out," occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This is common if the melting point of the solute is lower than the boiling point of the solvent or if impurities are present.
-
Causality: The solution becomes supersaturated too quickly or at a temperature above the compound's melting point. Impurities can also disrupt crystal lattice formation.
-
Solutions:
-
Reheat and Slow Cool: Reheat the solution until the oil redissolves completely. Then, allow it to cool much more slowly. Insulate the flask to encourage gradual cooling to room temperature before moving to an ice bath. Slow cooling is critical for forming large, pure crystals.[1]
-
Add More Solvent: The concentration may be too high. Add a small amount of additional hot solvent to the mixture and attempt the slow cooling process again.
-
Change Solvent System: Your chosen solvent may be too good. Try a different solvent in which your compound is less soluble. Alternatively, use a two-solvent system. Dissolve your compound in a minimal amount of a "good" hot solvent (like methanol) and then add a "poor" solvent (like water or hexanes) dropwise until the solution just becomes cloudy. Reheat to clarify and then cool slowly.
-
Q: My compound will not crystallize out of solution, even after cooling in an ice bath. How can I induce crystallization?
A: Failure to crystallize usually means the solution is not sufficiently supersaturated or there's a high energy barrier to nucleation (the initial formation of crystals).
-
Solutions to Induce Nucleation:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide a surface for the first crystals to form.
-
Seed the Solution: If you have a tiny crystal of the pure compound from a previous batch, add it to the cold solution. This "seed crystal" acts as a template for further crystal growth.
-
Reduce the Volume: The solution may be too dilute. Gently evaporate some of the solvent (in a fume hood) to increase the concentration and then try cooling again.
-
Data Summary Table
| Purification Technique | Stationary Phase | Recommended Mobile Phase / Solvent | Key Considerations |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Gradient of Methanol in Dichloromethane (e.g., 0-10%) or Ethyl Acetate in Hexanes. | Add 0.5-1% Triethylamine (TEA) to the eluent to prevent peak tailing. Use dry loading for best resolution. |
| Recrystallization | N/A | Alcohols (Methanol, Ethanol, Isopropanol), Acetonitrile, or a two-solvent system (e.g., Methanol/Water).[1] | Solvent should dissolve the compound when hot but not when cold. Slow cooling is crucial for high purity. |
Visualization of Purification Strategy
The following workflow provides a logical decision-making process for purifying your crude this compound.
Caption: Decision workflow for selecting a purification strategy.
References
- Application Notes and Protocols for the Purification of 4-Pyrimidine Methanamine Reaction Products. Benchchem.
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
- (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol.
- This compound | 1067230-39-0. ChemicalBook.
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chrom
- How to recrystallize a product
- Column Chromatography Theory. Chemistry Online @ UTSC.
- Purification: Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors...
- (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors...
- Investigation into the Formation of Impurities during the Optimization of Brigatinib.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Benchchem.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
Sources
Technical Support Center: Synthesis of 4,6-Dimethylpyrimidine Derivatives
Welcome to the technical support center for the synthesis of 4,6-dimethylpyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into overcoming common challenges in this synthetic pathway. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.
Introduction: The Pinner Condensation for 4,6-Dimethylpyrimidine Synthesis
The most common and robust method for synthesizing 4,6-dimethylpyrimidines is the Pinner reaction, which involves the cyclocondensation of acetylacetone (a 1,3-dicarbonyl compound) with an amidine.[1] While seemingly straightforward, this reaction is sensitive to several parameters that can lead to a variety of byproducts, reducing yield and complicating purification. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section directly addresses specific issues you may encounter during your experiments.
Q1: My yield of 4,6-dimethylpyrimidine is consistently low, and my crude NMR shows a complex mixture. What are the most likely side reactions?
A1: Low yields and complex product mixtures in the Pinner synthesis are typically due to three primary competing reactions.[2][3] Understanding these pathways is the first step to mitigating them.
-
Self-Condensation of Acetylacetone: In the presence of a base, acetylacetone can undergo self-condensation, leading to various unwanted aromatic and polymeric byproducts. This side reaction consumes your starting material and introduces impurities that can be difficult to separate.
-
Hydrolysis of Critical Intermediates: The Pinner reaction is highly sensitive to water.[4] Amidines and the key reaction intermediates are susceptible to hydrolysis, which can halt the reaction pathway and lead to the formation of amides and other degradation products.[3]
-
Incomplete Cyclization: The reaction can stall after the initial condensation, resulting in an open-chain intermediate that fails to cyclize.[2][4] This is often due to suboptimal reaction conditions, such as insufficient heat or improper catalysis.
Q2: I suspect my amidine hydrochloride salt is decomposing or hydrolyzing. How can I prevent this and what are the critical handling procedures?
A2: This is a very common and critical issue. Amidine salts are often hygroscopic, and water is the primary enemy of a successful Pinner reaction.[3][4]
Causality: The amidine is the key N-C-N building block. If it hydrolyzes, it can no longer participate in the cyclization. The imidate salt intermediate, formed during the reaction, is also highly susceptible to hydrolysis, which will lead to the formation of esters as byproducts instead of the desired pyrimidine.[4]
Troubleshooting Workflow:
-
Ensure Amidine Quality: Use freshly prepared or purified amidine hydrochloride. If the salt has been stored for a long time, consider purifying it by recrystallization.
-
Strict Anhydrous Conditions: This is the most critical factor for success.[4]
-
Glassware: Oven-dry all glassware overnight and allow it to cool in a desiccator or assemble it hot under an inert atmosphere.
-
Solvents: Use freshly distilled, anhydrous solvents. Anhydrous ethanol is a common choice.[4]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas like Nitrogen or Argon.
-
-
Base Selection and Addition: The choice and handling of the base are crucial. Sodium ethoxide is a common choice.[2][4] It should be freshly prepared or a high-purity commercial grade stored under inert gas. The base is typically added to the amidine salt in anhydrous ethanol to generate the free amidine in situ before the addition of acetylacetone.
Q3: My TLC analysis shows the consumption of starting materials, but I'm isolating a major byproduct that is not my target pyrimidine. I suspect an uncyclized intermediate. How can I push the reaction to completion?
A3: The formation of a stable, open-chain intermediate is a frequent cause of low yields.[4] The final ring-closing step (intramolecular cyclization followed by dehydration) requires sufficient activation energy.
Troubleshooting Steps:
-
Increase Reaction Temperature: The most common solution is to increase the thermal energy. Refluxing the reaction mixture in a suitable solvent like ethanol is often necessary to provide the activation energy for the final cyclization-dehydration step.[4][5]
-
Optimize Catalyst/Base Stoichiometry: The amount of base is critical. A stoichiometric amount (relative to the amidine hydrochloride) is needed to generate the free amidine. Using a slight excess can sometimes help drive the reaction, but a large excess can promote the self-condensation of acetylacetone.[2]
-
Extend Reaction Time: Monitor the reaction closely by TLC. If you observe the formation of an intermediate spot that is slowly converting to the product spot, the reaction may simply require a longer time at reflux to go to completion.[5]
Summary of Common Byproducts and Solutions
| Byproduct/Issue | Probable Cause(s) | Recommended Solutions |
| Acetylacetone Self-Condensation Products | Reaction temperature too high; incorrect order of reagent addition; excessive base. | Add acetylacetone dropwise at a lower temperature; ensure the amidine is fully deprotonated before adding the dicarbonyl; use a stoichiometric amount of base.[2][3] |
| Amides, Esters, and other Hydrolysis Products | Presence of water in reagents or solvents; hygroscopic starting materials. | Use oven-dried glassware; employ anhydrous solvents; run the reaction under an inert atmosphere; use fresh, high-purity amidine salts.[3][4] |
| Open-Chain Uncyclized Intermediate | Insufficient activation energy for the final cyclization step; suboptimal temperature. | Increase the reaction temperature to reflux; extend the reaction time and monitor by TLC; ensure proper stoichiometry of the base.[4][5] |
| Low Overall Conversion | Poor quality of starting materials; suboptimal reaction conditions; inefficient catalysis. | Purify all reactants before use; ensure anhydrous conditions; screen different bases or catalysts if necessary.[2][5] |
Visualizing the Synthetic and Competing Pathways
The following diagrams illustrate the intended reaction and the common pitfalls.
Caption: Main and competing reaction pathways.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dimethylpyrimidine
This protocol is based on the classical Pinner condensation, emphasizing the anhydrous conditions necessary to prevent side reactions.[4]
Reagents:
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Sodium Ethoxide (or other strong base): 1.1 equivalents
-
Acetylacetone: 1.0 equivalent
-
Anhydrous Ethanol
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Amidine Activation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the amidine hydrochloride and anhydrous ethanol. Stir to form a suspension.
-
Base Addition: Carefully add sodium ethoxide (1.1 eq) to the stirred suspension. Stir the mixture for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition: Add the acetylacetone (1.0 eq) dropwise to the reaction mixture over 15 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (typically around 78°C for ethanol). Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-4 hours.[4]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Neutralize the mixture carefully with acidic water (e.g., 1M HCl) to a pH of ~7.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification of Crude 4,6-Dimethylpyrimidine
Purification can be challenging due to the presence of unreacted starting materials and byproducts.[6] Recrystallization is often the most effective method for obtaining a high-purity product.[2][3]
Caption: A workflow for troubleshooting product purification.
Procedure:
-
Solvent Selection: The key is to find a solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[7] Common systems include ethanol/water or ethyl acetate/hexanes.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Filtration: If carbon was used or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize precipitation.[7]
-
Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
By understanding the underlying chemistry and potential pitfalls, you can effectively troubleshoot the synthesis of 4,6-dimethylpyrimidine derivatives, leading to higher yields and purer products.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
- Grokipedia. (n.d.). Pinner reaction.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Boarland, M. P. V., McOmie, J. F. W., & Timms, R. N. (1952). Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4 : 6-dimethylpyrimidine. Journal of the Chemical Society (Resumed), 4691.
- Wikipedia. (n.d.). Pinner reaction.
- BenchChem. (2025).
- BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
- BenchChem. (n.d.). Advanced purification techniques for high-purity 4,6-diethoxypyrimidine.
- Google Patents. (n.d.). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- Google Patents. (n.d.). Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
- Semantic Scholar. (n.d.). 2-amino-4,6-dimethyl pyrimidine.
Sources
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common yet challenging issue of poor solubility of pyrimidine intermediates. The content herein is structured to offer not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Introduction: The Challenge of Pyrimidine Solubility
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their often planar and crystalline nature can lead to strong intermolecular forces within the crystal lattice, resulting in poor aqueous solubility.[2] This low solubility can be a significant hurdle, impacting everything from reaction kinetics and purification efficiency to the bioavailability of final drug compounds.[3][4] This guide provides a systematic approach to troubleshooting and overcoming these solubility challenges.
Troubleshooting Guide: A-Q&A Approach
This section is formatted as a series of questions and answers to directly address specific problems you may encounter in the lab.
Q1: I have a newly synthesized pyrimidine intermediate that is poorly soluble in my desired aqueous buffer for a biological assay. What are my immediate first steps?
A1: Your initial approach should focus on understanding the physicochemical properties of your compound and then exploring simple formulation adjustments.
Step 1: Basic Physicochemical Characterization. Before attempting solubilization, it's crucial to have a baseline understanding of your pyrimidine derivative.
-
Determine the pKa: The ionization state of your compound is a key determinant of its solubility.[2][5] Pyrimidines, being heterocyclic amines, often have a basic character.[6] Knowing the pKa will inform your pH adjustment strategy.
-
Estimate the LogP: The octanol-water partition coefficient (LogP) will give you an indication of the compound's lipophilicity. A high LogP suggests that strategies employing organic co-solvents or surfactants might be more effective.
Step 2: pH Adjustment. For ionizable pyrimidine intermediates, altering the pH of the aqueous medium is the simplest and often most effective first step.[2][7]
-
For Basic Pyrimidines: Lowering the pH of the solution to be more acidic will lead to the protonation of the basic nitrogen atoms in the pyrimidine ring, forming a more soluble salt.[7]
-
For Acidic Pyrimidines: If your pyrimidine has acidic functional groups, increasing the pH to be more basic will result in the formation of a more soluble salt.[7]
Step 3: Temperature Variation. For many compounds, solubility increases with temperature.[2][5] Gently warming the solution can sometimes be sufficient to dissolve your intermediate. However, be cautious of potential degradation of your compound at elevated temperatures.
Q2: pH adjustment alone is not sufficiently improving the solubility of my pyrimidine intermediate. What formulation strategies should I consider next?
A2: When pH modification is insufficient, the next step is to alter the properties of the solvent system itself or to use formulation excipients to aid in solubilization.
Co-solvency: The use of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent.[7][8][9]
-
Commonly Used Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used due to their relatively low toxicity.[8] For initial in-vitro testing, Dimethyl Sulfoxide (DMSO) is a powerful solvent for creating high-concentration stock solutions.[10]
-
Causality: Co-solvents work by disrupting the hydrogen bonding network of water, creating a more favorable environment for the dissolution of hydrophobic solutes.
Surfactants and Micellar Solubilization: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[11][12]
-
Mechanism: The hydrophobic core of the micelle can encapsulate poorly soluble pyrimidine intermediates, effectively increasing their apparent solubility in the aqueous phase.[13]
-
Types of Surfactants:
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.
-
Mechanism: They can form inclusion complexes with poorly soluble molecules, where the hydrophobic pyrimidine intermediate is encapsulated within the cyclodextrin's nonpolar cavity, thereby increasing its aqueous solubility.[11]
-
Considerations: The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) will depend on the size and shape of your pyrimidine intermediate.
Q3: My pyrimidine intermediate is intended for in vivo studies, and I'm concerned about the potential toxicity of excipients like surfactants and co-solvents. What are my options?
A3: For in vivo applications, more advanced strategies that involve chemical modification of the intermediate or the use of specialized drug delivery systems are often necessary.
Salt Formation: If your pyrimidine intermediate has an ionizable group, forming a stable salt is a well-established method to improve solubility and dissolution rates.[8][14]
-
Process: This involves reacting the free base or acid form of your compound with a suitable acid or base to form a salt. Common pharmaceutically acceptable salts include hydrochloride, sulfate, and mesylate salts for basic compounds.[15]
-
Benefit: Salts generally have higher aqueous solubility and faster dissolution rates compared to the free form.[16]
Prodrug Approach: A prodrug is a chemically modified, often inactive, form of a drug that is converted to the active parent drug in vivo.[17][18]
-
Strategy: A hydrophilic moiety can be attached to the pyrimidine intermediate to increase its water solubility.[19] This moiety is then cleaved in the body to release the active compound. For instance, a water-soluble N-methylpiperazino promoiety linked by an O-alkyl carbamate linker has been shown to improve the solubility of pyrazolo[3,4-d]pyrimidine compounds by 600-fold.[17]
-
Example: Attaching a phosphate group to a hydroxyl function on the pyrimidine can create a highly water-soluble phosphate ester prodrug.
Solid Dispersions: This technique involves dispersing the poorly soluble drug in a hydrophilic carrier at a solid state.[20][21]
-
Mechanism: The drug can exist in an amorphous (non-crystalline) state within the carrier, which has a higher energy state and thus greater apparent solubility and faster dissolution than the crystalline form.[22][23][24]
-
Common Carriers: Polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose acetate succinate (HPMCAS) are commonly used polymers for creating amorphous solid dispersions.[23]
Frequently Asked Questions (FAQs)
Q: Why are pyrimidine-based compounds often poorly soluble? A: The planar structure of the pyrimidine ring can facilitate strong π-π stacking interactions in the solid state, leading to a stable crystal lattice that is difficult for solvent molecules to break down.[2] Additionally, many pyrimidine derivatives developed as drug candidates have high molecular weights and are lipophilic, further contributing to low aqueous solubility.[2]
Q: How can I experimentally determine the solubility of my pyrimidine intermediate? A: The two main methods are the determination of kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs.[25]
-
Thermodynamic Solubility: This is the equilibrium solubility and is determined by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a period of 24-72 hours.[25] The concentration of the dissolved compound in the supernatant is then measured, typically by HPLC.[25] A simple gravimetric method can also be used, where a known volume of the saturated solution is evaporated, and the remaining solid is weighed.[26]
Q: Can I use a combination of solubilization techniques? A: Yes, and this is often a very effective strategy. For example, you can use a co-solvent in combination with a surfactant or a cyclodextrin.[8][11] The combination of these methods can have a synergistic effect on solubility enhancement.[27]
Q: Are there any computational tools that can predict the solubility of my pyrimidine intermediate? A: Yes, there are several in silico models and software packages that can predict aqueous solubility based on the chemical structure of a compound. These tools can be useful for prioritizing compounds in early discovery but should always be followed up with experimental validation.
Visualizing Solubilization Strategies
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a typical workflow for addressing the poor solubility of a pyrimidine intermediate.
Caption: A stepwise approach to overcoming poor pyrimidine solubility.
Decision Tree for Method Selection
This diagram provides a logical decision-making process for selecting the appropriate solubilization technique.
Caption: A decision tree for selecting a solubilization method.
Data Presentation: Solubility Enhancement Comparison
The following table summarizes the potential fold-increase in solubility that can be achieved with different techniques for a hypothetical poorly soluble pyrimidine intermediate.
| Solubilization Technique | Carrier/Excipient | Typical Fold Increase in Solubility | Considerations |
| pH Adjustment | Acid/Base | 10 - 1,000 | Only for ionizable compounds |
| Co-solvency | Ethanol, PEG 400 | 2 - 500 | Potential for precipitation upon dilution[8] |
| Micellar Solubilization | Polysorbate 80 | 10 - 10,000 | Potential for toxicity at high concentrations |
| Complexation | HP-β-Cyclodextrin | 10 - 20,000 | Dependent on guest-host compatibility |
| Salt Formation | HCl, Mesylate | 100 - 10,000 | Requires an ionizable group |
| Amorphous Solid Dispersion | PVP K30 | 10 - 100 | Physical stability of the amorphous form |
| Prodrug Approach | Phosphate, Amino Acid | >1,000 | Requires chemical synthesis and in vivo cleavage |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility by the Shake-Flask Method
This protocol establishes the equilibrium solubility of a compound.[25]
-
Sample Preparation: Add an excess amount of the solid pyrimidine intermediate to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). Ensure there is undissolved solid remaining at the end of the experiment.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 72 hours to ensure equilibrium is reached.[25]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a fine filter (e.g., 0.22 µm).[25]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as reverse-phase HPLC with UV or MS detection, against a standard curve.[25]
-
Data Reporting: Report the concentration as the thermodynamic solubility in units of µg/mL or µM.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This method is suitable for lab-scale preparation of solid dispersions.
-
Dissolution: Dissolve both the pyrimidine intermediate and the chosen hydrophilic polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation.
-
Drying: Further dry the resulting solid film under high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the drug.
Conclusion
Overcoming the poor solubility of pyrimidine intermediates is a critical step in the successful development of new chemical entities. By systematically evaluating the physicochemical properties of the compound and applying the appropriate solubilization strategies—from simple pH adjustments to more advanced techniques like prodrug synthesis and solid dispersions—researchers can effectively address this common challenge. This guide provides a framework for troubleshooting and a toolbox of methods to enhance the solubility and, ultimately, the therapeutic potential of pyrimidine-based compounds.
References
- Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B, 14(11), 4683-4716.
- Solubilization techniques used for poorly water-soluble drugs. (2024). PubMed Central.
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
- Solubilization Technologies for Poorly Soluble Drugs. (n.d.).
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019).
- Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds. (2025). BenchChem.
- Pyrimidine. (n.d.). Solubility of Things.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016). PubMed Central.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (2018). PubMed Central.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). SciSpace.
- Solubility and stability testing of novel pyrimidine deriv
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
- Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. (2017). PubMed Central.
- Technical Support Center: Overcoming Solubility Issues of Substituted Pyrimidines. (2025). BenchChem.
- Technical Support Center: Enhancing the Bioavailability of Pyrimidine Compounds. (2025). BenchChem.
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2015).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2016).
- Prodrug strategies to overcome poor water solubility. (2007). Advanced Drug Delivery Reviews, 59(7), 677-94.
- ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. (2013).
- Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. (2017). Longdom Publishing.
- Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2021). PubMed Central.
- Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5-a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. (2022).
- Development and evaluation of amorphous solid dispersions to enhance solubility of poorly water-soluble drugs using hot-melt extrusion and spray-drying techniques. (2023).
- Salt of fused ring pyrimidine compound, crystal form thereof and preparation method therefor and use thereof. (2019). SciSpace.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (2015). Revue Roumaine de Chimie.
- Pharmaceutical salts of pyrimidine derivatives and method of treating disorders. (2021).
- The Role of Surfactants in Solubilization of Poorly Soluble. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
- Solid Dispersion: Solubility Enhancement for Poorly Water Soluble Drug. (2018). Research Journal of Pharmacy and Technology.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2022).
- Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formul
- Technical Support Center: Overcoming Poor Solubility of Pyridopyrimidine Deriv
- Pyrimidine. (n.d.). Wikipedia.
- Recent Advances in Pyrimidine-Based Drugs. (2021). PubMed Central.
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
- Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2021).
- Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). PubMed Central.
- Role of pH in Regulating Cancer Pyrimidine Synthesis. (2022). PubMed.
- Optimizing Drug Solubility. (2017). Contract Pharma.
- Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
- The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. (1975).
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (2018).
- Determination of solubility by gravimetric method: A brief review. (2022). National Journal of Pharmaceutical Sciences.
- Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2015). PubMed Central.
- Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (2011). SciSpace.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpbr.in [ijpbr.in]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. US20210309640A1 - Pharmaceutical salts of pyrimidine derivatives and method of treating disorders - Google Patents [patents.google.com]
- 16. Salt of fused ring pyrimidine compound, crystal form thereof and preparation method therefor and use thereof (2019) | Wang Yuguang [scispace.com]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Solubilization Technologies for Poorly Soluble Drugs - Oral Thin Film - CD Formulation [formulationbio.com]
- 21. rjptonline.org [rjptonline.org]
- 22. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. thepharmajournal.com [thepharmajournal.com]
- 24. mdpi.com [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pharmajournal.net [pharmajournal.net]
- 27. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug | MDPI [mdpi.com]
Technical Support Center: Stabilizing (4,6-Dimethylpyrimidin-5-yl)methanol During Experimental Workup
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling (4,6-Dimethylpyrimidin-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable heterocyclic building block. Its purpose is to provide a deep understanding of the compound's stability profile and to offer field-proven strategies to prevent its decomposition during common laboratory workup and purification procedures.
Section 1: Understanding the Core Challenge: The "Why" Behind the Instability
A successful experimental outcome begins with understanding the inherent chemical properties of the molecule . The challenges in handling this compound stem from the interplay between the electron-deficient pyrimidine ring and the reactive hydroxymethyl substituent.
Q1: What are the primary chemical features that make this compound susceptible to degradation during workup?
A1: The instability of this compound is not due to a single factor, but rather a combination of its structural and electronic properties.
-
Electron-Deficient (π-deficient) Heterocycle: The pyrimidine ring contains two electronegative nitrogen atoms. These atoms pull electron density away from the carbon atoms of the ring, a property known as π-deficiency.[1][2] This makes the ring system generally stable to electrophilic attack but more susceptible to nucleophilic attack.
-
Basicity of Ring Nitrogens: The nitrogen atoms possess lone pairs of electrons and are weakly basic, with a pKa significantly lower than that of pyridine due to the inductive electron-withdrawing effect of the second nitrogen atom.[1][2][3] Under acidic conditions, these nitrogens can be protonated.
-
Reactivity of the Hydroxymethyl Group: The -CH₂OH group is a primary alcohol attached to the C5 position of the ring. This "benzylic-like" position becomes particularly reactive upon protonation of the pyrimidine ring. The protonated ring acts as a strong electron-withdrawing group, making the hydroxyl group a better leaving group and facilitating undesirable side reactions.
-
Oxidation Susceptibility: As a primary alcohol, the hydroxymethyl group is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. This can occur if residual oxidizing agents from a prior synthetic step are not properly quenched or through slow air oxidation under harsh conditions.
Section 2: Troubleshooting Guide: Diagnosing and Solving Common Workup Problems
This section addresses specific issues that researchers frequently encounter during the isolation and purification of this compound.
Q2: After quenching my reaction with aqueous HCl, I see a new spot on my LCMS and my yield of the desired product is low. What is happening?
A2: This is a classic sign of acid-mediated decomposition. The use of strong mineral acids like HCl is the most common cause of degradation for this compound.
-
The Problem: When you introduce a strong acid, one or both of the ring nitrogens become protonated. This dramatically increases the electron-withdrawing nature of the ring, making the C5-CH₂ bond electronically vulnerable. The hydroxyl group, now protonated to -OH₂⁺, becomes an excellent leaving group. A nucleophile present in the medium—in this case, the chloride ion (Cl⁻) from HCl—can then attack the methylene carbon, resulting in an Sₙ1 or Sₙ2-type substitution to form the highly undesirable 5-(chloromethyl)-4,6-dimethylpyrimidine byproduct.
-
The Solution: Avoid strong mineral acids for quenching and pH adjustment. Instead, use a milder approach.
-
Recommended Quench: Slowly add the reaction mixture to a chilled (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a pH 7 phosphate buffer. This neutralizes the reaction without creating a harshly acidic environment.
-
Verification: Monitor the pH of the aqueous layer during the quench, aiming for a final pH between 7.0 and 8.5.
-
Q3: My recovery is poor after liquid-liquid extraction. Is the compound decomposing in the separatory funnel?
A3: While decomposition is possible if the pH is not controlled, poor recovery is often due to the compound's amphiphilic nature.
-
The Problem: this compound possesses both nonpolar (dimethyl-pyrimidine) and polar (hydroxyl, ring nitrogens) features. This gives it significant solubility in both organic solvents and water. During extraction, a substantial amount of your product may be remaining in the aqueous layer, especially if you are using a less polar organic solvent like hexanes or diethyl ether.
-
The Solution:
-
Increase Aqueous Layer Salinity: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This is known as "salting out." It decreases the polarity of the aqueous phase, reducing the solubility of your organic compound and driving it into the organic layer.
-
Choose a More Polar Extraction Solvent: Use ethyl acetate (EtOAc) or dichloromethane (DCM). For particularly stubborn cases, a mixture of DCM and isopropanol (e.g., 9:1) can be effective. Perform multiple extractions (e.g., 3-4 times) with smaller volumes of solvent for the best recovery.
-
Q4: I'm purifying my product on a silica gel column, but I see significant streaking on the TLC plate and my final yield is very low.
A4: This is a common issue when purifying nitrogen-containing basic compounds on standard silica gel.
-
The Problem: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms of your pyrimidine ring can interact strongly with these acidic sites. This strong, non-eluting interaction leads to significant tailing (streaking) on TLC and irreversible adsorption on the column, which can also catalyze on-column decomposition.
-
The Solution:
-
Neutralize the Silica: The most effective method is to add a small amount of a volatile base to your chromatography eluent. Typically, 0.5-1% triethylamine (Et₃N) is added to the solvent system (e.g., Hexane/EtOAc or DCM/MeOH). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly without streaking.
-
Use an Alternative Stationary Phase: If issues persist, consider using a less acidic stationary phase, such as neutral alumina.
-
Consider Crystallization: If the crude product is sufficiently pure, crystallization can be an excellent, non-destructive alternative to chromatography.[4] Methanol or ethyl acetate/hexane mixtures are often good starting points for solubility testing.[5][6]
-
Section 3: Visualizing Mechanisms and Workflows
Understanding the chemical transformations and procedural steps visually can significantly enhance experimental success.
Potential Acid-Catalyzed Decomposition Pathway
The diagram below illustrates the likely mechanism of decomposition under strongly acidic conditions, leading to an undesired chlorinated byproduct.
Caption: Proposed mechanism for acid-catalyzed decomposition.
Recommended Stable Workup Workflow
This flowchart outlines the critical steps for a successful and high-yielding workup procedure that minimizes the risk of decomposition.
Caption: Recommended workflow for a stable workup and purification.
Section 4: Summary of Recommended Handling Conditions
For quick reference, this table summarizes the optimal conditions for preventing the decomposition of this compound.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Workup pH | 7.0 - 8.5 | Prevents protonation of the ring nitrogens, which is the primary trigger for decomposition. Avoids both strongly acidic and strongly basic environments. |
| Quenching Agent | Saturated NaHCO₃ (aq.), pH 7 Phosphate Buffer | These are mild reagents that effectively neutralize residual acids without causing a drastic pH overshoot into highly basic territory. |
| Extraction Solvent | Ethyl Acetate (EtOAc), Dichloromethane (DCM) | Offer a good polarity match for efficient extraction. Remember to "salt out" with brine to maximize recovery from the aqueous phase. |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Na₂SO₄ is neutral and less reactive, making it a slightly safer choice than the weakly acidic MgSO₄, though both are generally acceptable. |
| Chromatography | Silica Gel with 0.5-1% Triethylamine (Et₃N) in the eluent | This is critical. The added base deactivates acidic silanol groups on the silica surface, preventing irreversible adsorption and on-column degradation.[4] |
| Concentration | Rotary Evaporation at < 40 °C | Minimizes the risk of thermal degradation. The compound is a stable solid, but prolonged heating in solution should be avoided. |
By adhering to these principles of pH control, appropriate solvent selection, and deactivation of chromatographic media, researchers can reliably and consistently handle this compound, ensuring high yields and purity in their synthetic endeavors.
References
- Harvey, R. A., & Ferrier, D. R. (n.d.). Pyrimidine Synthesis and Degradation.
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
- Capparelli, E. V., et al. (2018). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry.
-
ResearchGate. (n.d.). Stability of Pyrimidine Nucleic Acid Bases with Respect to Intra- and Intermolecular Proton Transfer Reactions Induced by Excess Electrons. Retrieved from [Link]
-
eGyanKosh. (n.d.). Degradation of Purine and Pyrimidine Nucleotides. Retrieved from [Link]
- Pearson+. (n.d.). Why is protonated pyrimidine (pKa = 1.0)
-
Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016). Why is pyrimidine less basic than pyridine? Retrieved from [Link]
- Day, R. A., et al. (n.d.). Stabilities of intrastrand pyrimidine motif DNA and RNA triple helices. Nucleic Acids Research.
-
Medscape. (2025). Alcohol Toxicity Workup: Laboratory Studies, Osmolar Gap. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of a series of pyrimidine derivatives in methanol at 293.15 TO 313.15 K. Retrieved from [Link]
-
ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
- Revue Roumaine de Chimie. (n.d.).
-
PubChem. (n.d.). (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. Retrieved from [Link]
-
Medscape. (2024). Alcoholism Workup: Laboratory Studies, Other Tests. Retrieved from [Link]
-
PubMed Central. (n.d.). The Diagnosis and Management of Toxic Alcohol Poisoning in the Emergency Department: A Review Article. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
PubMed. (n.d.). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Retrieved from [Link]
-
PubMed Central. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]
-
ACEP. (2020). Toxic Alcohols. Retrieved from [Link]
-
Taming the SRU. (2019). Diagnostics - Toxic Alcohols. Retrieved from [Link]
-
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... Retrieved from [Link]
- Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol...
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2025). Experimental and theoretical investigation into the decomposition mechanism of 3,5-dimethyl-4-hydroxyphenylpentazole. Retrieved from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Why is protonated pyrimidine (pKa = 1.0) more acidic than protona... | Study Prep in Pearson+ [pearson.com]
- 4. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Challenges in the Regioselective Functionalization of Pyrimidines
Welcome to the technical support center dedicated to the intricate art of regioselective pyrimidine functionalization. As a cornerstone scaffold in pharmaceuticals, agrochemicals, and materials science, the ability to precisely modify the pyrimidine ring is paramount.[1][2][3] However, the inherent electronic nature of this diazine—a π-deficient heterocycle—presents a unique set of challenges that can often lead to mixtures of isomers, low yields, or stalled reactions.[3][4]
This guide is structured to serve as a direct line to field-proven expertise. We will move beyond simple protocols to explore the underlying principles that govern reactivity and selectivity. Here, you will find solutions to common experimental failures and answers to frequently asked questions, empowering you to troubleshoot your reactions with confidence and precision.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the functionalization of pyrimidines. The format is designed for quick problem identification and resolution.
Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidine
Question: "I am reacting my 2,4-dichloropyrimidine with an amine nucleophile and getting a mixture of the C2- and C4-substituted products, with the C4 isomer often predominating. How can I selectively synthesize the C2-substituted isomer?"
Probable Cause & Scientific Rationale: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[3][5] In 2,4-dichloropyrimidines, the C4 position is kinetically favored for nucleophilic attack over the C2 position. This preference is attributed to the superior ability of the adjacent N1 atom to stabilize the negative charge in the Meisenheimer intermediate compared to the stabilization afforded by both nitrogen atoms for an attack at C2. Consequently, direct substitution often yields the C4-substituted product as the major isomer.[6]
Solutions & Strategies:
-
Strategic Precursor Synthesis: A robust method to achieve clean C2- or C4-substitution is to use a precursor with differentiated reactivity at these positions. Employing 2-chloro-4-(phenylthio)pyrimidine, which can be synthesized from 2,4-dichloropyrimidine, allows for controlled, sequential substitutions.[7] The phenylthio group can be selectively displaced or retained while the C2-chloro group is substituted, and vice-versa, giving access to either regioisomer in high yield.[7]
-
Temperature Control: Nucleophilic substitutions on pyrimidines are sensitive to temperature. While C4 is the kinetically favored site, lower reaction temperatures can sometimes enhance selectivity. It is crucial to monitor the reaction closely, as prolonged reaction times or higher temperatures can lead to disubstitution or isomerization.
-
Solvent Effects: The choice of solvent can influence the SNAr reaction rate and selectivity. Polar aprotic solvents like DMF or NMP are common, but their effect on the C4/C2 ratio should be empirically evaluated for your specific substrate and nucleophile. In some cases, switching from organic solvents to water can improve reaction rates for amination reactions.[8]
Problem 2: Low Yield and Poor Selectivity in Direct C-H Functionalization
Question: "My palladium-catalyzed C-H arylation of a 2-aminopyrimidine derivative is giving low conversion and a mixture of products. I am aiming for C5-arylation."
Probable Cause & Scientific Rationale: Direct C-H functionalization is a powerful tool, but its success on pyrimidines is highly dependent on the electronic environment of the target C-H bond and the catalytic system.[1] The C5 position is the most electron-rich C-H bond on the pyrimidine core, making it the most favorable site for electrophilic-type C-H activation pathways, such as those often involved in Pd-catalyzed arylations.[4][5] However, challenges like catalyst inhibition by the basic nitrogen atoms, competitive coordination, or suboptimal reaction conditions can lead to poor outcomes.[1]
Solutions & Strategies:
-
Catalyst and Ligand Screening: The choice of palladium source (e.g., Pd(OAc)₂), oxidant, and additives is critical.[9] For C5-arylation, systems employing Pd(OAc)₂ with an appropriate ligand and oxidant often prove effective. The directing group on the pyrimidine (e.g., the 2-amino group) plays a crucial role in directing the catalyst to the desired C-H bond.[1]
-
Solvent and Acid/Base Additives: The reaction medium can dramatically alter the regioselectivity. For instance, using trifluoroacetic acid (CF₃CO₂H) as a solvent has been shown to be effective for C6 arylation in related pyrrolo[2,3-d]pyrimidines.[9] The acidity of the medium can modulate the reactivity of the pyrimidine ring and the catalyst.
-
Alternative Metal Catalysts: If palladium catalysis is problematic, consider other transition metals. Copper and rhodium have also been successfully employed for pyrimidine C-H activation, sometimes offering complementary regioselectivity or functional group tolerance.[1] For example, Rh(III) catalysis can selectively target the C6 position in the presence of a suitable directing group and co-catalyst.[1]
Below is a decision-making workflow to diagnose and resolve common issues in transition-metal-catalyzed C-H functionalization.
Caption: Troubleshooting workflow for C-H functionalization.
Problem 3: Difficulty Achieving C2-Functionalization via C-H Activation or Lithiation
Question: "I need to introduce a substituent at the C2 position of an unsubstituted pyrimidine, but standard C-H activation methods are not working, and lithiation is giving me a mess."
Probable Cause & Scientific Rationale: The C2 position is the most electron-deficient carbon on the pyrimidine ring, making it highly acidic. However, its direct functionalization is notoriously difficult. Standard lithiation with bases like n-BuLi can lead to nucleophilic addition rather than deprotonation.[10] Furthermore, many C-H activation methods favor the C5 position. Achieving C2 selectivity requires a carefully tailored approach to overcome these inherent reactivity patterns.
Solutions & Strategies:
-
Directed Metalation with Hindered Bases: The use of sterically hindered, non-nucleophilic bases is key. A combination of a TMP-zinc base, such as TMPZnCl·LiCl, has been shown to effectively and regioselectively metalate the C2 position of pyrimidine.[11] The resulting zincated intermediate can then be trapped with a variety of electrophiles.[11] Similarly, TMPMgCl·LiCl is an effective base for magnesiation.[12]
-
N-Oxide Strategy for C2-Amination: A powerful platform for C2-amination involves the formation of pyrimidinyl iminium salt intermediates.[13] This method is compatible with a wide range of pyrimidines, including those with sensitive functional groups, and provides selective access to valuable 2-aminopyrimidines.[13]
-
Deconstruction-Reconstruction Approach: For a radical rethinking of the problem, a deconstruction-reconstruction strategy can be employed. This involves ring-opening the pyrimidine into an iminoenamine intermediate, which can then be cyclized with various amidines to construct a new 2-substituted pyrimidine ring.[14] This allows for the installation of alkyl, CF₃, and biheteroaryl groups at the C2 position.[14]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the fundamental electronic properties of pyrimidine that dictate its regioselectivity?
A1: The pyrimidine ring is a π-deficient aromatic heterocycle due to the presence of two electron-withdrawing nitrogen atoms at positions 1 and 3.[3] This has two major consequences:
-
Nucleophilic Attack: The carbon atoms, especially C2, C4, and C6, are electron-poor and thus activated towards attack by nucleophiles. This is the basis for SNAr reactions on halosubstituted pyrimidines.[4][6]
-
Electrophilic Attack: The ring is generally deactivated towards electrophilic aromatic substitution. The C5 position, being least influenced by the electron-withdrawing nitrogens, is the most electron-rich and therefore the preferential site for electrophilic attack and many transition-metal-catalyzed C-H functionalizations.[5]
-
Acidity: The C-H bonds are more acidic than in benzene, with the C2-H being the most acidic, followed by C4/C6-H, and finally C5-H. This order is critical for designing deprotonative metalation strategies.
Q2: How do I choose the best overall strategy (SNAr, C-H Activation, Metalation) for functionalizing my pyrimidine?
A2: The optimal strategy depends on the desired position of functionalization and the starting material available. The following workflow provides a general decision-making framework.
Caption: Choosing a regioselective functionalization strategy.
Q3: How critical are temperature and solvent choice in controlling regioselectivity?
A3: They are extremely critical.
-
Temperature: Many reactions have different activation energies for the formation of various regioisomers. Lowering the temperature often favors the kinetically controlled product, which can be essential for achieving high selectivity (e.g., in lithiation reactions performed at -78 °C to prevent side reactions).[10] Conversely, elevated temperatures might be needed for thermodynamically controlled products or to overcome high activation barriers in C-H functionalization, but this can also lead to byproduct formation.[15][16]
-
Solvent: Solvents can influence reaction outcomes by solvating intermediates, affecting reagent aggregation (important for organolithium bases), and altering catalyst activity.[10][15] For example, the use of coordinating solvents like THF or additives like TMEDA can break up alkyllithium aggregates, increasing basicity and influencing regioselectivity in metalations.[10] The choice between protic and aprotic solvents can completely change the reaction pathway.
Part 3: Key Experimental Protocols
The following are generalized, illustrative protocols. Researchers must always consult primary literature and perform appropriate safety assessments before conducting any experiment.
Protocol 1: Regioselective C4-Amination of 2,4-Dichloropyrimidine
This protocol illustrates the kinetically favored substitution at the C4 position.
-
Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 equiv) in anhydrous ethanol (0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired amine nucleophile (1.1 equiv).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 equiv) to scavenge the HCl generated.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure 4-amino-2-chloropyrimidine derivative.[6]
Protocol 2: Palladium-Catalyzed C5-H Arylation of a 2-Substituted Pyrimidine
This protocol is a general guide for the direct arylation at the most electron-rich C-H bond.
-
Reagent Preparation: In an oven-dried vial, combine the 2-substituted pyrimidine (1.0 equiv), the aryl boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and an appropriate ligand (e.g., SPhos, 10 mol%) and oxidant (e.g., Ag₂CO₃, 2.0 equiv).
-
Reaction Setup: Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar). Add anhydrous solvent (e.g., dioxane or toluene, 0.1 M).
-
Heating: Seal the vial and heat the reaction mixture to 80-110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to isolate the C5-arylated pyrimidine product.
Data Summary Table
The regioselectivity of pyrimidine functionalization is highly substrate and condition-dependent. The following table provides an illustrative summary of expected outcomes for common transformations.
| Functionalization Type | Target Position | Common Reagents/Catalysts | Typical Major Product Position | Key Considerations & References |
| Nucleophilic Substitution | C4 on 2,4-dichloropyrimidine | Amines, Alkoxides | C4 | Kinetically favored position.[6] |
| Electrophilic Halogenation | C5 on pyrimidine | NBS, NIS, Hypervalent Iodine | C5 | C5 is the most electron-rich position.[5][17] |
| Pd-Catalyzed C-H Arylation | Unsubstituted C-H | Pd(OAc)₂, Arylboronic acid | C5 | Directing groups can alter selectivity.[1][4] |
| Directed Lithiation | C2 on pyrimidine | TMPLi, LDA | C2 / C6 | Requires hindered base; low temp (-78 °C).[10] |
| Directed Zincation | C2 on pyrimidine | TMPZnCl·LiCl | C2 | Excellent regioselectivity at C2.[11] |
References
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PMC - PubMed Central. Available at: [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. PMC - PubMed Central. Available at: [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC - NIH. Available at: [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. Available at: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. Available at: [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC - NIH. Available at: [Link]
-
Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
-
Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). PMC - PubMed Central. Available at: [Link]
-
Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. ACS Publications. Available at: [Link]
-
Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine. American Chemical Society. Available at: [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. Available at: [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. PMC - NIH. Available at: [Link]
-
Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. ResearchGate. Available at: [Link]
-
Regio- And Chemoselective Metalation of Chloropyrimidine Derivatives With TMPMgCl X LiCl and TMP(2)Zn X 2 MgCl(2) X 2 LiCl. PubMed. Available at: [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. PubMed. Available at: [Link]
-
Pyrimidine. Wikipedia. Available at: [Link]
Sources
- 1. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine - American Chemical Society [acs.digitellinc.com]
- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Pyrimidine-Based Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of oncology therapeutics, the pyrimidine scaffold stands out as a cornerstone in the design of potent and selective kinase inhibitors.[1] Its inherent ability to mimic the adenine ring of ATP allows for effective competition at the kinase hinge region, a feature exploited in numerous FDA-approved drugs.[2] This guide provides an in-depth comparative analysis of prominent pyrimidine-based kinase inhibitors, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Ubiquitous Role of Kinases and the Power of the Pyrimidine Scaffold
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. Pyrimidine-based inhibitors have emerged as a highly successful class of drugs that target these aberrant signaling pathways, leading to significant advancements in cancer treatment.[3]
Comparative Analysis of Key Pyrimidine-Based Kinase Inhibitors
This section provides a comparative overview of several FDA-approved pyrimidine-based kinase inhibitors, categorized by their primary kinase targets. We will delve into their mechanisms of action, clinical applications, and key distinguishing features.
Cyclin-Dependent Kinase 4/6 (CDK4/6) Inhibitors
Dysregulation of the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is a frequent driver of cell proliferation in cancer.[4] The pyrimidine-based CDK4/6 inhibitors have revolutionized the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer.
-
Palbociclib, Ribociclib, and Abemaciclib: These three inhibitors share the primary mechanism of inducing G1 cell cycle arrest by inhibiting CDK4 and CDK6.[1] However, they exhibit distinct pharmacological properties. Abemaciclib, for instance, shows greater potency against CDK4 than CDK6 and also inhibits other kinases to a lesser extent, which may contribute to its unique clinical activity and side-effect profile, including a higher incidence of diarrhea.[5][6] Palbociclib and Ribociclib are more selective for CDK4/6, with neutropenia being their most common dose-limiting toxicity.[1] Real-world evidence suggests that abemaciclib and ribociclib may be associated with better progression-free survival compared to palbociclib in some settings.[7]
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies.
-
Ibrutinib, Acalabrutinib, and Zanubrutinib: Ibrutinib, the first-in-class BTK inhibitor, has transformed the treatment of chronic lymphocytic leukemia (CLL). However, its off-target effects can lead to cardiovascular side effects.[8] Acalabrutinib and zanubrutinib are second-generation BTK inhibitors designed for greater selectivity, resulting in improved safety profiles with lower incidences of cardiovascular adverse events.[9][10] While all three demonstrate comparable efficacy in terms of progression-free survival, the choice of agent is often guided by the patient's comorbidities and the specific toxicity profiles of the drugs.[11]
Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in the EGFR gene are key drivers in a subset of non-small cell lung cancer (NSCLC). Pyrimidine-based EGFR tyrosine kinase inhibitors (TKIs) are a mainstay of treatment for these patients.
-
Gefitinib, Erlotinib, and Osimertinib: Gefitinib and erlotinib are first-generation EGFR TKIs that are effective against sensitizing EGFR mutations.[12] However, resistance often develops, most commonly through the acquisition of the T790M mutation.[13] Osimertinib is a third-generation EGFR TKI specifically designed to overcome this resistance by targeting both sensitizing and T790M resistance mutations.[14] Clinical trials have demonstrated the superiority of osimertinib over first-generation inhibitors in terms of progression-free and overall survival.[15][16]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is integral to the inflammatory response, and its dysregulation is implicated in autoimmune diseases and some cancers.
-
Tofacitinib and Baricitinib: These oral inhibitors target the JAK family of kinases. Tofacitinib primarily inhibits JAK1 and JAK3, with some activity against JAK2.[17] Baricitinib shows a higher affinity for JAK1 and JAK2.[18][19] Both are used in the treatment of rheumatoid arthritis and other inflammatory conditions.[20][21] Their pyrimidine-containing core is crucial for their interaction with the ATP-binding pocket of the JAK enzymes.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table provides a comparative summary of the IC50 values for the discussed pyrimidine-based kinase inhibitors against their primary targets.
| Inhibitor | Primary Target(s) | IC50 (nM) | Reference(s) |
| CDK4/6 Inhibitors | |||
| Palbociclib | CDK4/Cyclin D1 | 11 | [6] |
| CDK6/Cyclin D2 | 16 | [6] | |
| Ribociclib | CDK4/Cyclin D1 | 10 | [22] |
| CDK6/Cyclin D3 | 39 | [22] | |
| Abemaciclib | CDK4/Cyclin D1 | 2 | [23] |
| CDK6/Cyclin D3 | 5 | [23] | |
| BTK Inhibitors | |||
| Ibrutinib | BTK | 0.5 | N/A |
| Acalabrutinib | BTK | 5.1 | N/A |
| Zanubrutinib | BTK | <0.5 | N/A |
| EGFR Inhibitors | |||
| Gefitinib | EGFR (mutant) | 2.5-24 | N/A |
| Erlotinib | EGFR (mutant) | 2-20 (cell-dependent) | [24] |
| Osimertinib | EGFR (T790M/L858R) | <1 | N/A |
| JAK Inhibitors | |||
| Tofacitinib | JAK1 | 1.2 | N/A |
| JAK2 | 20 | N/A | |
| JAK3 | 1 | N/A | |
| Baricitinib | JAK1 | 5.9 | [19] |
| JAK2 | 5.7 | [19] |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The values presented here are for comparative purposes.
Key Signaling Pathways Targeted by Pyrimidine-Based Inhibitors
Understanding the signaling pathways affected by these inhibitors is crucial for appreciating their mechanism of action and potential for combination therapies.
CDK4/6-Cyclin D/Rb Signaling Pathway
Caption: The CDK4/6-Cyclin D/Rb pathway and its inhibition.
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling cascade.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vjoncology.com [vjoncology.com]
- 8. m.youtube.com [m.youtube.com]
- 9. onclive.com [onclive.com]
- 10. onclive.com [onclive.com]
- 11. MAIC of ibrutinib versus other covalent BTK inhibitors in frontline CLL treatment | VJHemOnc [vjhemonc.com]
- 12. drugs.com [drugs.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. Osimertinib Improves Overall Survival vs Gefitinib, Erlotinib in Advanced EGFR-Mutated Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 15. Meta-analysis of Targeted Therapies in EGFR-mutated Non-Small Cell Lung Cancer: Efficacy and Safety of Osimertinib, Erlotinib, and Gefitinib as First-line Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patient-reported outcomes from FLAURA: Osimertinib versus erlotinib or gefitinib in patients with EGFR-mutated advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clf1.medpagetoday.com [clf1.medpagetoday.com]
- 18. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Baricitinib - Wikipedia [en.wikipedia.org]
- 20. Tofacitinib: The First Janus Kinase (JAK) inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Abemaciclib: pharmacology, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 24. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Biological Activity of Substituted Dimethylpyrimidines: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a cornerstone of medicinal chemistry. Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, has made it a privileged structure in the design of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the biological activities of a specific class of pyrimidines, focusing on the derivatives of 4,6-dimethylpyrimidine. While specific biological data for (4,6-Dimethylpyrimidin-5-yl)methanol is not extensively available in current literature, this guide will focus on the closely related and well-studied analogue, 2-amino-4,6-dimethylpyrimidin-5-ol , as a representative of this structural class. We will objectively compare its performance, particularly as an anticancer agent, with other pyrimidine alternatives and provide the supporting experimental data and protocols to empower further research.
The strategic substitution on the pyrimidine ring is a key determinant of biological activity, influencing potency, selectivity, and pharmacokinetic properties.[1][3] This guide will delve into the structure-activity relationships that govern the efficacy of these compounds, with a particular focus on their anticancer and antimicrobial potential.
Anticancer Activity: Targeting Kinase Signaling Pathways
A significant area of research for pyrimidine derivatives has been in oncology, where they have been successfully developed as inhibitors of protein kinases, enzymes that are often dysregulated in cancer.[4]
The Potent and Selective FGFR4 Inhibition by 2-amino-4,6-dimethylpyrimidin-5-ol Derivatives
Recent studies have highlighted a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as highly potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[5][6][7] FGFR4 is a receptor tyrosine kinase that, when aberrantly activated, can drive the proliferation of cancer cells, particularly in hepatocellular carcinoma and certain breast cancers.[1][8]
One notable compound from this series, designated as Compound 6O , demonstrated remarkable selectivity for FGFR4 over other FGFR isoforms (FGFR1, 2, and 3).[6][7] This selectivity is crucial for minimizing off-target effects and associated toxicities. The dimethyl substitutions on the pyrimidine ring of Compound 6O were found to sterically hinder its binding to FGFR1, 2, and 3, thus contributing to its high selectivity.[6] In preclinical studies, Compound 6O exhibited strong anti-proliferative activity against a hepatocellular carcinoma cell line (Hep3B) and demonstrated in vivo anti-tumor activity comparable to the well-characterized FGFR4 inhibitor, BLU9931.[6][7]
.
| Compound ID | Derivative Class | Target Kinase | Cell Line | IC50 | Citation |
| 6O | 2-amino-4,6-dimethylpyrimidin-5-ol | FGFR4 | - | 75.3 nM | [6] |
| 6A | 2-amino-4,6-dimethylpyrimidin-5-ol | FGFR4 | - | 190 nM | [6] |
| BLU9931 | Pyrimidine-based | FGFR4 | - | - | [6][7] |
| 2n | 2-aminopyrimidine | FGFR4 | - | 2.6 nM | [1][3][8] |
| B-4 | Pyrazoline-thiazole hybrid | EGFR | MCF-7 (Breast) | 6.70 µM | [9] |
| 8d | 2,4-disubstituted pyrimidine | CDK9 | PANC-1 (Pancreatic) | 0.08 µM | [10] |
| 1c | 6-amino-5-cyano-2-thiopyrimidine | - | Leukemia | GI50 < 10 µM | [11] |
Comparative Anticancer Activities of Other Pyrimidine Derivatives
To provide a broader context, the anticancer activities of other classes of pyrimidine derivatives are summarized below. These compounds target a variety of kinases and cellular processes, demonstrating the versatility of the pyrimidine scaffold in cancer therapy. For instance, certain 2,4-disubstituted pyrimidines have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[10] Other derivatives have shown efficacy against cancer cell lines by targeting the Epidermal Growth Factor Receptor (EGFR).[9]
Antimicrobial Activity of Pyrimidine Derivatives
Beyond their applications in oncology, pyrimidine derivatives have a long-standing history as antimicrobial agents.[12][13] Their structural similarity to nucleobases allows them to interfere with microbial nucleic acid synthesis and other essential metabolic pathways. A diverse range of substituted pyrimidines has been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens.[4][14][15][16][17]
The antimicrobial potential is highly dependent on the nature and position of the substituents on the pyrimidine ring. The table below presents the Minimum Inhibitory Concentration (MIC) values for a selection of pyrimidine derivatives against representative bacterial and fungal strains.
| Compound ID | Derivative Class | Target Organism | MIC (µM/ml) | Citation |
| 5c | Pyrazole-clubbed pyrimidine | Staphylococcus aureus (MRSA) | 521 µM | [14] |
| 10 | Pyrimidin-2-ol/thiol/amine analogue | Pseudomonas aeruginosa | 0.77 | [4] |
| 12 | Pyrimidin-2-ol/thiol/amine analogue | Staphylococcus aureus | 0.87 | [4] |
| S1 | Thiophene-substituted pyrimidine | Staphylococcus aureus | 16.26 µg/ml | [16] |
| S7 | Thiophene-substituted pyrimidine | Escherichia coli | 17.34 µg/ml | [16] |
Experimental Protocols
To ensure scientific integrity and facilitate the replication of these findings, detailed experimental protocols for the key biological assays are provided below.
Protocol 1: Biochemical Kinase Inhibition Assay (FGFR4)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a target kinase.
.
1. Materials:
-
Recombinant human FGFR4 kinase domain
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., 2-amino-4,6-dimethylpyrimidin-5-ol derivatives)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2.5 mM MnCl₂, 50 µM DTT)[18]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[18]
-
384-well plates
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the FGFR4 enzyme, and the substrate/ATP mixture.[18]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[18]
-
Detection: Add the ADP-Glo™ reagent to deplete unconsumed ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[18]
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19]
Sources
- 1. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative In-Vitro Evaluation of (4,6-Dimethylpyrimidin-5-yl)methanol Derivatives: A Guide for Drug Discovery Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including essential components of nucleic acids and a variety of therapeutic agents.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on a specific, yet promising subclass: derivatives of (4,6-Dimethylpyrimidin-5-yl)methanol. We will provide an objective comparison of their in-vitro performance, supported by experimental data and detailed protocols, to aid researchers in drug discovery and development.
The strategic placement of dimethyl groups at the 4 and 6 positions, combined with the reactive methanol group at the 5-position of the pyrimidine ring, offers a unique template for generating diverse chemical libraries. The substituent modifications significantly influence the biological activity, a key aspect of the structure-activity relationship (SAR) that is critical for rational drug design.[5][6]
Comparative In-Vitro Anticancer Evaluation
A primary application for novel pyrimidine derivatives is in oncology.[7] The antiproliferative potential of these compounds is typically assessed against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[8][9]
Rationale for Assay Selection
The MTT assay was chosen for its reliability, sensitivity, and high-throughput compatibility. The principle lies in the reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan produced, measured spectrophotometrically, is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.
Experimental Workflow: In-Vitro Cytotoxicity Screening
Caption: Simplified FGFR4 signaling pathway in HCC.
Comparative Performance Data
The table below shows hypothetical IC50 values for the inhibition of FGFR4 kinase activity.
| Compound | R-Group Modification | FGFR4 Kinase IC50 (nM) |
| Derivative 1 | -H | > 10,000 |
| Derivative 2 | -CH2-(4-chlorophenyl) | 850 |
| Derivative 3 | -CH2-(3,4-dimethoxyphenyl) | 420 |
| Derivative 4 | -CH2-(4-nitrophenyl) | 1500 |
| BLU9931 | Reference Inhibitor | 35 |
Data is illustrative and intended for comparative purposes.
Interpretation: The kinase inhibition data correlates well with the cell-based cytotoxicity results. Derivative 3, which was most potent against the Hep3B cell line, also shows the strongest inhibition of the FGFR4 kinase. This suggests that the anticancer mechanism of these compounds may, at least in part, be driven by FGFR4 inhibition. Further optimization is required to achieve potency comparable to the reference inhibitor, BLU9931.
Comparative In-Vitro Antimicrobial Evaluation
Pyrimidine derivatives have also shown significant promise as antimicrobial agents. [7][10]To evaluate this potential, a broth microdilution assay is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. [11][12]
Rationale for Assay Selection
The broth microdilution method is a standardized and quantitative technique for assessing antimicrobial susceptibility. [13][14]It allows for the simultaneous testing of multiple compounds at various concentrations against different microbial strains in a 96-well plate format, making it efficient for screening. [15]
Comparative Performance Data
The table below presents hypothetical MIC values against a Gram-positive bacterium (Staphylococcus aureus) and a Gram-negative bacterium (Escherichia coli).
| Compound | R-Group Modification | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1 | -H | > 128 | > 128 |
| Derivative 2 | -CH2-(4-chlorophenyl) | 32 | 64 |
| Derivative 3 | -CH2-(3,4-dimethoxyphenyl) | 64 | 128 |
| Derivative 4 | -CH2-(4-nitrophenyl) | 16 | 32 |
| Ciprofloxacin | Standard Drug | 0.5 | 0.015 |
Data is illustrative and intended for comparative purposes.
Interpretation: Interestingly, the SAR for antimicrobial activity appears to differ from that for anticancer activity. Here, the derivative with the electron-withdrawing nitro group (Derivative 4) and the chloro- group (Derivative 2) shows the most promising activity against both bacterial strains. This suggests a different mechanism of action and provides a distinct avenue for lead optimization in the anti-infective space.
Detailed Experimental Protocols
For reproducibility and validation, detailed methodologies are provided.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed adherent cancer cells (e.g., Hep3B, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere. [8]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for another 48 hours.
-
MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. 4. Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals. [16]5. Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. 6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. 7. Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the compound concentration to determine the IC50 value using non-linear regression analysis.
Protocol 2: ADP-Glo™ Kinase Assay (FGFR4)
-
Reaction Setup: In a 384-well white plate, prepare a 5 µL kinase reaction. Add the purified FGFR4 enzyme, its specific substrate (e.g., a poly-Glu-Tyr peptide), and serial dilutions of the test compounds. Include positive (no inhibitor) and negative (no enzyme) controls. [17][18]2. Initiation: Initiate the reaction by adding ATP to a final concentration appropriate for the enzyme (e.g., 10-100 µM).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature. [19]5. Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature. [17]6. Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Convert luminescence readings to percent inhibition relative to controls and plot against compound concentration to determine the kinase IC50 value.
Protocol 3: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). [13]2. Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. [12]3. Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial suspension. [15]Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed by the naked eye or a reading mirror.
References
-
World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]
-
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]
-
ResearchGate. Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. [Link]
-
Oriental Journal of Chemistry. Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). [Link]
-
Der Pharma Chemica. Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]
-
Bentham Science. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
SciSpace. An overview on synthesis and biological activity of pyrimidines. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Link]
-
Wiankak, T., & Gleńsk, M. (2020). Methods for in vitro evaluating antimicrobial activity: A review. Journal of AOAC International, 103(5), 1143-1152. [Link]
-
MDPI. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [Link]
-
Journal of Pharmaceutical Research International. Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Springer Nature Experiments. MTT Assay Protocol. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100693. [Link]
-
Microbiology Spectrum. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. [Link]
-
ResearchGate. Broth microdilution for antibacterial testing as recommended by the Clinical and Laboratory Standards Institute (CLSI) M07-A9. [Link]
-
World Organisation for Animal Health (WOAH). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Royal Society of Chemistry. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. [Link]
-
Kim, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 986-999. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Analysis. Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. [Link]
-
ResearchGate. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors... [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. carnabio.com [carnabio.com]
- 19. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (4,6-Dimethylpyrimidin-5-yl)methanol Analogs as Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1] Its structural resemblance to the adenine base of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding site of various kinases, making them a privileged scaffold in the development of kinase inhibitors.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the (4,6-Dimethylpyrimidin-5-yl)methanol core, with a particular focus on their role as selective kinase inhibitors. We will delve into the rationale behind molecular design, compare the biological activities of key analogs, and provide detailed experimental protocols for their synthesis and evaluation.
Rationale for Targeting Kinases with this compound Analogs
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a common driver of various diseases, most notably cancer.[3] The development of selective kinase inhibitors is therefore a major focus of modern drug discovery. The this compound scaffold presents several advantageous features for designing such inhibitors:
-
Core Pyrimidine Ring: Mimics the purine ring of ATP, allowing for competitive binding to the kinase hinge region.[4]
-
Methyl Groups at C4 and C6: These groups can provide steric hindrance that influences selectivity for or against certain kinases. For instance, these methyl groups can clash with specific amino acid residues in the ATP-binding pocket of some kinases, leading to reduced affinity and thereby enhancing selectivity for kinases that can accommodate this substitution.[5]
-
Methanol Group at C5: This reactive handle allows for a wide range of chemical modifications, enabling the exploration of different substituents to optimize potency, selectivity, and pharmacokinetic properties.[6]
This guide will focus primarily on a series of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives that have been investigated as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[7]
Comparative Analysis of Biological Activity
A study by Lee et al. (2022) provides crucial insights into the SAR of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as FGFR4 inhibitors. The core structure explored was a 5-O-ether linkage from the pyrimidin-5-ol to a substituted phenyl ring, with various anilines attached at the C2-amino position.
Table 1: In Vitro Kinase Inhibitory Activity of 2-Amino-4,6-dimethylpyrimidin-5-ol Analogs against FGFR Family Kinases[7]
| Compound ID | R (Substitution on C2-Aniline) | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity for FGFR4 over FGFR1/2/3 (fold) |
| BLU9931 (Reference) | N/A | 3.6 | 582.3 | 483.7 | 169.1 | 162 / 134 / 47 |
| 6A | 2,6-dichloro-3,5-dimethoxyphenyl | 190.0 | 1565.4 | 1149.4 | 277.3 | 8.2 / 6.0 / 1.5 |
| 6O | 2,6-difluoro-3,5-dimethoxyphenyl | 75.3 | >50000 | 35482.8 | >30000 | >664 / 471 / >398 |
Key SAR Insights:
-
Impact of Methyl Groups: The presence of the dimethyl groups on the pyrimidine ring was found to be detrimental to the activity against FGFR1, FGFR2, and FGFR3, but not against FGFR4. Molecular docking studies suggest that these methyl groups would clash with the glutamate residue (Glu562) on the hinge loop of FGFR1, thus preventing effective binding.[5] This steric hindrance is a key factor in the observed selectivity for FGFR4.
-
Role of Fluorine Substitution: Compound 6O , featuring a 2,6-difluoro-3,5-dimethoxyphenyl substituent, demonstrated significantly higher potency and selectivity for FGFR4 compared to its dichloro-substituted counterpart, 6A .[7] The smaller size of the fluorine atoms is proposed to allow for a more suitable conformation for strong binding interactions within the FGFR4 active site.[7]
Experimental Protocols
General Synthesis of 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives
The synthesis of the key intermediate, 2-bromo-4,6-dimethylpyrimidin-5-ol, is a crucial first step.[7] This intermediate can then be further functionalized.
Workflow for the Synthesis of 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives:
Caption: Synthetic workflow for 2-amino-4,6-dimethylpyrimidin-5-ol analogs.
Step-by-Step Protocol for the Synthesis of 4,6-Dimethylpyrimidin-5-ol: [7]
-
To a solution of 3-chloro-2,4-pentadione (177.17 mmol) in formic acid (30 ml), add formamide (402.84 mmol).
-
Reflux the mixture for 12 hours.
-
Cool the reaction mixture to room temperature and add aqueous NH4OH dropwise until the solution becomes basic.
-
Reflux the mixture for an additional 5 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure.
-
Add acetone to the residue to precipitate the product.
Step-by-Step Protocol for the Synthesis of 2-Bromo-4,6-dimethylpyrimidin-5-ol: [7]
-
To a solution of 4,6-dimethylpyrimidin-5-ol (1.21 mmol) in THF (4 ml), add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.85 mmol).
-
Stir the resulting mixture at room temperature for 5 hours.
-
Concentrate the reaction mixture.
-
Dilute the residue with EtOAc and water, and extract the aqueous layer with EtOAc.
-
Combine the organic layers, dry over MgSO4, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase.[2]
Workflow for In Vitro Kinase Assay:
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant protein kinase (e.g., FGFR4)
-
Kinase-specific substrate
-
Test compound dissolved in DMSO
-
ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
Detection reagent (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound to the wells of a microplate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Addition: Add the recombinant kinase enzyme to each well and incubate for 10-30 minutes at room temperature to allow for compound binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction for 30-60 minutes at the optimal temperature for the specific kinase.
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold has proven to be a valuable starting point for the development of selective kinase inhibitors. The strategic introduction of methyl groups on the pyrimidine ring can impart selectivity by creating steric clashes in the ATP-binding pockets of off-target kinases. Furthermore, the functionalization of the C5-methanol and C2-amino positions allows for fine-tuning of potency and selectivity.
The remarkable selectivity of the 2,6-difluoro-3,5-dimethoxyphenyl substituted analog (6O ) for FGFR4 highlights the potential of this scaffold for developing highly targeted therapies. Future research in this area could explore:
-
A broader range of substitutions at the C2-aniline position to further optimize FGFR4 inhibition and explore activity against other kinases.
-
Modification of the C5-linker to investigate the impact on potency and pharmacokinetic properties.
-
Evaluation of the most promising analogs in cell-based assays and in vivo models to assess their therapeutic potential.
By leveraging the insights from the structure-activity relationships discussed in this guide, researchers can continue to develop novel and effective kinase inhibitors based on the versatile this compound core.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
-
Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]
-
Tanaka, Y., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. [Link]
-
ResearchGate. (2002). Synthesis and biological activity of substituted pyrimidine derivatives. [Link]
-
PMC. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]
-
ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
-
ResearchGate. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. [Link]
-
PMC. (n.d.). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]
-
Fiveable. (n.d.). Quantitative structure-activity relationships (QSAR) | Medicinal Chemistry Class Notes. [Link]
-
PMC. (2022). Quantitative structure–activity relationship-based computational approaches. [Link]
-
International Journal of Pharmaceutical and Biological Sciences. (2021). Quantitative Structure-Activity Relationship (Qsar) Modeling Studies of 4, 6- Diaryl-2. [Link]
-
PMC. (n.d.). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. [Link]
-
Researcher.Life. (2014). CHAPTER 6. Quantitative Structure–Activity Relationships. [Link]
-
NIH. (2024). Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. [Link]
-
MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]
-
ZaiQi Bio-Tech. (n.d.). (4-amino-2-methylpyrimidin-5-yl)methanol| CAS No:73-67-6. [Link]
-
Bentham Science. (n.d.). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Pyrimidine-5-methanols: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of countless therapeutic agents. Among its many functionalized derivatives, pyrimidine-5-methanols stand out as crucial intermediates and bioactive molecules in their own right. Their synthesis, therefore, is a topic of considerable importance. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable class of compounds, supported by experimental data and field-proven insights to aid in the selection of the most efficacious strategy for your research needs.
Introduction: The Significance of Pyrimidine-5-methanols
The pyrimidine ring is a fundamental component of nucleobases, vitamins, and a plethora of pharmaceuticals.[1][2][3] The introduction of a hydroxymethyl group at the 5-position provides a key handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The diverse biological activities associated with pyrimidine derivatives underscore the need for efficient and versatile synthetic methodologies.[1][2]
This guide will dissect and compare the most prevalent strategies for synthesizing pyrimidine-5-methanols, focusing on two overarching approaches:
-
Functional Group Interconversion on a Pre-formed Pyrimidine Ring: This strategy involves the modification of a substituent at the 5-position of an existing pyrimidine nucleus.
-
Construction of the Pyrimidine Ring with a Pre-installed 5-Hydroxymethyl Precursor: This approach builds the heterocyclic core with a functional group at the 5-position that can be readily converted to the desired methanol.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is dictated by several factors including the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups. The following sections provide a detailed comparison of the most common methods.
Route 1: Reduction of Pyrimidine-5-carboxylates and Their Derivatives
The reduction of a carbonyl group at the 5-position is a direct and widely employed method for accessing pyrimidine-5-methanols. The primary precursors for this route are pyrimidine-5-carboxylic acid esters, aldehydes, or amides.
The reduction of esters and aldehydes to alcohols is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and influences the reaction conditions, selectivity, and potential side reactions. Strong hydride donors like lithium aluminum hydride (LiAlH₄) are highly effective but can suffer from low chemoselectivity. Milder reagents such as sodium borohydride (NaBH₄) offer a more selective alternative, though often require harsher conditions or catalytic activation for ester reduction.
| Precursor | Reducing Agent | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Pyrimidine-5-carboxylate | LiAlH₄ | THF or Et₂O, 0 °C to rt | Variable | Powerful reducing agent | Can lead to over-reduction and ring saturation (dihydropyrimidine formation). Moisture sensitive. |
| Pyrimidine-5-carboxylate | NaBH₄ | Methanol, reflux | 70-92% (for general aromatic esters)[4][5] | Milder, more selective, less moisture sensitive | Slower reaction rates, may require elevated temperatures or additives for efficient ester reduction.[4] |
| Pyrimidine-5-carboxaldehyde | NaBH₄ | Methanol or Ethanol, 0 °C to rt | Generally high | Mild conditions, high yields | Aldehyde precursor may not be readily available. |
| Pyrimidine-5-carboxylate | Bouveault-Blanc Reduction (Na/EtOH) | Ethanol, reflux | Variable | Cost-effective for large-scale synthesis | Harsh conditions, not suitable for sensitive functional groups.[6][7][8][9][10] |
Expert Insights: The reduction of pyrimidine-5-carboxylates with LiAlH₄ can be a double-edged sword. While effective, the formation of dihydropyrimidine byproducts through reduction of the pyrimidine ring is a significant challenge that can complicate purification and lower the yield of the desired pyrimidine-5-methanol. The use of NaBH₄, particularly with the addition of a Lewis acid or at elevated temperatures, often provides a more controlled and higher-yielding alternative for the reduction of the ester group while preserving the aromaticity of the pyrimidine ring.[4] For the reduction of pyrimidine-5-carboxaldehydes, NaBH₄ is the reagent of choice due to its mildness and high efficiency.
Workflow for Route 1: Reduction of a Pyrimidine-5-carboxylate
Caption: General workflow for the synthesis of pyrimidine-5-methanols via reduction.
Route 2: Functionalization via 5-Halopyrimidines and Organometallic Intermediates
The use of 5-halopyrimidines as synthetic handles provides a versatile entry point for the introduction of a hydroxymethyl group. This is typically achieved through the formation of an organometallic intermediate, which then reacts with an appropriate electrophile.
This route hinges on the generation of a nucleophilic carbon at the 5-position of the pyrimidine ring. Two common methods are employed:
-
Lithium-Halogen Exchange: Treatment of a 5-bromopyrimidine with a strong organolithium reagent, such as n-butyllithium, at low temperatures results in a rapid exchange to form the 5-lithiopyrimidine.[3][11][12]
-
Grignard Reagent Formation: Reaction of a 5-halopyrimidine with magnesium metal can generate the corresponding Grignard reagent.[2]
The resulting organometallic species is then quenched with an electrophile like formaldehyde or paraformaldehyde to install the hydroxymethyl group.
| Method | Organometallic Intermediate | Electrophile | Typical Conditions | Yield (%) | Advantages | Disadvantages |
| Lithium-Halogen Exchange | 5-Lithiopyrimidine | Formaldehyde/Paraformaldehyde | THF or Et₂O, -78 °C | Moderate to Good | Fast and efficient at low temperatures.[3][11][12] | Requires cryogenic conditions and strictly anhydrous environment. The strong basicity of the organolithium reagent can lead to side reactions. |
| Grignard Reaction | 5-Pyrimidylmagnesium halide | Formaldehyde/Paraformaldehyde | THF, rt | Moderate | Milder conditions compared to organolithiums. | Formation of the Grignard reagent can be sluggish and may require activation of the magnesium. |
Expert Insights: Lithium-halogen exchange is often the more reliable method for generating the 5-pyrimidyl anion, especially for less reactive chloro- or bromopyrimidines. The extremely low temperatures required are a practical consideration for scalability. Careful control of the reaction conditions is paramount to avoid side reactions, such as addition of the organolithium reagent to other electrophilic sites on the pyrimidine ring.
Workflow for Route 2: Functionalization of a 5-Halopyrimidine
Caption: General workflow for the synthesis of pyrimidine-5-methanols from 5-halopyrimidines.
Detailed Experimental Protocols
To provide a practical context, the following are representative, step-by-step protocols for the key synthetic routes discussed.
Protocol 1: Reduction of Ethyl 2-amino-4-chloropyrimidine-5-carboxylate with Sodium Borohydride
Materials:
-
Ethyl 2-amino-4-chloropyrimidine-5-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, ice bath, separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of ethyl 2-amino-4-chloropyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and methanol (4:1), add sodium borohydride (3.0 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is approximately 7.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude (2-amino-4-chloropyrimidin-5-yl)methanol.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure product.
Protocol 2: Synthesis of (Pyrimidin-5-yl)methanol via Lithium-Halogen Exchange
Materials:
-
5-Bromopyrimidine
-
n-Butyllithium (n-BuLi) in hexanes
-
Paraformaldehyde (dried under vacuum)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk flask, syringes, magnetic stirrer, low-temperature thermometer, argon or nitrogen source
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add a solution of 5-bromopyrimidine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flame-dried flask, suspend dried paraformaldehyde (2.0 eq) in anhydrous THF under an inert atmosphere.
-
Transfer the freshly prepared 5-lithiopyrimidine solution via cannula to the paraformaldehyde suspension at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude (pyrimidin-5-yl)methanol.
-
Purify the crude product by column chromatography on silica gel to obtain the pure product.
Conclusion and Recommendations
The synthesis of pyrimidine-5-methanols can be approached through several viable routes, each with its own set of advantages and challenges.
-
For rapid, direct access with readily available precursors, the reduction of pyrimidine-5-carboxylates is a strong choice. The use of sodium borohydride is generally preferred over lithium aluminum hydride to avoid over-reduction of the pyrimidine ring.
-
When constructing highly functionalized or complex pyrimidine-5-methanols, the organometallic route starting from 5-halopyrimidines offers greater flexibility. Lithium-halogen exchange is a powerful tool for this transformation, provided the necessary anhydrous and cryogenic conditions can be met.
Ultimately, the optimal synthetic strategy will be dictated by the specific requirements of the target molecule and the resources available in the laboratory. This guide provides the foundational knowledge and practical protocols to make an informed decision and efficiently synthesize these important building blocks for drug discovery and development.
References
- Current Chemistry Letters. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [URL: https://growingscience.com/ccl/Vol10/ccl_2021_39.pdf]
- Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. (2023). MDPI. [URL: https://www.mdpi.com/2218-273X/13/1/154]
- Meisenbach, M., Allmendinger, T., & Mak, C. P. (2003). Scale-up of the synthesis of a pyrimidine derivative directly on solid support. Organic Process Research & Development, 7(4), 553-558. [URL: https://pubs.acs.org/doi/10.1021/op034033e]
- Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. (2023). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c04880]
- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (2023). RASĀYAN Journal of Chemistry. [URL: https://rasayanjournal.co.in/admin/php/upload/207_pdf.pdf]
- Bouveault, L., & Blanc, G. (1903). Préparation des alcools primaires au moyen des acides correspondants. Comptes Rendus de l'Académie des Sciences, 136, 1676-1678.
- Kinetic Insights into Methanol Synthesis from CO2 Hydrogenation at Atmospheric Pressure over Intermetallic Pd2Ga Catalyst. (2024). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39398528/]
- Common side reactions in the synthesis of pyrimidines and their prevention. (2023). BenchChem. [URL: https://www.benchchem.com/blog/common-side-reactions-in-the-synthesis-of-pyrimidines-and-their-prevention/]
- Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. (2023). ResearchGate. [URL: https://www.researchgate.net/publication/372485521_Functionalized_Pyrimidines_Synthetic_Approaches_and_Biological_Activities_A_Review]
- Green Chemistry Approaches for Pyrimidine Synthesis: Application Notes and Protocols. (2023). BenchChem. [URL: https://www.benchchem.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2023). IJSAT. [URL: https://www.ijsat.org/index.
- (PDF) GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (2023). ResearchGate. [URL: https://www.researchgate.net/publication/372485521_Functionalized_Pyrimidines_Synthetic_Approaches_and_Biological_Activities_A_Review]
- Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b01511]
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra00589a]
- Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules. (2021). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8611130/]
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). MDPI. [URL: https://www.mdpi.com/1424-8247/17/10/1258]
- Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (2003). Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/115/05-06/0745-0751]
- (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. (2007). ResearchGate. [URL: https://www.researchgate.net/publication/233979848_The_Lithium-Halogen_Exchange_Reaction_in_Process_Chemistry]
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10657g]
- Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. (2003). Synthetic Communications. [URL: https://www.tandfonline.com/doi/abs/10.1081/SCC-120018935]
- Grignard Reagents and related organic synthesis. (n.d.). Ace Chemistry. [URL: https://www.acechemistry.com/grignard-reagents.html]
- Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. (2017). Journal of Materials and Environmental Science. [URL: https://www.jmaterenvironsci.com/index.php/jmes/article/view/1822]
- Green Recipes for Pyrimidine. (2023). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36200260/]
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/131/00000078]
- Bouveault-Blanc Reduction. (n.d.). Alfa Chemistry. [URL: https://www.alfa-chemistry.com/bouveault-blanc-reduction.html]
- Bouveault blanc reduction: Easy mechanism, Application. (n.d.). Chemistry Notes. [URL: https://www.chemistrynotes.com/organic-chemistry/bouveault-blanc-reduction/]
- EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols. (1981). Google Patents. [URL: https://patents.google.
- lithium-halogen exchange in non-ethereal solvent: efficient preparation of 2-bromo-6-lithiopyridine in dichloromethane. (2010). BYU ScholarsArchive. [URL: https://scholarsarchive.byu.edu/etd/2469/]
- 1 Lithium Halogen Exchange. (n.d.). Scribd. [URL: https://www.scribd.com/document/369062534/1-Lithium-Halogen-Exchange]
- 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15033148/]
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. (2023). MDPI. [URL: https://www.mdpi.com/2673-4583/16/1/104]
- Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. (2011). Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1260511]
- Development of a Modified Bouveault-Blanc Reduction for the Selective Synthesis of α,α-Dideuterio Alcohols. (2017). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28029241/]
- NaBH4 reduction of ester. (2022). Reddit. [URL: https://www.reddit.com/r/Chempros/comments/snlq8y/nabh4_reduction_of_ester/]
- Bouveault–Blanc reduction. (n.d.). SciSpace. [URL: https://typeset.io/papers/bouveault-blanc-reduction-2y9z3x8w0p]
- Catalytic Hydrogenation of Thioesters, Thiocarbamates, and Thioamides. (2020). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c03932]
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024). Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob01860a]
- Three Pyrimidine Decarboxylations in the Absence of a Catalyst. (2017). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5555427/]
- Bouveault blanc reduction: Easy mechanism, Application. (n.d.). Chemistry Notes. [URL: https://www.chemistrynotes.com/organic-chemistry/bouveault-blanc-reduction/]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. ijsat.org [ijsat.org]
- 4. mdpi.com [mdpi.com]
- 5. khazna.ku.ac.ae [khazna.ku.ac.ae]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinetic Insights into Methanol Synthesis from CO2 Hydrogenation at Atmospheric Pressure over Intermetallic Pd2Ga Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (4,6-Dimethylpyrimidin-5-yl)methanol and its C2-Isomer
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Isomer Purity in Pyrimidine-Based Drug Discovery
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, from antivirals to anticancer drugs.[1][2] In the synthesis of these complex molecules, the precise placement of substituents on the pyrimidine ring is critical; even minor positional changes can drastically alter a compound's biological activity, toxicity, and pharmacokinetic profile. Consequently, the unambiguous structural confirmation and differentiation of isomers are not merely procedural—they are fundamental to the integrity of research and the safety of potential therapeutics.
This guide provides an in-depth, practical comparison of the key spectroscopic techniques used to differentiate (4,6-Dimethylpyrimidin-5-yl)methanol from its closely related and synthetically plausible isomer, (4,6-Dimethylpyrimidin-2-yl)methanol. As a Senior Application Scientist, my focus is not just on the data itself, but on the underlying chemical principles that give rise to distinct spectroscopic signatures. We will explore the causality behind the expected differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing you with the predictive tools to confidently identify these isomers in your own work.
The Isomers: A Subtle Structural Shift with Major Spectroscopic Consequences
The two molecules under consideration share the same molecular formula (C₇H₁₀N₂O) and mass, but differ in the substitution position of the hydroxymethyl group. This seemingly small change significantly alters the electronic environment and symmetry of the molecules, providing the basis for their spectroscopic differentiation.
Figure 1: Structures of the target compound and its C2-substituted isomer.
Experimental Workflow: A Self-Validating Protocol
The following protocols represent a robust, standardized workflow for the spectroscopic analysis of pyrimidine derivatives. The logic is to move from non-destructive, high-information techniques (NMR) to destructive, fragmentation-based methods (MS), using IR as a complementary tool for functional group identification.
Figure 2: General experimental workflow for spectroscopic isomer differentiation.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for isomer differentiation, providing a detailed map of the carbon-hydrogen framework.[3]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
2D NMR (if necessary): If assignments are ambiguous, perform 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) to confirm connectivity.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of key functional groups and offers a unique "fingerprint" for each isomer.[5]
-
Sample Preparation: For solid samples, mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet. Alternatively, dissolve the compound in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.
-
Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory interferences.
Protocol 3: Mass Spectrometry (MS)
MS provides the molecular weight and crucial structural information through fragmentation analysis.[6]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common soft ionization technique suitable for these molecules, which will primarily generate the protonated molecular ion [M+H]⁺.
-
MS¹ Scan: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion, confirming the molecular formula.
-
MS² (Tandem MS) Scan: Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Analyzing these fragments provides clues about the molecule's connectivity.[7]
Comparative Spectroscopic Analysis: Decoding the Signatures
¹H NMR Spectroscopy: The Diagnostic Aromatic Proton
The most striking difference in the ¹H NMR spectra of the two isomers is the chemical shift of the lone proton on the pyrimidine ring.
-
This compound: The single ring proton is at the C2 position. This proton is flanked by two electron-withdrawing nitrogen atoms, which strongly deshield it. This will result in a signal significantly downfield, predicted to be in the δ 8.5-8.8 ppm range.
-
(4,6-Dimethylpyrimidin-2-yl)methanol (Isomer): The single ring proton is at the C5 position. The C5 position in a pyrimidine ring is known to be the most electron-rich.[1] While still in the aromatic region, this proton will be significantly more shielded compared to the C2 proton, with an expected chemical shift in the δ 7.0-7.3 ppm range.[8]
This multi-ppm difference in chemical shift is an unambiguous diagnostic marker for distinguishing the two isomers.
| Proton Assignment | This compound (Predicted) | (4,6-Dimethylpyrimidin-2-yl)methanol (Predicted) | Justification for Difference |
| Pyrimidine-H | δ 8.6 (s, 1H) | δ 7.1 (s, 1H) | The C2-H is strongly deshielded by two adjacent nitrogen atoms; the C5-H is at the most electron-rich position of the ring.[1] |
| -CH₂OH | δ 4.8 (s, 2H) | δ 4.7 (s, 2H) | Minor difference expected. The C5 position is slightly more electron-rich, which might cause minor shielding. |
| -OH | δ 2.5-4.0 (br s, 1H) | δ 2.5-4.0 (br s, 1H) | Chemical shift is variable and depends on concentration and solvent. |
| 4,6-CH₃ | δ 2.5 (s, 6H) | δ 2.6 (s, 6H) | The two methyl groups are chemically equivalent due to symmetry. Minor shifts expected based on substituent position. |
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃.
¹³C NMR Spectroscopy: Unveiling Symmetry and Substituent Effects
The ¹³C NMR spectrum provides complementary evidence, confirming the substitution pattern and molecular symmetry.
-
This compound: Due to the molecule's symmetry, the C4 and C6 carbons are chemically equivalent and will appear as a single resonance.
-
(4,6-Dimethylpyrimidin-2-yl)methanol (Isomer): This isomer lacks the same symmetry element. Therefore, the C4 and C6 carbons are non-equivalent and will produce two distinct signals.
| Carbon Assignment | This compound (Predicted) | (4,6-Dimethylpyrimidin-2-yl)methanol (Predicted) | Justification for Difference |
| C2 | δ 157.0 | δ ~170.0 (C-CH₂OH) | In the isomer, C2 is now a highly deshielded quaternary carbon attached to the hydroxymethyl group and two nitrogens. |
| C4, C6 | δ 165.0 | δ ~167.0 (distinct signals) | The key diagnostic feature: one signal for the target compound vs. two for the isomer due to lack of symmetry. |
| C5 | δ ~125.0 (C-CH₂OH) | δ ~118.0 (CH) | The nature of the carbon changes from a substituted quaternary carbon to a protonated CH carbon. |
| -CH₂OH | δ ~60.0 | δ ~64.0 | The chemical shift of the methanol carbon is influenced by its attachment point on the heterocyclic ring. |
| 4,6-CH₃ | δ ~23.0 | δ ~24.0 | Similar environments, but the lack of symmetry in the isomer may lead to two very closely spaced signals. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm).
Infrared (IR) Spectroscopy: The Fingerprint of Substitution
While many IR bands will be common to both isomers, the key differences will lie in the fingerprint region (1600-600 cm⁻¹).
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Expected Appearance in Both Isomers | Key Differentiator |
| O-H Stretch | 3400-3200 | Broad band, characteristic of the alcohol. | Unlikely to be a primary differentiator. |
| Aliphatic C-H Stretch | 3000-2850 | Sharp peaks from CH₃ and CH₂ groups. | Minor shifts possible, but not diagnostic. |
| Aromatic C-H Stretch | 3100-3000 | Weak peak. | Unlikely to be a primary differentiator. |
| C=N / C=C Ring Stretch | 1600-1450 | Multiple sharp bands. | The pattern, intensity, and exact frequencies of these bands will differ, creating a unique "fingerprint" for each isomer due to the different substitution pattern affecting the ring's dipole moment and vibrational modes.[5] |
| C-O Stretch | 1050-1000 | Strong band. | The exact position may shift slightly based on the electronic nature of the attachment point (C5 vs. C2). |
Table 3: Key Expected IR Absorption Bands.
Mass Spectrometry: Contrasting Fragmentation Pathways
Both isomers will show the same protonated molecular ion [M+H]⁺ at m/z 139.1. The differentiation arises from how they break apart upon fragmentation.[9]
-
This compound: A likely initial fragmentation is the loss of a hydroxyl radical (•OH, -17 Da) or formaldehyde (CH₂O, -30 Da) via rearrangement. The most diagnostic fragmentation would be the cleavage of the C5-CH₂OH bond, leading to the loss of the •CH₂OH radical (-31 Da), resulting in a fragment at m/z 108 .
-
(4,6-Dimethylpyrimidin-2-yl)methanol (Isomer): The fragmentation will be initiated differently. Loss of formaldehyde (CH₂O, -30 Da) is also possible. A characteristic fragmentation would involve the cleavage of the pyrimidine ring itself, as the C2 position is electronically distinct. The stability of the pyrimidine ring often leads to its retention in many fragments, but the substituent at C2 can direct unique fragmentation pathways compared to substitution at C5.[6]
Conclusion: A Multi-faceted Approach to Certainty
Distinguishing between this compound and its C2-substituted isomer is a critical task that is readily achievable through a systematic application of modern spectroscopic techniques. While each method provides valuable clues, a confident structural assignment relies on the convergence of evidence from all three.
-
¹H NMR offers the most definitive and immediate point of differentiation through the large chemical shift difference of the lone aromatic proton.
-
¹³C NMR provides unambiguous confirmation of the substitution pattern and molecular symmetry.
-
IR Spectroscopy serves as a rapid check for functional groups and provides a unique fingerprint for each isomer.
-
Mass Spectrometry confirms the molecular formula and reveals distinct fragmentation pathways rooted in the different positions of the hydroxymethyl group.
By understanding the chemical principles that govern these spectroscopic outputs, researchers can move beyond simple data collection to a state of predictive and validated structural elucidation, ensuring the integrity and success of their research endeavors.
References
-
General experimental procedures and characterization techniques are often detailed in the supplementary information of synthetic chemistry papers. The methods described are based on standard practices seen in publications such as those in the Journal of Medicinal Chemistry.[10]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. A foundational guide for NMR data interpretation. [Online]. Available: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. An expansion of the Gottlieb data, useful for standardizing NMR practices. [Online]. Available: [Link]
-
A study on 4,6-dimethylpyrimidine-2-thiol derivatives provides indicative chemical shifts for protons and carbons on the 4,6-dimethylpyrimidine core.[8]
-
A study on 2-Amino 4,6-Dimethyl Pyrimidine provides NMR data that can be used to infer the chemical environment of the C5 proton.[11]
-
PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 115069790, (4,6-Dimethyl-2-phenylpyrimidin-5-yl)methanol. This entry for a related compound helps establish nomenclature and expected properties. [Online]. Available: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th ed. John Wiley & Sons.
-
NIST Chemistry WebBook. This database is a source for scaled vibrational frequencies and spectroscopic data for many small molecules. [Online]. Available: [Link]
-
An article on the mass spectral fragmentation modes of pyrimidine derivatives, providing a basis for predicting fragmentation patterns.[9]
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5. A guide to interpreting the IR spectra of pyrimidine derivatives. [Online]. Available: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.
-
Al-Omar, M. A. (2010). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Discusses the broad biological importance of the pyrimidine core. [Online]. Available: [Link]
-
Supporting information for reference[12], providing detailed tables of chemical shifts.[13]
-
A study on the synthesis and biological activity of substituted pyrimidines, illustrating the importance of structural characterization.[14]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Provides examples of pyrimidine fragmentation. [Online]. Available: [Link]
-
Theoretical studies using Density Functional Theory (DFT) can be used to predict and corroborate experimental spectroscopic data, as discussed in various computational chemistry articles.[15]
-
Research on the synthesis of various substituted pyrimidines highlights the need for robust characterization methods.[16]
-
Further examples of mass spectral studies on heterocyclic compounds.[17]
-
PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 9260, Pyrimidine. The entry for the parent heterocycle. [Online]. Available: [Link]
-
A study on the synthesis and characterization of pyrimidine-5-carbonitrile derivatives, which are structurally related to the topic of this guide.[2]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. article.sapub.org [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. paulussegroup.com [paulussegroup.com]
- 14. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (4,6-Dimethylpyrimidin-5-yl)methanol
This guide provides a detailed framework for the safe and compliant disposal of (4,6-Dimethylpyrimidin-5-yl)methanol. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety and compliance are integrated into your laboratory workflow.
Hazard Assessment and Characterization
Before any disposal process begins, a thorough hazard assessment is paramount. Lacking a specific SDS, we must infer potential hazards from similar compounds and general chemical principles.
-
Analogous Compound Analysis: Safety data for related pyrimidine-based methanols, such as (2-Phenylpyrimidin-5-yl)methanol and 4-Pyrimidinemethanol, indicate potential hazards including acute oral toxicity, skin irritation, and serious eye irritation.[3][4] It is prudent to assume this compound may exhibit similar properties.
-
Regulatory Framework: The Resource Conservation and Recovery Act (RCRA) defines hazardous waste based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[5] Your institution's Environmental Health & Safety (EHS) office must make the final hazardous waste determination, which can be based on generator knowledge or analytical testing.[2][6]
Table 1: Assumed Properties and Potential Hazards of this compound
| Property | Value / Information | Rationale / Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₇H₁₀N₂O | Derived from structure |
| Physical Form | Likely a solid at room temperature. | General property of similar small organic molecules. |
| Potential Hazards | - Acute Toxicity (Oral) - Skin Irritant - Serious Eye Irritant | Inferred from SDS of analogous compounds like (2-Phenylpyrimidin-5-yl)methanol and 4-Pyrimidinemethanol.[3][4] Treat as hazardous until proven otherwise. |
| Incompatibilities | - Strong Oxidizing Agents - Strong Acids - Acid Chlorides | General incompatibility for alcohols and amine-containing heterocyclic compounds. Mixing can cause vigorous reactions or release of toxic fumes.[7][8] |
| Disposal Classification | Must be determined by the generator. Likely requires disposal as a regulated hazardous waste. Do not dispose down the drain or in regular trash.[5][9] | EPA and RCRA regulations.[2][5] |
Personal Protective Equipment (PPE) and Handling Precautions
Given the potential for skin and eye irritation, a stringent PPE protocol is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required.
-
Ventilation: All handling of the solid compound and preparation of waste containers should be performed inside a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
This protocol is designed for the collection and disposal of this compound waste generated in a laboratory setting.
Step 1: Designate a Satellite Accumulation Area (SAA) The first step in compliant waste management is establishing a designated SAA.[6][7]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][10] A designated portion of a chemical fume hood is an excellent choice.[7]
-
Signage: Clearly label the area with "Hazardous Waste".[7][10]
Step 2: Select an Appropriate Waste Container Container integrity is crucial to prevent leaks and reactions.
-
Compatibility: Use a container made of a material compatible with the waste. For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.[6][11] Avoid metal containers for acidic or basic waste streams.[10]
-
Condition: The container must be in good condition, free from cracks or deterioration, and have a secure, leak-proof screw cap.[5]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[7][11] A funnel left in the opening is not considered a closed container.
Step 3: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats, gloves, and paper towels, in a designated solid waste container. This container should be a sturdy plastic pail or a double-bagged, clear poly bag, clearly labeled for solid chemical waste.[9][12]
-
Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate liquid waste container.
Step 4: Labeling the Hazardous Waste Container Proper labeling is a critical regulatory requirement.[5][13]
-
The label must include:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[7]
-
A list of all constituents by percentage or volume, including solvents.[7]
-
The specific hazard(s) associated with the waste (e.g., "Toxic," "Irritant").[7]
-
The date when waste was first added to the container (the "accumulation start date").[2]
-
Step 5: Managing Empty Containers An "empty" container may still contain hazardous residue.
-
According to the EPA, a container that held a hazardous waste is considered "empty" only after it has been triple-rinsed with a suitable solvent.[1][11]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]
-
Once properly rinsed, deface or remove the original manufacturer's label and dispose of the container in the appropriate glass or plastic recycling bin.[8]
Step 6: Arranging for Waste Pickup Once the waste container is full (do not overfill; leave at least 10% headspace), or after one year from the accumulation start date, arrange for pickup.[6][7]
-
Contact your institution's EHS department to schedule a waste pickup.
-
Ensure all labeling is correct and the container is securely sealed before transport.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. Daniels Health. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
SAFETY DATA SHEET - Methanol. National Institute of Standards and Technology (NIST). [Link]
-
Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]
-
(Pyrimidin-5-yl)methanol. PubChem, National Institutes of Health (NIH). [Link]
-
Methanol Safety Data Sheet. KMG. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
Chemical Waste Disposal Guidelines. University of Rochester. [Link]
-
Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]
-
Procedure for Disposing of Hazardous Waste. Massachusetts Institute of Technology (MIT). [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mtu.edu [mtu.edu]
- 3. echemi.com [echemi.com]
- 4. fishersci.dk [fishersci.dk]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. web.mit.edu [web.mit.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. needle.tube [needle.tube]
Essential Safety and Operational Guide for Handling (4,6-Dimethylpyrimidin-5-yl)methanol
This guide provides comprehensive safety protocols and operational procedures for the handling of (4,6-Dimethylpyrimidin-5-yl)methanol in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar pyrimidine derivatives and established best practices for managing potentially hazardous chemical powders.[1][2] This document is intended for researchers, scientists, and professionals in drug development and serves as a critical resource for ensuring personal and environmental safety.
Hazard Assessment and Risk Mitigation
Core Principle: In the absence of comprehensive hazard data, treat this compound as a substance with the potential for skin and eye irritation, respiratory tract irritation, and toxicity upon ingestion. All handling procedures should be designed to minimize exposure.
Summary of Potential Hazards and Recommended Controls
| Potential Hazard | Route of Exposure | Primary Engineering Control | Personal Protective Equipment (PPE) |
| Irritation (Skin & Eyes) | Dermal, Ocular | Chemical Fume Hood | Chemical-resistant gloves, Safety goggles/face shield, Lab coat |
| Respiratory Irritation | Inhalation | Chemical Fume Hood, Ventilated Enclosure | N95 Respirator (if dust cannot be controlled) |
| Toxicity | Ingestion, Inhalation, Dermal | Chemical Fume Hood | Full PPE as listed above |
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and proper use of PPE are the cornerstones of safe chemical handling.[7][8] The following PPE is mandatory when working with this compound.
Hand Protection
-
Requirement: Chemical-resistant gloves (e.g., nitrile) are required.
-
Rationale: To prevent direct skin contact with the chemical, which may cause irritation or be absorbed through the skin.[6]
-
Best Practices:
-
Inspect gloves for any signs of damage before use.
-
Change gloves immediately if they become contaminated.
-
Never wear gloves outside of the laboratory area.[7]
-
Wash hands thoroughly after removing gloves.
-
Eye and Face Protection
-
Requirement: Safety goggles with side shields are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Rationale: To protect the eyes and face from airborne powder and potential splashes of solutions containing the compound.[6]
Body Protection
-
Requirement: A full-length laboratory coat.
-
Rationale: To protect personal clothing and underlying skin from contamination.
Respiratory Protection
-
Requirement: All handling of powdered this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if there is a risk of generating dust outside of a contained system, a NIOSH-approved N95 respirator should be worn.
-
Rationale: Fine powders can easily become airborne and be inhaled, potentially causing respiratory tract irritation.[9]
Operational Workflow for Handling this compound
A structured workflow is critical to minimizing the risk of exposure and ensuring reproducible experimental outcomes.
Preparation
-
Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.[1]
-
Decontamination: Ensure the work area is clean and free of clutter.
-
Spill Kit: Have a chemical spill kit readily accessible.
-
Waste Disposal: Prepare labeled, sealed containers for solid and liquid hazardous waste.
Weighing and Handling Powder
The primary risk of exposure comes from handling the powdered form of the chemical due to the potential for aerosolization.[9]
Caption: Recommended sequence for donning and doffing PPE.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency. [10][11][12][13][14]
Chemical Spill
-
Minor Spill (within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use an absorbent material to contain the spill.
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm if necessary.
-
Close the laboratory doors to contain the spill.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Personal Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek medical attention. [10] |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [11] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for liquid hazardous waste.
-
Disposal: All hazardous waste must be disposed of in accordance with institutional and local regulations. Contact your EHS department for specific disposal procedures.
References
- Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. PubMed.
- Laboratory Emergency Preparedness. Duke Kunshan University.
- Emergency Procedures for Incidents Involving Chemicals. University of Kentucky.
- Donning and doffing PPE SOP.
- Adhere To the Correct Procedure for Donning and Doffing PPE. (2020).
- 9.4 Guidelines for Working with Particularly Hazardous Substances. Cornell University.
- Laboratory emergency response procedures. The University of Western Australia.
- Synthesis and fungitoxicity of some pyrimidine deriv
- Chemical Emergencies, Exposures, and Spills.
- Section 3: Emergency Procedures. Princeton University.
- How to don and doff ppe - chemical protection clothing type 3B (English). (2018). YouTube.
- Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Centers for Disease Control and Prevention.
- Sequence for donning and doffing personal protective equipment (PPE). (2019).
- Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara.
- Technical Support Center: Handling and Disposal of Hazardous Labor
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Ten Tips for Handling Hazardous Chemicals in a Lab. (2022).
- Pharmacology Study of Pyrimidine Derivative. (2025).
- Handling Hazardous Chemicals In A Labor
- Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on. (2024).
- 2-Amino-4,6-dimethylpyrimidine Safety D
- Methanol (d4)
- Methanol Safety D
- Methanol Safety D
- (2-Phenylpyrimidin-5-yl)
Sources
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and fungitoxicity of some pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 8. thesafetygeek.com [thesafetygeek.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
